molecular formula C13H16O3 B1595354 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 4136-26-9

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Número de catálogo: B1595354
Número CAS: 4136-26-9
Peso molecular: 220.26 g/mol
Clave InChI: KYEDLQFODOWDRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5,6-dimethoxy-3,3-dimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)7-10(14)8-5-11(15-3)12(16-4)6-9(8)13/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEDLQFODOWDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC(=C(C=C21)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194308
Record name z1-Indanone, 5,6-dimethoxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4136-26-9
Record name z1-Indanone, 5,6-dimethoxy-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name z1-Indanone, 5,6-dimethoxy-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This molecule is a pivotal intermediate in the synthesis of various pharmacologically active compounds, most notably Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The synthesis is logically presented in two primary stages: the preparation of the key precursor, 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid, followed by its intramolecular Friedel-Crafts cyclization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process optimization data.

Introduction and Retrosynthetic Analysis

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] The target compound, 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, features a substituted indanone core that is critical for the assembly of more complex pharmaceutical agents. Its synthesis demands a strategic approach to ensure regiochemical control and high yield.

The core of this synthesis is the formation of the five-membered ring via an intramolecular Friedel-Crafts acylation.[1] This powerful C-C bond-forming reaction is ideal for constructing the indanone system from an appropriate 3-arylpropanoic acid precursor. The primary challenge lies in the efficient synthesis of this specific precursor, which contains a gem-dimethyl group alpha to the carboxylic acid.

Our retrosynthetic strategy deconstructs the target indanone (I) back to its essential starting materials, as illustrated below.

G target Target Molecule (I) 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one precursor_acid Precursor Acid (II) 3-(3,4-dimethoxyphenyl)- 2,2-dimethylpropanoic acid target->precursor_acid Intramolecular Friedel-Crafts Acylation precursor_nitrile Precursor Nitrile (III) 2,2-dimethyl-3-(3,4-dimethoxyphenyl) -propanenitrile precursor_acid->precursor_nitrile Nitrile Hydrolysis start_nitrile Starting Nitrile (IV) 3,4-Dimethoxyphenylacetonitrile precursor_nitrile->start_nitrile Gem-Dimethylation methyl_source Methylating Agent (e.g., Methyl Iodide) precursor_nitrile->methyl_source start_halide Starting Halide (V) 3,4-Dimethoxybenzyl chloride start_nitrile->start_halide Kolbe Nitrile Synthesis

Figure 1: Retrosynthetic analysis of the target indanone.

This analysis reveals a linear synthetic sequence beginning with commercially available 3,4-dimethoxybenzyl chloride. The key transformations are:

  • Nitrile Formation: Conversion of the benzyl chloride to the corresponding acetonitrile.

  • Gem-Dimethylation: Introduction of the two methyl groups at the alpha-position of the nitrile.

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid.

  • Cyclization: Intramolecular Friedel-Crafts acylation to form the final indanone product.

Synthesis of Precursor: 3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid

The efficient construction of the propanoic acid precursor is paramount. The following three-step process provides a reliable route from 3,4-dimethoxybenzyl chloride.

Step 2.1: Synthesis of 3,4-Dimethoxyphenylacetonitrile (IV)

The initial step involves a classical Kolbe nitrile synthesis, a nucleophilic substitution reaction that is both high-yielding and scalable.

Causality: Benzyl chloride is an excellent substrate for SN2 reactions. The cyanide ion (CN⁻) from sodium cyanide acts as a potent nucleophile, displacing the chloride to form a new carbon-carbon bond. The use of an aqueous alcohol mixture facilitates the dissolution of both the inorganic salt and the organic halide, promoting the reaction.[2]

Experimental Protocol:

  • To a round-bottomed flask equipped with a reflux condenser, add sodium cyanide (1.2 eq) and a minimal amount of water to achieve dissolution with gentle warming.

  • Add ethanol (95%) to the flask.

  • In a separate vessel, dissolve 3,4-dimethoxybenzyl chloride (1.0 eq) in 95% ethanol.

  • Add the benzyl chloride solution to the sodium cyanide solution via a dropping funnel over 30-45 minutes.

  • Heat the reaction mixture to reflux for 4-5 hours.

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

  • Remove the bulk of the ethanol from the filtrate via rotary evaporation.

  • The remaining residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3,4-dimethoxyphenylacetonitrile, which can be purified by vacuum distillation.

Step 2.2: Synthesis of 2,2-dimethyl-3-(3,4-dimethoxyphenyl)propanenitrile (III)

This step is the key transformation for installing the gem-dimethyl moiety. It relies on the deprotonation of the benzylic carbon, which is rendered acidic by the adjacent electron-withdrawing nitrile group, followed by exhaustive alkylation.

Causality: Strong bases, such as sodium amide (NaNH₂) or sodium hydride (NaH), are required to fully deprotonate the α-carbon of the benzyl cyanide derivative, forming a resonance-stabilized carbanion.[3] This potent nucleophile then readily attacks the electrophilic methyl group of methyl iodide. Using at least two equivalents of both the base and methyl iodide ensures the reaction proceeds to the desired dimethylated product.[3]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium amide (2.2 eq) in anhydrous toluene or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) in the same anhydrous solvent. Stir for 1 hour at 0-10 °C to ensure complete formation of the anion.

  • Add methyl iodide (2.2 eq) dropwise, maintaining the temperature below 20 °C to control the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 3-4 hours to drive the reaction to completion.

  • Cool the reaction mixture and carefully quench by the slow addition of water, followed by dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.

Step 2.3: Hydrolysis to 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic Acid (II)

The final step in the precursor synthesis is the hydrolysis of the nitrile group to a carboxylic acid. Alkaline hydrolysis is often preferred as it avoids potential side reactions on the electron-rich aromatic ring that can occur under harsh acidic conditions.

Causality: Under strong basic conditions (e.g., refluxing NaOH or KOH), the hydroxide ion attacks the electrophilic carbon of the nitrile.[4] This is followed by a series of proton transfers and tautomerization to form an intermediate amide, which is subsequently hydrolyzed further to the carboxylate salt.[4][5] An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Experimental Protocol:

  • In a round-bottomed flask, combine the nitrile (III) (1.0 eq), ethanol, and a 20-30% aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux for 12-24 hours, monitoring for the cessation of ammonia evolution (which indicates the reaction is progressing).

  • After cooling, remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or toluene) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated hydrochloric acid.

  • The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) can be performed for further purification.

Intramolecular Friedel-Crafts Acylation

With the precursor acid in hand, the final step is the intramolecular electrophilic aromatic substitution to construct the indanone ring.

G cluster_0 Precursor Synthesis cluster_1 Cyclization Start 3,4-Dimethoxybenzyl Chloride (V) Nitrile_IV 3,4-Dimethoxyphenyl- acetonitrile (IV) Start->Nitrile_IV NaCN Nitrile_III Dimethylated Nitrile (III) Nitrile_IV->Nitrile_III 1. NaNH2 2. MeI Acid_II Propanoic Acid (II) Nitrile_III->Acid_II NaOH, H2O Reflux Indanone_I Target Indanone (I) Acid_II->Indanone_I Polyphosphoric Acid Heat

Figure 2: Overall synthetic workflow diagram.

Causality: Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, acting as both a Brønsted acid catalyst and a dehydrating agent.[6] The carboxylic acid is first protonated and then loses water to form a highly electrophilic acylium ion. The electron-rich dimethoxy-substituted benzene ring then acts as an intramolecular nucleophile, attacking the acylium ion. The position of attack is directed ortho to one of the activating methoxy groups and para to the other, leading to the desired 5,6-dimethoxy substitution pattern. A final deprotonation step restores aromaticity and yields the indanone product.

Experimental Protocol:

  • Place polyphosphoric acid (PPA) (10-20 times the weight of the acid precursor) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C with stirring to reduce its viscosity.

  • Add the 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid (II) (1.0 eq) in one portion.

  • Continue to stir the mixture at 90-100 °C for 2-4 hours. The reaction progress can be monitored by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).

  • Upon completion, cool the reaction mixture slightly (to ~60-70 °C) and pour it carefully onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous suspension with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

  • Purify the product by column chromatography or recrystallization from a suitable solvent like ethanol.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic pathway. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepReaction NameKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
2.1 Kolbe Nitrile SynthesisNaCN, 3,4-Dimethoxybenzyl chlorideEthanol/H₂OReflux4-585-95%
2.2 Gem-DimethylationNaNH₂, CH₃IToluene or THFReflux3-460-75%
2.3 Nitrile HydrolysisNaOH (aq)EthanolReflux12-2480-90%
3.0 Friedel-Crafts AcylationPolyphosphoric Acid (PPA)Neat90-1002-475-85%

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The pathway leverages fundamental organic transformations, including nucleophilic substitution, α-alkylation of a nitrile, nitrile hydrolysis, and an intramolecular Friedel-Crafts acylation. Each step has been described with attention to the underlying chemical principles and provides a solid foundation for laboratory execution and process optimization. The successful synthesis of this key indanone intermediate opens the door for the efficient production of Donepezil and other related pharmaceutical agents.

References

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. Available from: [Link]

  • Clark, J. Hydrolysis of Nitriles. (2015). Chemguide. Available from: [Link]

  • Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available from: [Link]

  • Fillion, E., et al. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available from: [Link]

  • Xu, Y., Hua, W., & Zhang, J. Synthesis of 5,6-dimethoxy-1-indanone. (2000). Chinese Journal of Modern Applied Pharmacy. Available from: [Link]

  • Collins, D. J., & Jacobs, H. A. Synthesis of cyclization precursors 76, 81, 83 and 85. Reagents and conditions. (1986). Australian Journal of Chemistry. Available from: [Link]

  • LibreTexts, C. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Available from: [Link]

  • Quick Company. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Available from: [Link]

  • Google Patents. Hydrolysis of nitriles to carboxylic acids. (1970). US3542822A.
  • D'yakonov, V. A., & Dzhemilev, U. M. Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • de la Torre, M. C., et al. Synthesis and Biological Evaluation of New Donepezil-Lipoic Acid Hybrids as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. (2017). SciELO. Available from: [Link]

  • Organic Syntheses. 2,3-diphenylsuccinonitrile. Available from: [Link]

  • Becica, J., et al. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. (2018). eScholarship. Available from: [Link]

  • Kwiecień, H., & Gzella, A. Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. (2008). ResearchGate. Available from: [Link]

  • Google Patents. Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. (2009). US20090171110A1.
  • Wikipedia. Benzyl cyanide. Available from: [Link]

  • Google Patents. Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (2000). US6143896A.
  • Organic Syntheses. Benzyl Cyanide. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (DMDI) is a substituted indanone derivative of increasing interest within the realms of organic synthesis and medicinal chemistry. Its rigid, fused-ring scaffold, adorned with methoxy and gem-dimethyl functionalities, presents a unique template for the design of novel bioactive molecules. The indanone core is a privileged structure found in numerous pharmacologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for their effective utilization in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of DMDI, detailed experimental protocols for their determination, and insights into its potential applications.

Molecular Structure and Key Physicochemical Data

The structural integrity of DMDI, characterized by a planar indanone system with a stereocenter at the C3 position bearing two methyl groups, dictates its physical and chemical behavior. The presence of two methoxy groups on the aromatic ring enhances its electron density and potential for hydrogen bonding, while the gem-dimethyl group introduces steric bulk, influencing its solubility and crystalline packing.

Table 1: Core Physicochemical Properties of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

PropertyValueSource(s)
CAS Number 4136-26-9[1][2]
Molecular Formula C₁₃H₁₆O₃[1][2]
Molecular Weight 220.26 g/mol [1][2]
Appearance Solid[2]
Melting Point 69-70 °C[3]
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like chloroform, ethyl acetate, and other common organic solvents. Limited solubility in water is anticipated.[4]

digraph "Molecular_Structure_of_DMDI" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"];

// Hydrogen nodes (can be omitted for clarity, but shown for completeness) H1 [label=""]; H2 [label=""]; H3 [label=""]; H4 [label=""]; H5 [label=""]; H6 [label=""]; H7 [label=""]; H8 [label=""]; H9 [label=""]; H10 [label=""]; H11 [label=""]; H12 [label=""]; H13 [label=""]; H14 [label=""]; H15 [label=""]; H16 [label=""];

// Edges for the indanone core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C4;

// Edges for substituents C2 -- O1; O1 -- C10; C3 -- O2; O2 -- C11; C8 -- C12; C8 -- C13; C9 -- O3;

// Double bonds C1 -- C6 [style=dotted]; // Aromaticity C2 -- C3 [style=dotted]; C3 -- C4 [style=dotted]; C4 -- C5 [style=dotted]; C5 -- C6 [style=dotted]; C9 = O3 [penwidth=2];

// Positioning the nodes (manual adjustment for better visualization) C1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="2,0!"]; C4 [pos="1.3,-1.5!"]; C5 [pos="0,-1.5!"]; C6 [pos="-0.7,0!"]; C7 [pos="-2.1,0!"]; C8 [pos="-2.8,1.5!"]; C9 [pos="-2.8,-1.5!"]; O1 [pos="2.6,2.5!"]; C10 [pos="3.9,2.5!"]; O2 [pos="3.3,0!"]; C11 [pos="4.6,0!"]; C12 [pos="-4.2,1.5!"]; C13 [pos="-2.1,2.8!"]; O3 [pos="-4.1,-1.5!"]; }

Figure 1: 2D Chemical Structure of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Synthesis and Potential Applications

Synthetic Approaches
Potential Applications in Drug Discovery

Indanone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[6] The specific substitution pattern of DMDI makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening. Its potential as a building block in medicinal chemistry is significant, particularly in the development of analogs for neurological and anti-inflammatory research.[7] For example, a study on related 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues has shown their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase.[8]

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of DMDI.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure crystalline solid.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the DMDI sample is dry and in a fine powdered form.[10]

  • Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[9]

  • Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to determine an approximate melting range.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Solubility Profiling

Principle: Determining the solubility of a compound in various solvents provides insights into its polarity and is crucial for formulation, purification, and designing biological assays. The general principle of "like dissolves like" applies, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[2]

Solvents:

  • Water (polar, protic)

  • Methanol (polar, protic)

  • Ethanol (polar, protic)

  • Acetone (polar, aprotic)

  • Ethyl Acetate (moderately polar, aprotic)

  • Dichloromethane (non-polar)

  • Hexane (non-polar)

Procedure (Qualitative):

  • Place approximately 10 mg of DMDI into a series of small, labeled test tubes.

  • To each tube, add 1 mL of a different solvent dropwise while vortexing or shaking.

  • Observe and record whether the solid dissolves completely, partially, or remains insoluble at room temperature.

  • For sparingly soluble samples, gentle heating can be applied to assess temperature effects on solubility.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution of DMDI in the chosen solvent by adding an excess of the solid to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

  • Determine the concentration of DMDI in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.

Solubility_Testing_Workflow General Workflow for Solubility Assessment start Start: Weigh DMDI Sample add_solvent Add Solvent (e.g., Water, Ethanol, DCM) start->add_solvent agitate Agitate/Vortex at Constant Temperature add_solvent->agitate observe Visual Observation agitate->observe quantitative For Quantitative Analysis: Prepare Saturated Solution agitate->quantitative qualitative Qualitative Assessment: Soluble, Partially Soluble, Insoluble observe->qualitative equilibrate Equilibrate (e.g., 24h) quantitative->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., UV-Vis, HPLC) separate->analyze result Determine Solubility (e.g., mg/mL) analyze->result

Figure 2: General workflow for determining the solubility of DMDI.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton.[11]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

¹H NMR - Expected Spectrum:

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

  • Methoxy Protons: Two singlets, each integrating to three protons, are expected for the two methoxy groups (typically δ 3.5-4.0 ppm).

  • Methylene Protons: A singlet integrating to two protons is expected for the CH₂ group in the five-membered ring (typically δ 2.5-3.0 ppm).

  • Methyl Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups at the C3 position (typically δ 1.0-1.5 ppm).

¹³C NMR - Expected Spectrum:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 190-205 ppm) is expected for the ketone carbonyl carbon.

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-160 ppm), four for the carbons bearing substituents (C-O and C-C) and two for the carbons bearing hydrogens.

  • Methoxy Carbons: Two signals are expected for the methoxy carbons (typically δ 55-65 ppm).

  • Aliphatic Carbons: Signals for the methylene carbon, the quaternary C3 carbon, and the two equivalent methyl carbons are expected in the upfield region.

General ¹H NMR Protocol:

  • Dissolve 5-10 mg of DMDI in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing TMS as an internal standard.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.[12]

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.[13]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Expected Salient Peaks:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.

  • C-O Stretch (Methoxy): Strong absorptions are expected in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

  • sp³ C-H Stretch (Alkyl): Absorptions are expected just below 3000 cm⁻¹.

  • sp² C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm⁻¹.

General FTIR-ATR Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid DMDI sample onto the ATR crystal.

  • Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.[14]

  • Clean the crystal after the measurement.

Principle: Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.[15][16]

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)

Expected Mass Spectrum (EI):

  • Molecular Ion (M⁺•): A peak at m/z = 220.26, corresponding to the molecular weight of DMDI, is expected.

  • Fragmentation Peaks: Common fragmentation patterns for indanones may be observed, such as the loss of a methyl group ([M-15]⁺), loss of a methoxy group ([M-31]⁺), or cleavage of the five-membered ring.

General ESI-MS Protocol:

  • Prepare a dilute solution of DMDI (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[17]

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z 221.27 would be expected.

Conclusion

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a compound with significant potential as a building block in the synthesis of complex organic molecules and pharmacologically active agents. This guide has provided a detailed overview of its core physicochemical properties and has outlined standardized experimental protocols for their determination. While a complete set of experimental spectral data is not yet widely published for this specific molecule, the provided expected values and methodologies offer a solid foundation for researchers to characterize DMDI in their own laboratories. A thorough understanding of these fundamental properties is the cornerstone of successful drug design, development, and material science applications.

References

  • Acmec Biochemical. 4136-26-9[5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one]. [Link]

  • MySkinRecipes. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

  • NIST WebBook. 5,6-Dimethoxy-1-indanone. [Link]

  • PubChem. 5,6-Dimethoxy-1-indanone. [Link]

  • University of Colorado Boulder, Department of Chemistry. Melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

  • EDISCO. Melting point determination. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Massachusetts Boston. DETERMINATION OF MELTING POINTS. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

  • MySkinRecipes. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • University of Oxford, Department of Chemistry. Sample Preparation Protocol for Open Access MS. [Link]

  • Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

  • PubMed. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues. [Link]

  • YouTube. Mass Spectrometry in Organic Chemistry // HSC Chemistry .... [Link]

  • Oregon State University. The Mass Spectrometry Experiment. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. [Link]

  • YouTube. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

  • PMC - NIH. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PMC - NIH. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. [Link]

  • University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • SpectraBase. 1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)ethanone - Optional[MS (GC)] - Spectrum. [Link]

  • PMC - NIH. (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • Hilaris Publisher. An Overview of Infrared Spectroscopy. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Contract Laboratory. FTIR Spectroscopy Testing and Analysis. [Link]

  • ResearchGate. (PDF) Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. [Link]

Sources

biological activity of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and its Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a molecule situated at the intersection of synthetic chemistry and drug discovery. While direct biological profiling of this specific compound is limited in current literature, its core structure—the 1-indanone scaffold—is a well-established pharmacophore present in numerous biologically active agents. This document synthesizes information on the known chemical properties of the title compound, its primary role as a synthetic intermediate, and the significant therapeutic activities demonstrated by its structural analogs. We delve into the anticancer, neuroprotective, and anti-inflammatory potential of the broader indanone class, providing field-proven experimental protocols to empower researchers to explore and validate these activities. The guide is structured to provide not just data, but a logical framework for understanding the therapeutic promise of this chemical family, aimed at researchers, scientists, and drug development professionals.

Introduction: The Compound and Its Structural Context

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 4136-26-9) is an aromatic ketone with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1][2] Its structure is characterized by a fused bicyclic indanone core, substituted with two methoxy groups on the benzene ring and two methyl groups at the C3 position.

Currently, the predominant role of this compound in the scientific literature is as a synthetic intermediate or a building block for creating more complex molecules, particularly in medicinal research.[1] Its value lies not in its own extensively documented biological activity, but in the proven potential of its foundational 1-indanone scaffold. The indanone ring system is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of compounds with potent therapeutic effects, including antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[3][4] This guide, therefore, explores the biological activity of the title compound through the lens of its more extensively studied structural relatives, providing a roadmap for future investigation.

cluster_Core Core Scaffold: 1-Indanone cluster_Analogs Structural Analogs & Activities cluster_Target Title Compound Core 1-Indanone Scaffold Anticancer Anticancer Agents (e.g., Indanocine analogs) Core->Anticancer Leads to Neuroprotective Neuroprotective Agents (AChE Inhibitors) Core->Neuroprotective Leads to AntiInflammatory Anti-inflammatory Agents (e.g., Indomethacin analogs) Core->AntiInflammatory Leads to Target 5,6-Dimethoxy-3,3-dimethyl -2,3-dihydro-1H-inden-1-one (Synthetic Intermediate) Target->Core Contains

Caption: Logical relationship of the 1-indanone scaffold to its derivatives.

Biological Activities of Structurally Related Indanone Analogs

The therapeutic potential of the indanone scaffold is vast. By examining analogs of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, we can infer high-probability areas for its future application.

Anticancer Activity

The indane ring is a recurring motif in compounds exhibiting potent anticancer properties.[5] Studies have successfully synthesized novel hybrid scaffolds combining indanone and benzophenone rings, which demonstrated significant in vitro cytotoxicity against breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancer cell lines.[6] The mechanism for some of these compounds involves cell cycle arrest at the S-phase, suggesting interference with DNA replication and development in cancer cells.[6] Other studies have identified 1-indanone derivatives that are cytotoxic and have tumor-selective activity.[7][8] This strong precedent suggests that derivatives of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one are promising candidates for anticancer drug discovery programs.

Neuroprotective Effects and Acetylcholinesterase (AChE) Inhibition

A compelling area of research for dimethoxy-indanone structures is in the treatment of neurodegenerative diseases like Alzheimer's. A series of substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology.[9] The compounds showed moderate to high AChE inhibitory activity, with one analog, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4,5-trimethoxyphenylmethanone, demonstrating a significant IC₅₀ value of 2.7 µM.[9] This activity is highly relevant as the foundational structure, 5,6-dimethoxy-1-indanone, is a key intermediate in the synthesis of Donepezil, a widely used anti-Alzheimer's drug.[10]

Anti-inflammatory Potential

The indanone framework is also associated with significant anti-inflammatory activity.[4] Novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which are complex indane dimers, have demonstrated potent anti-inflammatory effects both in vivo and in vitro, suggesting they may represent a new class of anti-inflammatory agents.[11] Furthermore, a synthetic small molecule, DHFO, which contains an indeno-naphthofuran core, has shown therapeutic potential in chronic inflammatory conditions by targeting the NF-κB pathway.[12] This indicates that the rigid bicyclic structure of indanones is well-suited for interacting with inflammatory pathway targets.

Compound Class/Analog Biological Activity Key Findings Reference(s)
2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one hybridsAnticancerCytotoxic against breast, prostate, and lung cancer cell lines; causes S-phase cell cycle arrest.[6]
Substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanonesNeuroprotective (AChE Inhibition)Moderate to high acetylcholinesterase inhibition, with IC₅₀ values in the low micromolar range.[9]
2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-olAnti-inflammatorySignificant anti-inflammatory activity demonstrated in vivo and in vitro.[11]
Various 1-Indanone DerivativesBroad-SpectrumPotent antiviral, antibacterial, analgesic, and antimalarial activities have been reported.[3][4]

Table 1: Summary of Biological Activities of Structurally Related Indanone Compounds.

Role as a Synthetic Precursor: The Path to Bioactive Molecules

The primary utility of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is as a versatile chemical building block.[1] Its structure supports functionalization at multiple sites, enabling its use in complex organic syntheses. The closely related compound, 5,6-dimethoxy-1-indanone, serves as a critical starting material for the synthesis of Donepezil, an established acetylcholinesterase inhibitor for Alzheimer's disease.[10] This underscores the strategic importance of dimethoxy indanone scaffolds in the pipeline of high-value pharmaceuticals.

Start 5,6-Dimethoxy-1-indanone (Key Intermediate) Step1 Condensation with 1-benzyl-4-piperidine- carboxaldehyde Start->Step1 Intermediate 1-benzyl-4-[(5,6-dimethoxy-1-indanon) -2-ylidenyl]-methylpiperidine Step1->Intermediate Step2 Reduction with Palladium on Carbon (Pd/C) Intermediate->Step2 Final Donepezil (Anti-Alzheimer's Drug) Step2->Final Start Seed Cells in 96-well plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Add Test Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h (Formazan Formation) MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for identifying and characterizing potential inhibitors of AChE for neuroprotective applications.

Causality: This method relies on the enzymatic activity of AChE, which hydrolyzes acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion whose concentration can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in PB.

    • ATCh Iodide Solution: 10 mM in PB.

    • AChE Enzyme Solution: 0.1 U/mL in PB containing 0.1% BSA.

    • Test Compound: Stock solution in DMSO, serially diluted in PB.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of Phosphate Buffer (pH 8.0).

    • 20 µL of DTNB solution.

    • 20 µL of the test compound solution at various concentrations (or buffer for control).

    • 20 µL of AChE enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of the ATCh substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (V = ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fit.

Conclusion and Future Directions

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one represents a molecule of significant interest, not for a documented history of biological activity, but for its inherent potential as a scaffold for novel therapeutics. The extensive body of research on the 1-indanone core strongly suggests that derivatives of this compound are prime candidates for screening in anticancer, neuroprotective, and anti-inflammatory discovery programs.

The logical next step for researchers is the strategic synthesis of a library of analogs based on this core structure, followed by systematic biological evaluation using the protocols detailed in this guide. Exploration of structure-activity relationships (SAR) will be critical in optimizing potency and selectivity for desired biological targets. Given the precedent set by compounds like Donepezil and other cytotoxic indanones, the path from this versatile intermediate to a potential clinical candidate is well-defined and warrants dedicated investigation.

References

  • Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]

  • Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues. (2009). PubMed. Retrieved December 31, 2025, from [Link]

  • 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]

  • Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Retrieved December 31, 2025, from [Link]

  • An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. (n.d.). Quick Company. Retrieved December 31, 2025, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

  • Process method for preparing 5,6-dimethoxy-1,2-indandione. (n.d.). Google Patents.
  • Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

  • Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3. (2023). ResearchSquare. Retrieved December 31, 2025, from [Link]

  • 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved December 31, 2025, from [Link]

  • In vitro activities of 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone against non-small cell lung carcinoma. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

  • 5,6-Dimethoxy-1-indanone. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. (n.d.). NIH. Retrieved December 31, 2025, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journals. Retrieved December 31, 2025, from [Link]

  • Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

  • 5,6-Dimethoxy-1-indanone. (n.d.). CAS Common Chemistry. Retrieved December 31, 2025, from [Link]

  • (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

  • Anti-inflammatory effect of certain dimethoxy flavones. (2015). PubMed. Retrieved December 31, 2025, from [Link]

  • Anticancer Effects of Novel Tetrahydro-Dimethyl-Xanthene-Diones. (2020). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]

  • 6b,11b-Dihydroxy-6b,11b-dihydro-7H-indeno[1,2-b]naphtho[2,1-d]furan-7-one (DHFO), a small molecule targeting NF-κB, demonstrates therapeutic potential in immunopathogenic chronic inflammatory conditions. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

  • Biological activities of meroterpenoids isolated from different sources. (2022). PMC - NIH. Retrieved December 31, 2025, from [Link]

  • Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. (2015). PubMed. Retrieved December 31, 2025, from [Link]

Sources

An In-depth Technical Guide to 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a specialized organic compound with potential applications in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, and key characteristics, offering insights for its use in research and development.

Chemical Identity and Physicochemical Properties

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized as a valuable scaffold in medicinal chemistry. The core structure consists of a benzene ring fused to a five-membered ring containing a ketone and a gem-dimethyl group at the 3-position.

Table 1: Compound Identification and Properties

PropertyValueSource
CAS Number 4136-26-9[1], [2]
Molecular Formula C₁₃H₁₆O₃[2]
Molecular Weight 220.26 g/mol [2]
IUPAC Name 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-oneN/A
Synonyms 2,3-Dihydro-5,6-dimethoxy-3,3-dimethyl-1H-inden-1-oneN/A
Melting Point 69-70°C[2]
Appearance Not specified, likely a solid at room temperatureInferred from melting point
Storage Room temperature, dry conditions[2]

Synthesis and Mechanistic Considerations

The primary synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one was reported by F. Camps et al. in 1984. The method involves an intramolecular C-arylation of N-substituted phenylacetamides. While the full detailed protocol from the original publication is not widely available, subsequent patent literature citing this work provides insight into its application as a starting material.

A key reaction utilizing this indanone is the Knoevenagel condensation, as described in Chinese patent CN1202077C. This reaction demonstrates the reactivity of the ketone group, which is a common feature exploited in the synthesis of more complex molecules.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from the patent literature and illustrates a typical use of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one as a synthetic intermediate.

Objective: To synthesize Cyano-(2,3-dihydro-5,6-dimethoxy-3,3-dimethyl-1H-inden-1-ylidene)acetic acid ethyl ester.

Materials:

  • 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 4136-26-9)

  • Ethyl cyanoacetate

  • Piperidine

  • Benzoic acid

  • Toluene

  • Dilute Hydrochloric Acid (HCl)

  • Aqueous Sodium Carbonate (Na₂CO₃)

  • Water

  • Magnesium Sulfate (MgSO₄)

  • Ethanol (for crystallization)

Procedure:

  • Combine 122 g (0.55 mol) of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, 63.3 g (0.56 mol) of ethyl cyanoacetate, 12 g (0.14 mol) of piperidine, 12 g (0.1 mol) of benzoic acid, and 1000 ml of toluene in a suitable reaction vessel.

  • Heat the mixture at reflux for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with dilute HCl, aqueous Na₂CO₃, and water.

  • Dry the organic phase with MgSO₄.

  • Remove the toluene by distillation.

  • Crystallize the resulting solid from ethanol to yield the final product.

Causality of Experimental Choices:

  • Toluene: Serves as a suitable high-boiling solvent for the condensation reaction, allowing for the removal of water formed during the reaction via a Dean-Stark apparatus (though not explicitly stated, it is a common practice for this type of reaction).

  • Piperidine and Benzoic Acid: This combination acts as a catalyst system for the Knoevenagel condensation. Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, while the weak acid, benzoic acid, facilitates the dehydration step.

  • Aqueous Washes: The series of washes with dilute acid and base are crucial for removing unreacted starting materials and catalysts, ensuring the purity of the final product.

G cluster_0 Knoevenagel Condensation Indanone 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one Reaction Reaction Mixture Indanone->Reaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction Catalyst Piperidine / Benzoic Acid Catalyst->Reaction Catalyzes Solvent Toluene, Reflux Solvent->Reaction Solvent Product Cyano-(2,3-dihydro-5,6-dimethoxy- 3,3-dimethyl-1H-inden-1-ylidene) acetic acid ethyl ester Workup Aqueous Wash & Crystallization Product->Workup Purified by Reaction->Product Forms

Caption: Workflow for the Knoevenagel condensation of the title compound.

Biological and Pharmacological Context

  • Anticancer agents: Some indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Neuroprotective agents: The indanone scaffold is a core component of drugs developed for neurodegenerative diseases.

  • Anti-inflammatory compounds: Certain substituted indanones have shown promise in modulating inflammatory pathways.

The gem-dimethyl group at the 3-position of the indanone ring in the title compound is a notable structural feature. This modification can have significant implications for its biological activity compared to its unsubstituted counterpart, 5,6-dimethoxy-1-indanone. The dimethyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, which are all critical factors in drug design and development. Further research is warranted to explore the specific biological profile of this compound.

Safety and Handling

Safety data sheets for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one indicate that it should be handled with care in a laboratory setting.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a specialized chemical intermediate with established synthetic utility. Its structural relationship to biologically active indanones suggests potential for further investigation in medicinal chemistry and drug discovery programs. The presence of the gem-dimethyl group offers a unique modification to the indanone scaffold that could lead to novel pharmacological properties. Future research should focus on the full elucidation of its biological activity profile and the exploration of its potential as a building block for new therapeutic agents.

References

  • Camps, F.; Coll, J.; Colomina, O. Intramolecular C-Arylation of N-Substituted Phenylacetamides. Synthesis of 3,3-Dimethyl- and 3,3-Diphenyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ones.
  • CN1202077C, 2,3-dihydro-indenylidene compounds, their preparation and their use in cosmetic compositions for screening out UV radiation, and compositions containing them, issued December 15, 1998.
  • MySkinRecipes. 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

  • Beijing Wokai Biotechnology Co., Ltd. Safety Data Sheet for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

Sources

Introduction: The Indanone Scaffold and the Significance of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

The 1-indanone skeleton is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its rigid, bicyclic framework provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notably, the indanone core is a key component of drugs like Donepezil, used in the treatment of Alzheimer's disease.[1][4]

This guide focuses on a specific derivative, 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one . This molecule is distinguished by three key structural features: the foundational 1-indanone core, two electron-donating methoxy groups on the aromatic ring, and a gem-dimethyl group at the C3 position. The methoxy groups significantly influence the electronic properties of the aromatic system, while the gem-dimethyl substitution introduces steric bulk and prevents enolization towards the C3 position, thereby influencing its reactivity. This compound serves as a valuable intermediate in organic synthesis for creating more complex molecules for pharmaceutical and materials science research.[5]

This document provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃[5]
Molecular Weight 220.26 g/mol [5]
CAS Number 4136-26-9[5]
Melting Point 69-70°C[5]
Appearance Solid (form may vary)General knowledge
IUPAC Name 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-oneDerived from structure

Synthesis and Mechanism

The synthesis of 1-indanones is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative.[2][6] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the bicyclic indanone system.[7] For the title compound, the logical precursor would be 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or methanesulfonic acid.[6] The Lewis acid activates the acyl group, facilitating the electrophilic attack on the electron-rich dimethoxy-substituted benzene ring.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The mechanism proceeds via the formation of a highly reactive acylium ion intermediate. This electrophile is then attacked by the aromatic ring to form a sigma complex (also known as an arenium ion), which is stabilized by resonance. Subsequent deprotonation re-establishes the aromaticity and yields the cyclized ketone product.

Friedel-Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization Precursor 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid chloride AcyliumIon Acylium Ion Intermediate Precursor->AcyliumIon + AlCl₃ - AlCl₄⁻ LewisAcid AlCl₃ AromaticRing Aromatic Ring Attack AcyliumIon->AromaticRing SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex Intramolecular Cyclization Deprotonation Deprotonation SigmaComplex->Deprotonation Product 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one Deprotonation->Product + AlCl₄⁻ - AlCl₃ - HCl

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar 1-indanones.[2][8]

Objective: To synthesize 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one from 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid.

Reagents & Equipment:

  • 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Part A: Formation of the Acid Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid in a minimal amount of anhydrous DCM.

  • Add 2.0-3.0 equivalents of thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude acid chloride is typically used directly in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Acylation

  • Cool a suspension of 1.1-1.3 equivalents of anhydrous aluminum chloride in anhydrous DCM to 0°C in an ice bath.

  • Dissolve the crude acid chloride from Part A in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.[10]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below are the expected data based on the structure and available information for similar compounds.[11]

Technique Expected Observations
¹H NMR Aromatic Protons: Two singlets in the aromatic region (~6.8-7.3 ppm), corresponding to the protons at C4 and C7. Methoxy Protons: Two singlets at ~3.9 ppm, each integrating to 3H. Methylene Protons: A singlet at ~2.6 ppm, integrating to 2H (for the CH₂ at C2). Methyl Protons: A singlet at ~1.3 ppm, integrating to 6H (for the gem-dimethyl group at C3).
¹³C NMR Carbonyl Carbon: A signal downfield at ~205 ppm. Aromatic Carbons: Signals between ~104-156 ppm. The carbons bearing methoxy groups will be further downfield. Quaternary Carbon (C3): A signal around ~45 ppm. Methylene Carbon (C2): A signal around ~53 ppm. Methoxy Carbons: Signals around ~56 ppm. Methyl Carbons: A signal around ~29 ppm.
Mass Spec. (EI) Molecular Ion (M⁺): A prominent peak at m/z = 220. Key Fragments: Loss of a methyl group (M-15) at m/z = 205; Loss of a carbonyl group (M-28) at m/z = 192.
IR Spectroscopy C=O Stretch: Strong absorption band around 1700-1720 cm⁻¹. C-O Stretch (Aromatic Ether): Strong bands around 1250 cm⁻¹ and 1030 cm⁻¹. Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. sp³ C-H Stretch: Bands just below 3000 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is primarily dictated by the ketone functional group and the electron-rich aromatic ring.

Key Reactions
  • Reactions at the Carbonyl Group: The ketone can undergo standard transformations such as reduction to the corresponding alcohol (indanol), reductive amination, or formation of oximes and hydrazones.

  • Reactions at the α-Methylene Group (C2): The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. A common and useful transformation is the Claisen-Schmidt condensation with an aldehyde to form 2-benzylidene-1-indanone derivatives, which are themselves a class of compounds with significant biological activity.[12][13]

Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow start Start: Reactants reactants 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one + Aromatic Aldehyde start->reactants conditions Reaction Conditions: Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Stir at RT reactants->conditions workup Reaction Workup: - Pour into ice water - Neutralize with acid (HCl) - Filter precipitate conditions->workup purification Purification: Recrystallization from a suitable solvent (e.g., Ethanol) workup->purification product Product: 2-Benzylidene-1-indanone Derivative purification->product end End: Characterization product->end

Sources

discovery and history of indanone derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Indanone Derivatives in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

The indanone scaffold, a bicyclic aromatic ketone, represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, yet adaptable, framework has served as the foundation for a multitude of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive exploration of the discovery and historical development of indanone derivatives, from their serendipitous beginnings to their current status as cornerstones in the treatment of neurodegenerative diseases and as promising leads in oncology and inflammation. We will dissect the landmark discovery of Donepezil, elucidate the evolution of structure-activity relationships (SAR), and detail the strategic shift towards multi-target-directed ligands. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the enduring success of the indanone core and to leverage its potential in future drug discovery endeavors.

The Emergence of a Privileged Scaffold: From Serendipity to Rational Design

The story of the indanone scaffold in modern medicine is inextricably linked to the development of Donepezil (Aricept®), the world's best-selling Alzheimer's disease treatment for a significant period[1]. The journey, which began at Eisai in 1983, was not a direct path but a masterful example of iterative medicinal chemistry and serendipitous discovery[1][2].

Initial research efforts were not focused on indanone at all. Scientists began by screening a library of N-benzylpiperazine derivatives, one of which showed weak but positive cholinergic activity in animal models[2][3]. The first critical leap came with the replacement of the N-benzylpiperazine moiety with an N-benzylpiperidine group, which led to a dramatic increase in anti-acetylcholinesterase (AChE) activity[2][3]. This finding underscored the importance of the N-benzylpiperidine pharmacophore for AChE inhibition.

The truly transformative step was the subsequent replacement of an amide linker with a ketone and the incorporation of this structure into a cyclic framework, which led to the design of an indanone derivative[2]. This structural rigidification and specific molecular geometry resulted in a compound with a highly balanced profile of potent AChE inhibition, high selectivity, and favorable pharmacokinetics. This molecule, Donepezil (coded E2020), became the lead candidate and was eventually approved by the US FDA in 1996[1][2]. The success of Donepezil single-handedly catapulted the indanone nucleus into the spotlight, establishing it as a versatile and highly valuable scaffold in medicinal chemistry[4].

The Cholinergic Hypothesis and the Mechanism of Action of Indanone-Based AChE Inhibitors

To appreciate the significance of Donepezil, one must understand the prevailing theory of Alzheimer's pathology at the time of its discovery: the cholinergic hypothesis. This theory posits that the cognitive and memory deficits characteristic of Alzheimer's disease are due to a significant decrease in the neurotransmitter acetylcholine (ACh) in the brain[2][5]. This reduction is caused by the loss of cholinergic neurons in the basal forebrain[2].

Donepezil's primary mechanism of action is the potent, selective, and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft[5][6][7]. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and temporarily improving or stabilizing cognitive function[6][7][8].

The indanone moiety of Donepezil plays a critical role in its high affinity for the AChE enzyme. It is understood to bind to the peripheral anionic site (PAS) of the enzyme, while the N-benzylpiperidine tail interacts with the catalytic active site (CAS). This dual binding is a key feature of its potent inhibitory activity.

Donepezil_Mechanism cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Signal Increased_ACh Increased ACh Concentration Donepezil Donepezil (Indanone Derivative) Donepezil->AChE Reversible Inhibition Improved_Cognition Symptomatic Improvement of Cognition Increased_ACh->Improved_Cognition

Caption: Mechanism of Action of Donepezil.

The Evolution of Indanone Derivatives: Towards Multi-Target-Directed Ligands

The clinical success of Donepezil validated the indanone scaffold, sparking a wave of research to develop new derivatives with improved or expanded pharmacological profiles[4][9]. Scientists soon recognized that the pathophysiology of Alzheimer's disease is incredibly complex, involving multiple interconnected pathways beyond the cholinergic deficit. This includes the aggregation of amyloid-beta (Aβ) peptides into senile plaques, oxidative stress, and metal ion dyshomeostasis[10][11].

This understanding led to a paradigm shift in drug design, moving from single-target drugs to Multi-Target-Directed Ligands (MTDLs)[11][12]. The goal of an MTDL is to engage multiple disease-relevant targets simultaneously with a single molecule, potentially offering superior efficacy and a more profound disease-modifying effect. The indanone scaffold proved to be an ideal starting point for designing such agents.

Researchers have successfully created hybrid molecules by incorporating other pharmacologically active moieties onto the indanone core. These efforts include:

  • Inhibition of Aβ Aggregation: Many new indanone derivatives have been designed to inhibit the self-assembly of Aβ peptides, a key pathological hallmark of Alzheimer's[9][10][11].

  • Antioxidant Properties: By incorporating moieties with antioxidant capabilities, new derivatives can combat the oxidative stress implicated in neuronal damage[11].

  • Metal Chelation: Some derivatives are designed to chelate metal ions like copper and zinc, which are known to promote Aβ aggregation[13].

  • Monoamine Oxidase (MAO) Inhibition: For other neurodegenerative disorders like Parkinson's disease, indanone derivatives have been developed that also inhibit MAO-A and MAO-B, enzymes that break down neurotransmitters like dopamine and serotonin[4][14].

MTDL_Concept cluster_targets Pathological Targets in Neurodegeneration Indanone_Core Indanone Scaffold Privileged Core Target1 AChE Inhibition Indanone_Core->Target1 Primary Activity Target2 Aβ Aggregation Indanone_Core->Target2 Hybridization Strategy Target3 Oxidative Stress Indanone_Core->Target3 Hybridization Strategy Target4 MAO Inhibition Indanone_Core->Target4 Hybridization Strategy Target5 Metal Ion Dyshomeostasis Indanone_Core->Target5 Hybridization Strategy

Caption: The Indanone Scaffold as a Basis for MTDLs.

Quantitative Data: AChE Inhibitory Activity of Selected Indanone Derivatives

The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity for Donepezil and several novel multi-targeting indanone derivatives, demonstrating the potency that can be achieved with this scaffold.

CompoundTarget EnzymeIC₅₀ Value (μM)Key Additional PropertiesReference
Donepezil Human AChE0.020Standard AChE Inhibitor[10]
Compound 4b Eel AChE0.78Aβ Aggregation Inhibition (53.04%)[9][10]
Compound 5c Eel AChE0.12Potent BChE Inhibition (IC₅₀ = 0.65 μM)[15]
Compound 7b Eel AChE0.44Most Potent BChE Inhibition (IC₅₀ = 0.04 μM)[15]
Compound 9 Eel AChE0.0148Aβ Aggregation Inhibition (85.5%)[11]
Compound 14 Eel AChE0.0186Aβ Aggregation Inhibition (83.8%)[11]
Compound 7h Eel AChE1.2Aβ Aggregation Inhibition (86.8%)[16]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Synthetic Methodologies: Constructing the Indanone Core

The versatility of the indanone scaffold is matched by the robustness of its synthetic accessibility. Numerous methods exist for the preparation of 1-indanones, with the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids being one of the most classical and widely used approaches[17][18].

A particularly important reaction for creating a diverse library of derivatives is the base-catalyzed aldol condensation (specifically, a Claisen-Schmidt condensation) between a 1-indanone and a substituted benzaldehyde. This reaction yields arylidene indanone derivatives, which serve as crucial intermediates for further functionalization and are themselves biologically active[19][20][21].

Synthesis_Workflow Indanone 1-Indanone Intermediate Arylidene Indanone (Chalcone Analogue) Indanone->Intermediate Aldehyde Substituted Benzaldehyde Aldehyde->Intermediate Base Base Catalyst (e.g., NaOH, KOH) Base->Intermediate Claisen-Schmidt Condensation Final_Product Further Functionalization Intermediate->Final_Product e.g., Reduction, Cyclization

Caption: General Synthesis of Arylidene Indanones.

Experimental Protocol: Synthesis of 2-(4-methoxybenzylidene)-1-indanone

This protocol describes a standard Claisen-Schmidt condensation to synthesize a representative arylidene indanone derivative. The causality behind this choice is its reliability, high yield, and the creation of an α,β-unsaturated ketone system that is a common feature in many biologically active indanones.

Materials:

  • 1-Indanone (1.0 eq)

  • 4-Methoxybenzaldehyde (anisaldehyde) (1.05 eq)

  • Ethanol

  • 20% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-indanone and 4-methoxybenzaldehyde in a minimal amount of ethanol. Stir until a homogenous solution is formed. Rationale: Ethanol serves as a mutual solvent for both the polar aldehyde and the less polar ketone, facilitating the reaction.

  • Initiation: Place the flask in an ice bath to cool the solution to 0-5°C. Add the 20% NaOH solution dropwise with continuous stirring. Rationale: The reaction is exothermic, and cooling prevents side reactions. The strong base (NaOH) deprotonates the α-carbon of the 1-indanone to form a nucleophilic enolate, which is the key reactive intermediate.

  • Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring overnight. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Rationale: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable, conjugated arylidene indanone product.

  • Work-up and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. Acidify the mixture by slowly adding dilute HCl until the pH is acidic. A solid precipitate should form. Rationale: Pouring into water quenches the reaction. Acidification neutralizes the remaining NaOH and protonates any phenoxide intermediates, ensuring the product precipitates out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product under a vacuum. The crude product can be further purified by recrystallization from ethanol to yield the final 2-(4-methoxybenzylidene)-1-indanone as a crystalline solid. Rationale: Recrystallization is a standard method for purifying solid organic compounds, providing a high-purity final product.

Expanding Therapeutic Horizons: Indanones Beyond Neurodegeneration

While the fame of the indanone scaffold was built on its success in treating Alzheimer's disease, its therapeutic potential is far broader. The unique structural and electronic properties of indanone derivatives have made them attractive candidates in other fields:

  • Anti-Inflammatory Agents: Researchers have developed novel indanone derivatives that show potent anti-inflammatory activity. They can significantly suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by inhibiting signaling pathways such as NF-κB[22][23].

  • Anticancer Agents: The indanone core is present in numerous compounds with demonstrated antiproliferative actions against various cancer cell lines[24][25]. Hybridization of the indanone scaffold with other pharmacophores is a promising strategy to overcome drug resistance and improve therapeutic efficacy in oncology[24][25].

  • Other Applications: The scaffold has been explored for a wide range of other pharmacological activities, including as α1-adrenoceptor antagonists and antimalarials[19][26].

Conclusion and Future Perspectives

The history of indanone derivatives in medicinal chemistry is a compelling narrative of how a single breakthrough discovery can illuminate the therapeutic potential of a chemical scaffold. From the rational, step-wise development of Donepezil to the modern-day design of sophisticated multi-target agents, the indanone core has proven its worth time and again. Its rigid framework provides a solid anchor for pharmacophoric elements, while its synthetic tractability allows for extensive chemical exploration.

The future for indanone derivatives remains bright. The ongoing research into MTDLs for complex diseases like Alzheimer's and Parkinson's will continue to rely heavily on this privileged structure. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery of new derivatives with precisely tailored activities. As we continue to unravel the complexities of human disease, the versatile indanone scaffold is certain to remain a foundational and highly valued tool in the drug developer's arsenal.

References

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). Google Grounding API.
  • Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.
  • Donepezil - Wikipedia. Wikipedia.
  • Kumar, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience.
  • Firoozi, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed.
  • Sugimoto, H. (1999). [Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease]. Yakugaku Zasshi, 119(2), 101-13.
  • How does Aricept work?. (2024). Drugs.com.
  • Kumar, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience.
  • The strategy used to design the title indanone derivatives introduced in this study.
  • What is Aricept (donepezil)?. (2025). Dr.Oracle.
  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
  • Li, X., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 87, 429-39.
  • Design, synthesis and biological evaluation of Indanone derivatives bearing Carbamates functional groups as novel acetylcholinesterase inhibitors with the outlook of anti-Alzheimer drug development. DSpace Repository.
  • Menezes, J. C. J. M. D. S. (2017).
  • Li, M., & Xia, L. (2007). Rational design, synthesis, biologic evaluation, and structure-activity relationship studies of novel 1-indanone alpha(1)-adrenoceptor antagonists. Chemical Biology & Drug Design, 70(5), 461-4.
  • New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Tre
  • Menezes, J. C. J. M. D. S. (2017).
  • Aricept (donepezil) dosing, indications, interactions, adverse effects, and more. Medscape.
  • Karati, D., et al. (2025). Indanone derivatives: Emerging frontiers in cancer therapy.
  • Indanone derivatives: Emerging frontiers in cancer therapy. (2025). Taylor & Francis Online.
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017).
  • Bansal, R., et al. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Current Computer-Aided Drug Design, 19(2), 94-107.
  • Kumar, D., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed.
  • Yurttaş, L., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.
  • Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. (2025).
  • Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899.
  • Liu, X., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 113, 63-74.
  • Discovery and Development of Donepezil Hydrochloride for the Treatment of Alzheimer′s Disease. (2025).
  • Jana, S., & Mondal, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.
  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Indanone synthesis. Organic Chemistry Portal.
  • Discovery and development of donepezil hydrochloride (Aricept®), a new drug for Alzheimer's disease. (2000).
  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • The Indanone Moiety: A Foundational Scaffold in Modern Medicinal Chemistry. (2025). BenchChem.
  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2025).

Sources

Methodological & Application

experimental applications of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The 5,6-Dimethoxy-1-Indanone Scaffold as a Privileged Structure in Neurodegenerative Disease Research

The landscape of therapeutic development for neurodegenerative diseases, particularly Alzheimer's Disease (AD), is progressively shifting from single-target agents to multi-target-directed ligands (MTDLs). This strategy acknowledges the complex, multifactorial nature of AD, which involves a cascade of interconnected pathological events including cholinergic system deficits, amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, and persistent neuroinflammation.

Within this paradigm, the 5,6-dimethoxy-1-indanone moiety has emerged as a "privileged scaffold." Its significance is anchored in its core presence within Donepezil, a cornerstone therapy for AD that functions as an acetylcholinesterase (AChE) inhibitor. Research has demonstrated that this specific indanone structure preferentially interacts with the peripheral anionic site (PAS) of AChE.[1][2] This interaction is critical because the PAS is implicated not only in substrate recognition but also in promoting the aggregation of Aβ peptides, a key hallmark of Alzheimer's pathology.[1]

While the specific compound 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is not extensively documented in neurodegenerative disease literature, a wealth of research focuses on synthesizing and evaluating derivatives of the core 5,6-dimethoxy-1-indanone structure. These novel compounds are engineered to retain the beneficial PAS-binding properties of the indanone moiety while incorporating other pharmacophores designed to simultaneously engage additional pathological targets.

This guide provides detailed application notes and experimental protocols for evaluating the therapeutic potential of these 5,6-dimethoxy-1-indanone derivatives. We will explore their design rationale as MTDLs and provide step-by-step methodologies for assessing their efficacy from in vitro enzymatic assays to in vivo studies in transgenic animal models of Alzheimer's disease.

Section 1: The Multi-Target-Directed Ligand (MTDL) Approach for Alzheimer's Disease

The "one-molecule, one-target" paradigm has proven insufficient for complex pathologies like AD. The MTDL approach aims to design single chemical entities capable of modulating multiple disease-relevant targets, offering the potential for synergistic efficacy and a more favorable pharmacokinetic profile compared to combination therapies. The 5,6-dimethoxy-1-indanone derivatives are prime examples of this strategy.

G cluster_AD_Pathology Alzheimer's Disease Pathological Cascade cluster_MTDL_Intervention MTDL Intervention Points Abeta Aβ Aggregation (Plaques) Tau Tau Hyperphosphorylation (Tangles) Abeta->Tau Inflammation Neuroinflammation (Microglia/Astrocyte Activation) Abeta->Inflammation OxidativeStress Oxidative Stress (ROS, MDA) Abeta->OxidativeStress NeuronLoss Synaptic Dysfunction & Neuronal Loss Abeta->NeuronLoss Tau->Abeta Tau->NeuronLoss Cholinergic Cholinergic Deficit (Low Acetylcholine) Cholinergic->NeuronLoss Inflammation->OxidativeStress Inflammation->NeuronLoss OxidativeStress->NeuronLoss MTDL 5,6-Dimethoxy-1-Indanone Derivatives (MTDL) MTDL->Abeta Inhibit Aggregation MTDL->Cholinergic Inhibit AChE/BuChE MTDL->Inflammation Modulate Microglia MTDL->OxidativeStress Reduce ROS

Caption: Interconnected pathology of AD and MTDL intervention points.

Section 2: Key Indanone Derivatives and Their Mechanisms of Action

Research efforts have produced several classes of promising 5,6-dimethoxy-1-indanone derivatives. These molecules are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, providing a dual-binding functionality that is key to their multi-faceted activity.

G AChE Peripheral Anionic Site (PAS) Gorge (14Å) Catalytic Active Site (CAS) Indanone 5,6-Dimethoxy-Indanone Moiety Indanone->AChE:f0 Binds to PAS Inhibits Aβ Aggregation OtherMoiety Hybrid Moiety (e.g., Carbamate, Piperazinium) OtherMoiety->AChE:f1 Binds to CAS Inhibits ACh Hydrolysis

Caption: Dual-site binding mechanism of indanone derivatives on AChE.

Two notable examples that showcase the versatility of this scaffold are:

  • Indanone-Chalcone-Carbamate Hybrids (e.g., AP5): This class combines the indanone core with a chalcone scaffold, known for its anti-inflammatory properties, and a carbamate moiety, a classic CAS inhibitor.[1] The resulting hybrid, AP5, demonstrates a triad of effects: potent AChE inhibition, reduction of AChE-induced Aβ aggregation, and suppression of neuroinflammatory responses by modulating microglial phenotypes.[2][3]

  • Indanone-Piperazinium Salt Hybrids (e.g., 10e): These derivatives merge the indanone structure with a piperazinium salt. Compound '10e' from this series has shown potent dual inhibitory activity against both AChE and Butyrylcholinesterase (BuChE), an enzyme that also plays a role in acetylcholine hydrolysis and AD progression.[4][5] Furthermore, these compounds exhibit significant anti-Aβ aggregation effects and the ability to reduce oxidative stress markers like reactive oxygen species (ROS) and malondialdehyde (MDA).[4][5]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of representative indanone derivatives against human cholinesterase enzymes.

Compound IDDerivative ClassTarget EnzymeIC₅₀ (µM)Reference
10e Indanone-Piperazinium SalthAChE0.32[5]
hBuChE0.43[5]
AP5 Indanone-Chalcone-CarbamateAChENot specified[1]
Donepezil (Reference Drug)hAChE0.022[5]
hBuChE3.51[5]

Section 3: Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is the first step in characterizing the therapeutic potential of novel indanone derivatives.

G Start Compound Synthesis Step1 Cholinesterase Inhibition Assay (Ellman's Method) Start->Step1 Step2 Aβ Aggregation Inhibition Assay (Thioflavin T) Step1->Step2 Potent Inhibitors Step3 Neuroinflammation Assay (Cell-based) Step2->Step3 Active Anti- Aggregants Step4 Neuroprotection & Cytotoxicity Assay (MTT / LDH) Step3->Step4 Anti- Inflammatory End Lead Compound Identification Step4->End Non-Toxic & Protective

Caption: General workflow for in vitro screening of indanone derivatives.

Protocol 3.1: Cholinesterase Inhibition Assay (Ellman's Method)

Causality: This assay quantifies the primary mechanism of action for this compound class: the inhibition of AChE and BuChE. The protocol is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCI) or butyrylthiocholine (BTCI). The resulting yellow anion, 5-thio-2-nitrobenzoate, is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 3.25 mM in PB.

    • ATCI/BTCI Solution: 5 mM in PB.

    • Test Compound Stock: 1 mM in DMSO, serially diluted to desired concentrations in PB.

    • Enzyme Solution: AChE or BuChE diluted in PB to a final concentration of ~0.02 U/mL.

  • Assay Procedure (96-well plate format):

    • To each well, add in sequence:

      • 145 µL of Phosphate Buffer (PB).

      • 25 µL of the test compound dilution (or PB for control, or a reference inhibitor like Donepezil).

      • 25 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

Causality: This assay assesses the compound's ability to interfere with the formation of Aβ fibrils, a key pathological hallmark of AD. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This protocol can be adapted to measure inhibition of both self-induced and AChE-induced Aβ aggregation.

Methodology:

  • Reagent Preparation:

    • Aβ₁₋₄₂ Peptide: Reconstitute lyophilized peptide in hexafluoroisopropanol (HFIP), aliquot, evaporate HFIP, and store at -80°C. Immediately before use, dissolve an aliquot in DMSO to 1 mM and then dilute to 100 µM in PB (0.1 M, pH 7.4).

    • Thioflavin T (ThT) Solution: 5 µM in Glycine-NaOH buffer (50 mM, pH 8.5).

    • Test Compound: Prepare serial dilutions in PB.

    • AChE Solution (for induced aggregation): 0.5 U/mL in PB.

  • Assay Procedure (Black 96-well plate):

    • To each well, add:

      • Test compound dilution.

      • Aβ₁₋₄₂ solution to a final concentration of 10 µM.

      • (For induced aggregation) AChE solution to a final concentration of 0.05 U/mL.

      • Adjust the final volume with PB.

    • Seal the plate and incubate at 37°C for 24-48 hours with gentle agitation.

    • After incubation, add 190 µL of the ThT solution to each well.

    • Measure fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the fluorescence of blank wells (containing everything except the Aβ peptide).

    • Calculate the percentage of aggregation inhibition: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100

    • Determine the IC₅₀ value by plotting % Inhibition against the log of compound concentration.

Section 4: Preclinical Evaluation in Animal Models of Alzheimer's Disease

Promising candidates from in vitro screening must be validated in vivo. The APP/PS1 double transgenic mouse model, which develops age-dependent Aβ plaques and cognitive deficits, is a standard model for this purpose.[1]

Protocol 4.1: Pharmacokinetic (PK) and Brain Penetrance Studies

Causality: A successful CNS drug must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This protocol provides a framework for assessing oral bioavailability and brain-to-plasma ratio.

Methodology:

  • Animal Dosing:

    • Use healthy adult C57BL/6 mice.

    • For oral bioavailability, administer the compound via oral gavage (e.g., 10 mg/kg) and to a separate cohort via intravenous injection (e.g., 2 mg/kg).

    • Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • At the final time point, euthanize the animals and collect the brain.

  • Sample Processing and Analysis:

    • Process blood to obtain plasma. Homogenize brain tissue.

    • Extract the compound from plasma and brain homogenates using an appropriate organic solvent.

    • Quantify the concentration of the compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters (AUC, Cₘₐₓ, Tₘₐₓ, half-life) using software like Phoenix WinNonlin.

    • Oral Bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

    • Brain penetrance can be expressed as the brain-to-plasma concentration ratio at specific time points. A value >10% is often considered favorable.[1]

Protocol 4.2: In Vivo Efficacy in APP/PS1 Transgenic Mice

Causality: This long-term study evaluates whether chronic treatment with the test compound can prevent or reverse the pathological and cognitive deficits that develop in a transgenic model of AD.

Methodology:

  • Study Design:

    • Use age-matched APP/PS1 mice and wild-type littermates. Begin treatment before significant plaque pathology develops (e.g., at 6 months of age).

    • Randomly assign mice to groups: Wild-type + Vehicle, APP/PS1 + Vehicle, APP/PS1 + Test Compound (e.g., administered daily via oral gavage for 3 months).

  • Behavioral Assessment (e.g., Morris Water Maze):

    • Perform this test during the final week of treatment to assess spatial learning and memory.

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency (time to find the platform) and path length.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Post-mortem Brain Tissue Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Harvest the brains. Hemisect one hemisphere for biochemistry and fix the other for histology.

    • Immunohistochemistry (IHC): Use antibodies to stain for:

      • Aβ plaques (e.g., 6E10 antibody).

      • Activated microglia (e.g., Iba1 antibody).

      • Reactive astrocytes (e.g., GFAP antibody).

      • Quantify the stained area using image analysis software (e.g., ImageJ).

    • Biochemical Analysis (ELISA):

      • Sequentially extract proteins from brain homogenates to isolate soluble and insoluble (formic acid-extractable) fractions.

      • Use commercial ELISA kits to quantify the levels of Aβ₄₀ and Aβ₄₂ in both fractions.

Conclusion and Future Directions

The 5,6-dimethoxy-1-indanone scaffold is a validated and highly promising platform for the design of multi-target-directed ligands for neurodegenerative diseases. By leveraging its inherent ability to bind the PAS of AChE, researchers have successfully developed derivatives that also inhibit the enzyme's catalytic activity, prevent pathological protein aggregation, and quell neuroinflammation. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of these novel compounds.

Future research should continue to explore novel hybridizations of the indanone core to engage other relevant targets, such as the tau protein or key signaling nodes in inflammatory pathways. A deeper understanding of the structure-activity relationships governing BBB permeability will also be crucial for optimizing these MTDLs into clinically viable drug candidates.

References

  • Zahra, S. et al. (2020). Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors. ResearchGate. Available at: [Link]

  • Luo, J. et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. National Institutes of Health. Available at: [Link]

  • Zahra, S. et al. (2020). Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors. PubMed. Available at: [Link]

  • Luo, J. et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. PubMed. Available at: [Link]

  • Luo, J. et al. (2022). A Novel multifunctional 5,6-dimethoxy-indanone-chalcone-carbamate hybrids alleviates cognitive decline in Alzheimer's disease by dual inhibition of acetylcholinesterase and inflammation. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 5,6-Dimethoxy-Indanone Derivatives in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indanone scaffold is one such "privileged structure," valued for its rigid, bicyclic system that allows for the precise spatial orientation of functional groups.[1] This structural rigidity is crucial for achieving high-affinity interactions with biological targets. Indanone derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities ranging from antiviral and anticancer to potent modulators of the central nervous system.[2][3]

This guide focuses on the application of a key indanone derivative, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one , as a pivotal precursor in pharmaceutical synthesis. While this document will primarily reference the extensively documented 5,6-dimethoxy-1-indanone, the principles and protocols described are directly applicable to its analogues, such as the 3,3-dimethyl variant mentioned in the topic, with considerations for potential steric influences. The electron-donating methoxy groups on the aromatic ring and the reactive carbonyl group make this molecule a versatile building block. Its most prominent application is in the industrial-scale synthesis of Donepezil , a cornerstone therapy for Alzheimer's disease.[4][5] We will explore the chemical logic behind its use and provide detailed, field-proven protocols for its application.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to designing robust and reproducible synthetic routes.

PropertyData
IUPAC Name 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Synonyms 5,6-Dimethoxy-1-indanone
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Typically an off-white to yellow or beige crystalline solid
Melting Point 118-122 °C
Key Reactive Site The α-carbon (C2) to the carbonyl group, which possesses acidic protons suitable for enolate formation and subsequent condensation reactions.
Solubility Soluble in methanol, ethanol, tetrahydrofuran (THF), and chlorinated solvents like dichloromethane. Sparingly soluble in water.

Core Synthetic Strategy: The Aldol Condensation Pathway

The primary utility of 5,6-dimethoxy-1-indanone in drug synthesis stems from the reactivity of the methylene group (C2) adjacent to the ketone. In the presence of a suitable base, a proton can be abstracted to form a nucleophilic enolate. This enolate is the key intermediate that enables the formation of a new carbon-carbon bond, typically via an aldol-type condensation reaction with an aldehyde.

This strategy is elegantly employed in the synthesis of Donepezil, where the indanone core is coupled with an N-benzylpiperidine moiety.[5][6]

Visualizing the General Synthetic Workflow

The following diagram illustrates the logical flow from the indanone precursor to a final, more complex drug molecule, typified by the synthesis of Donepezil.

G cluster_0 PART 1: C-C Bond Formation cluster_1 PART 2: Saturation & Final API Precursor 5,6-Dimethoxy-1-indanone Aldehyde N-Benzyl-4-formylpiperidine Intermediate Enone Intermediate (Unsaturated Product) Precursor->Intermediate Aldol Condensation Aldehyde->Intermediate Base Strong Base (e.g., NaOH, LDA) Base->Precursor Enolate Formation Catalyst Catalyst (e.g., Pd/C) API Final API (e.g., Donepezil) Intermediate->API Catalytic Hydrogenation Catalyst->Intermediate H2 Hydrogen Source H2->Intermediate

Caption: General workflow for drug synthesis using an indanone precursor.

Experimental Protocols: Synthesis of Donepezil

The following protocols provide a detailed methodology for the synthesis of Donepezil, serving as a primary example of the precursor's application.

Protocol 1: Base-Catalyzed Aldol Condensation

This crucial step involves the Claisen-Schmidt condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine to form the unsaturated enone intermediate. The choice of base is critical; while strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are effective, industrially scalable processes often favor more economical and manageable bases like sodium hydroxide.[6]

Objective: To synthesize 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one.

Materials:

  • 5,6-dimethoxy-1-indanone (1.0 eq)

  • N-benzyl-4-formylpiperidine (1.0 eq)

  • Sodium Hydroxide (NaOH) flakes (3.2 eq)

  • Methanol (MeOH)

  • 5% Acetic Acid solution

  • Inert atmosphere apparatus (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: Charge a clean, dry reaction vessel equipped with a magnetic stirrer and an inert atmosphere inlet with 5,6-dimethoxy-1-indanone (1.0 eq) and methanol (approx. 0.4 mL per gram of indanone).[6]

  • Initiate Stirring: Begin stirring the mixture at room temperature (20-25 °C) to form a slurry or solution.

  • Base Addition: Under the inert atmosphere, slowly add NaOH flakes (3.2 eq) to the vessel. Causality Note: The base is the catalyst for the reaction, deprotonating the C2 position of the indanone to form the reactive enolate. An excess is used to drive the reaction to completion.

  • Aldehyde Addition: Add N-benzyl-4-formylpiperidine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for approximately 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.[6] The formation of the bright yellow enone product will be evident.

  • Work-up and Isolation: Once the starting material is consumed (as indicated by TLC), filter the solid product formed.

  • Washing: Wash the filtered solid sequentially with a 5% acetic acid solution (to neutralize any remaining NaOH) and then with cold methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product under vacuum to obtain the crude 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one.

Protocol 2: Catalytic Hydrogenation of the Enone Intermediate

This step reduces the exocyclic double bond formed during the condensation, yielding the final saturated product, Donepezil. The ketone can also be reduced, but catalytic hydrogenation under controlled conditions can selectively reduce the alkene.

Objective: To synthesize Donepezil by reducing the enone intermediate.

Materials:

  • 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one (1.0 eq)

  • Palladium on Carbon (10% Pd/C) or Raney Nickel

  • Hydrogen Gas (H₂)

  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)

  • Pressurized hydrogenation apparatus

Step-by-Step Procedure:

  • Vessel Preparation: Charge a pressure-rated hydrogenation vessel with the enone intermediate (1.0 eq) and the chosen solvent (e.g., THF).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate) to the vessel under an inert atmosphere. Safety Note: Pd/C can be pyrophoric. Handle with care.

  • System Purge: Seal the vessel and purge the system several times with an inert gas (Nitrogen or Argon) before introducing hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction is typically run at room temperature with vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or HPLC analysis.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: The heterogeneous catalyst provides a surface for the adsorption of both hydrogen and the alkene, facilitating the syn-addition of hydrogen across the double bond.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Donepezil. Further purification can be achieved by recrystallization or chromatography if necessary. For pharmaceutical use, it is often converted to its hydrochloride salt for improved stability and solubility.[5]

Visualizing the Donepezil Synthesis Pathway

Caption: Key reaction steps in the synthesis of Donepezil.

Trustworthiness and Self-Validation

The protocols described are built upon well-established and repeatedly published chemical transformations.[5][6] The self-validating nature of this synthetic route lies in its analytical checkpoints:

  • TLC/HPLC Monitoring: At each stage, chromatographic techniques provide a clear and rapid assessment of reaction completion and purity.

  • Spectroscopic Confirmation: The formation of the enone intermediate is accompanied by a distinct color change and can be confirmed by ¹H NMR (appearance of a vinyl proton signal) and UV-Vis spectroscopy.

  • Final Product Characterization: The final API (Donepezil) must be rigorously characterized using techniques like NMR, Mass Spectrometry, and HPLC to confirm its identity and purity against a reference standard, ensuring the success of the synthesis.

By adhering to these analytical practices, a researcher can confidently track the transformation of the 5,6-dimethoxy-1-indanone precursor into the final, high-purity drug substance.

References

  • Title: Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of 5,6-dimethoxy-1-indanone Source: Chinese Journal of Modern Applied Pharmacy URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents Source: ACS Omega URL: [Link]

  • Title: Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders Source: Drug Discovery Today URL: [Link]

  • Title: Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents Source: ResearchGate URL: [Link]

  • Title: Hydrogenation of 2-indanone oxime over Pt/C or Pd/C catalysts Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]

  • Title: Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil Source: SciSpace URL: [Link]

  • Title: Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) Source: RSC Publishing URL: [Link]

  • Title: DONEPEZIL SYNTHESIS Source: New Drug Approvals URL: [Link]

  • Title: A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug Source: National Institutes of Health URL: [Link]

  • Title: The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone Source: Quick Company URL: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a tiered cell-based assay cascade to elucidate the biological activity of the novel compound, 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The protocols herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more in-depth mechanistic studies.

Introduction: The Scientific Rationale

Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context to assess the effects of novel chemical entities on cellular processes.[3][4] The subject of this guide, 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, belongs to the 1-indanone class of compounds. The diverse bioactivities of 1-indanones necessitate a systematic screening approach to identify the specific cellular effects of this particular derivative.[1][2]

This application note details a strategic workflow, beginning with broad assessments of cell health and viability, followed by more focused assays to probe potential mechanisms of action such as apoptosis induction, cell cycle arrest, and modulation of inflammatory pathways. The causality behind each experimental choice is explained to empower the researcher to adapt and troubleshoot these protocols effectively.

Compound Profile:

Compound Name 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Synonyms None readily available in public databases.
Chemical Structure (Structure to be inserted if available)
Molecular Formula C13H16O3
Known Class Activity 1-indanones have shown anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[1][2]

Foundational Principles for Robust Cell-Based Assays

Before proceeding with specific protocols, it is crucial to adhere to best practices in cell culture and assay development to ensure data integrity and reproducibility.

  • Cell Line Selection and Maintenance: The choice of cell line is paramount and should be guided by the research question.[5] It is essential to use low-passage, mycoplasma-free cells and to maintain consistent cell culture conditions, including media, supplements, temperature, and CO2 levels.[5][6]

  • Cell Health and Viability: Only healthy, viable cells should be used for experiments. Avoid using cells that are over-confluent.[5]

  • Assay Optimization: Key parameters such as cell seeding density, compound incubation time, and reagent concentrations should be optimized to achieve a robust assay window.[5]

  • Appropriate Controls: The inclusion of positive, negative, and vehicle (e.g., DMSO) controls is non-negotiable for valid data interpretation.

Experimental Workflow: A Tiered Approach

The proposed workflow is designed to systematically characterize the biological activity of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action Elucidation cluster_tier3 Tier 3: Target-Oriented Assays T1_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) T2_Apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7, Annexin V) T1_Viability->T2_Apoptosis If cytotoxic T2_CellCycle Cell Cycle Analysis (Flow Cytometry with PI) T1_Viability->T2_CellCycle If cytotoxic or anti-proliferative T3_Inflammation Anti-inflammatory Assay (e.g., NF-κB Reporter Assay, cytokine ELISA) T2_Apoptosis->T3_Inflammation Explore upstream pathways T3_Kinase Kinase Activity Assay (If relevant) T2_CellCycle->T3_Kinase Investigate cell cycle regulators apoptosis_pathway Compound 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one Cell Target Cell Compound->Cell Apoptotic_Signal Apoptotic Signal Cell->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation Caspase_3_7 Caspase 3/7 (Executioner Caspases) Caspase_Activation->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Simplified diagram of apoptosis induction and the role of Caspase 3/7.

Tier 3: Investigating Target-Specific Effects

Based on the broad activities of 1-indanones, investigating the compound's effect on inflammatory pathways is a logical next step.

Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

Materials:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP)

  • Test compound

  • An inflammatory stimulus (e.g., TNF-α or LPS)

  • Reporter gene detection reagents (e.g., luciferase substrate)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to all wells except the negative control and incubate for an optimized duration (e.g., 6-8 hours).

  • Data Acquisition: Measure the reporter gene signal (e.g., luminescence).

Interpretation: A dose-dependent decrease in the reporter signal in stimulated cells treated with the compound would indicate an inhibitory effect on the NF-κB pathway, suggesting potential anti-inflammatory activity.

Concluding Remarks

The protocols outlined in this application note provide a structured and scientifically rigorous framework for the initial characterization of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. By following this tiered approach, researchers can efficiently move from broad phenotypic screening to more specific mechanistic studies, thereby accelerating the drug discovery process. It is imperative that all experiments are conducted with the appropriate controls and that the data is analyzed with statistical rigor.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Zhang, L., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. [Link]

  • Bio-Rad. (n.d.). A guide for potency assay development of cell-based product candidates. [Link]

  • ResearchGate. (n.d.). Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. [Link]

  • MySkinRecipes. (n.d.). 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

  • Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
  • Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5,6-dimethoxy-1-indanone. [Link]

  • National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • National Institutes of Health. (n.d.). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • CAS Common Chemistry. (n.d.). 5,6-Dimethoxy-1-indanone. [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. [Link]

  • PubMed. (2004). In vitro biotransformation of 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6), a potent lipid peroxidation inhibitor and nitric oxide scavenger, in rat liver microsomes. [Link]

  • PubMed. (2008). 7-hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid. [Link]

  • PubMed. (2006). Reaction of dimethoxycarbene-DMAD zwitterion with 1,2-diones and anhydrides: a novel synthesis of highly substituted dihydrofurans and spirodihydrofurans. [Link]

Sources

An Application and Safety Guide for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, potential applications, and experimental protocols related to the indanone chemical scaffold, with a specific focus on 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

A Note on Data Availability: As of the latest revision of this guide, specific Material Safety Data Sheet (MSDS) and extensive application notes for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one are not widely available in public databases. This suggests the compound may be a novel or less-common derivative. Therefore, this guide has been constructed using data from the closely related and well-documented structural analog, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (also known as 5,6-Dimethoxy-1-indanone). The core indanone scaffold and dimethoxy substitution pattern provide a strong basis for safety and handling protocols. However, users must exercise additional caution, recognizing that the gem-dimethyl group at the C3 position may alter physical, chemical, and toxicological properties.

Part 1: Compound Profile and Safety Data

The indanone core is a privileged structure in medicinal chemistry, serving as a building block for a diverse range of biologically active molecules.[1] The subject compound belongs to this class, featuring methoxy groups that can influence electronic properties and metabolic stability, and gem-dimethyl groups that introduce steric bulk.

Chemical Identification

For clarity, the identifiers for the target compound and its primary analog are presented below.

Property5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Synonyms N/A5,6-Dimethoxy-1-indanone, Donepezil EP Impurity B
CAS Number Not readily available2107-69-9[2][3]
Molecular Formula C₁₃H₁₆O₃C₁₁H₁₂O₃[2][3]
Molecular Weight 220.26 g/mol 192.21 g/mol [3]
Structure (Structure not available)(Structure available in databases)
Hazard Identification and Toxicology (Analog-Based)

The toxicological properties of this specific chemical family have not been fully investigated.[4] Therefore, it must be handled with the caution afforded to any research chemical of unknown toxicity.

  • Primary Hazards: The primary anticipated hazards are irritation to the skin, eyes, and respiratory tract.[4] Ingestion may cause irritation of the digestive tract.[4]

  • GHS Hazard Statements (Reported for Analog): While some reports indicate the analog does not meet GHS hazard criteria, others associate it with H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3] It is prudent to operate under the assumption that these hazards may be present.

  • Carcinogenicity: No component of the analog product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2][5]

Handling, Storage, and Personal Protective Equipment (PPE)

A disciplined approach to handling and storage is critical for user safety and compound integrity.

Storage Protocol:

  • Store in a tightly closed container.[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.[4]

  • Recommended storage temperatures may vary; 4-8°C is suggested by some suppliers for related compounds.[6]

Handling Protocol:

  • Engineering Controls: Work should be conducted in a well-ventilated area.[4] A certified chemical fume hood is strongly recommended. Facilities must be equipped with an eyewash station and a safety shower.[4]

  • Decontamination: Wash hands and exposed skin thoroughly after handling.[4][5]

  • Procedural Controls: Minimize dust generation and accumulation.[4] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[4]

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Start Enter Lab Assess Assess Hazards (Review SDS) Start->Assess Don_Labcoat Don Lab Coat (Flame-retardant) Assess->Don_Labcoat Don_Goggles Wear Chemical Safety Goggles (ANSI Z87.1 / EN166) Don_Labcoat->Don_Goggles Don_Gloves Wear Nitrile Gloves (Inspect prior to use) Don_Goggles->Don_Gloves Work_Hood Work in Fume Hood Don_Gloves->Work_Hood Handle_Chem Handle Compound Work_Hood->Handle_Chem Doff_Gloves Doff Gloves (Proper technique) Handle_Chem->Doff_Gloves Doff_Goggles Remove Goggles Doff_Gloves->Doff_Goggles Wash_Hands Wash Hands Thoroughly Doff_Goggles->Wash_Hands End Exit Lab Wash_Hands->End

Caption: Standard workflow for donning and doffing PPE.

First Aid and Emergency Procedures
Exposure RouteFirst Aid Protocol
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Avoid dust formation. Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Part 2: Application Notes & Synthetic Protocols

Role in Medicinal Chemistry and Drug Development

1-Indanone derivatives are versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.[7] Their rigid scaffold is a key feature in designing molecules that can fit into specific biological targets. The literature demonstrates their application as precursors for compounds with a wide array of biological activities, including:

  • Antiviral and antibacterial agents[1]

  • Anticancer drugs[1]

  • Agents for treating neurodegenerative diseases like Alzheimer's[1]

  • Cardiovascular drugs[1]

The 5,6-dimethoxy substitution pattern, in particular, is found in various bioactive molecules and can serve as a handle for further chemical modification or to modulate drug-receptor interactions. The compound serves as a building block for creating more complex molecular architectures.[7]

Synthetic Pathway: The Nazarov Cyclization

A common and powerful method for synthesizing 1-indanone cores is the Nazarov cyclization. This reaction involves the acid-catalyzed electrocyclic ring-closure of a divinyl ketone. In the context of drug development, this allows for the creation of the indanone scaffold from more flexible chalcone-like precursors. Chalcones themselves are a well-known class of bioactive compounds, but can be susceptible to photoisomerization. Converting them to indanones creates a conformationally constrained analog, which can be beneficial for target binding and stability.[8]

Conceptual Workflow for Indanone Synthesis:

Nazarov_Cyclization Chalcone Chalcone Precursor (Divinyl Ketone) Reaction Nazarov Cyclization Reaction Chalcone->Reaction Acid Acid Catalyst (e.g., TFA, H₂SO₄) Acid->Reaction Solvent Anhydrous Solvent (e.g., DCM, 4-MeTHP) Solvent->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Indanone 1-Indanone Product Purification->Indanone

Caption: Conceptual workflow for Nazarov cyclization.

Protocol: Aldol Condensation for Chalcone-like Intermediate Synthesis

This protocol describes a general method for reacting a 1-indanone with an aldehyde, a common step in synthesizing more complex derivatives for screening. This illustrates a potential use of the title compound as a starting material.

Objective: To synthesize (E)-2-(3,4-dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one from 5,6-dimethoxy-1-indanone and 3,4-dimethoxybenzaldehyde. This protocol is adapted from a similar synthesis.[9]

Materials:

  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (1 equivalent)

  • 3,4-Dimethoxybenzaldehyde (1 equivalent)

  • Methanol (solvent)

  • 30% Sodium Hydroxide (NaOH) solution (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and 1 equivalent of 3,4-dimethoxybenzaldehyde in methanol.

    • Causality: Methanol is chosen as a polar protic solvent to dissolve both the ketone and aldehyde starting materials.

  • Catalyst Addition: To the stirring solution, add the 30% sodium hydroxide solution dropwise. The amount should be sufficient to catalyze the reaction, typically a significant volume relative to the solvent (e.g., a 2:1 ratio of methanol to NaOH solution may be used).[9]

    • Causality: The strong base (NaOH) deprotonates the alpha-carbon of the indanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde in an aldol condensation mechanism.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (e.g., 5 hours).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The reaction is typically not instantaneous. TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of crushed ice.

    • Causality: This step simultaneously cools and dilutes the reaction mixture, stopping the reaction (quenching) and causing the typically less-soluble organic product to precipitate out of the aqueous/methanolic solution.

  • Neutralization: While stirring the ice-water mixture, slowly add concentrated HCl until the solution is neutralized. A solid product should precipitate.

    • Causality: Neutralization protonates any remaining phenoxide or enolate species and ensures the final product is in its neutral form, maximizing precipitation.

  • Isolation and Purification: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with deionized water to remove any inorganic salts. The crude product can then be recrystallized from a suitable solvent, such as ethanol, to yield the purified product.[9]

    • Causality: Filtration isolates the solid product. Washing removes water-soluble impurities. Recrystallization is a purification technique that removes impurities by leveraging differences in solubility between the product and impurities at different temperatures.

References

  • Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/i/acros-organics-164480025-5-6-dimethoxy-1-indanone-98-2-5g/10031856]
  • 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. MySkinRecipes. [URL: https://myskinrecipes.com/shop/ols/products/56-dimethoxy-33-dimethyl-23-dihydro-1h-inden-1-one-cas-no-20850-60-0]
  • 5,6-Dimethoxy-1-indanone - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5853331_EN.htm]
  • SAFETY DATA SHEET. Sigma-Aldrich (Dimethyl ether). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/295299]
  • SAFETY DATA SHEET. Sigma-Aldrich ((S)-(+)-2,3,7,7a- tetrahydro-7a-methyl- 1H-indene-1,5(6H)- dione). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/664073]
  • SAFETY DATA SHEET. Sigma-Aldrich (General). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/56880]
  • 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5_6-Dimethoxy-1-indanone]
  • Safety data sheet. Matrihealth. [URL: https://www.matrihealth.
  • US/GHS MSDS. (General MSDS). [URL: https://www.act-int.com/file/MSDS/US_GHS_SDS_English.pdf]
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/48]
  • SAFETY DATA SHEET. Sigma-Aldrich (Europium(II) chloride). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/431850]
  • 5,6-Dimethoxy-1-indanone. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=2107-69-9]
  • Process method for preparing 5,6-dimethoxy-1, 2-indandione. Google Patents. [URL: https://patents.google.
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/m1590]
  • Safety data sheet of 'EX14740998 - DIMAFIX'. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-EX14-ES-ES.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMTM1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwMzU1NTc2MzQwNzgucGRmfGI2Y2EwYmU2YTYwZWYyYjI5ZWY5NzQ1Y2RkYmYxZDU1YjQxNmQzMjg5M2YxNGYyYzE4Y2QxODk5Mzk3ZGM0ZGM]
  • (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4183864/]
  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [URL: https://www.preprints.org/manuscript/202004.0289/v1]
  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0015]
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Inden-1-one, 2,3-dihydro-2,6-diMethyl. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0242095_EN.htm]

Sources

proper handling and storage conditions for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

**Abstract

This document provides a comprehensive guide to the proper handling, storage, and potential applications of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This substituted indanone is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. These protocols and notes are designed to ensure the safe and effective use of this compound in a laboratory setting, emphasizing scientific integrity and best practices.

Introduction to 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a polycyclic ketone with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1] Its structure, featuring a dimethoxy-substituted aromatic ring fused to a five-membered ring with a gem-dimethyl group, makes it a versatile building block in medicinal chemistry and material science. The indanone core is a privileged scaffold found in numerous biologically active compounds, and this particular derivative offers multiple sites for functionalization, enabling the synthesis of a diverse range of analogs.[1] Its documented applications include serving as an intermediate in the preparation of neuroprotective and anti-inflammatory agents.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [1]
Melting Point 69-70°C[1]
Appearance Off-white to yellow solidInferred from related compounds
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and ethanol.Inferred from synthesis protocols of similar compounds

Safety, Handling, and Storage Protocols

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling this compound to minimize exposure and ensure personnel safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[2][3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator should be used.[2][3]

Handling Procedures

Adherence to these handling procedures is critical for minimizing risk and maintaining the integrity of the compound.

  • Ventilation: All manipulations of the solid compound should be performed in a certified chemical fume hood.[2]

  • Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[3] Do not eat, drink, or smoke in the laboratory.[3]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. The spill area should then be cleaned with an appropriate solvent and decontaminated.

Storage Conditions

Proper storage is essential for maintaining the stability and purity of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

  • Temperature: Store at room temperature.[1]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Incompatibilities: While specific incompatibility data is unavailable, it is prudent to store this compound away from strong oxidizing agents.

Experimental Protocols and Applications

The primary application of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is as a synthetic intermediate. The following sections outline general procedures that can be adapted for its use.

General Workflow for Synthetic Use

The following diagram illustrates a typical workflow for utilizing this indanone derivative in a synthetic protocol.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup 1. Prepare reagents and setup glassware synthesis Synthesis Step reaction_setup->synthesis 2. Add indanone and other reactants workup Aqueous Work-up synthesis->workup 3. Quench reaction and perform extraction purification Purification (e.g., Chromatography) workup->purification 4. Isolate the desired product analysis Characterization (NMR, MS, etc.) purification->analysis 5. Confirm structure and purity

Caption: General synthetic workflow using the indanone intermediate.

Example Protocol: Synthesis of a Substituted Indene

This protocol is a generalized procedure for the functionalization of the indanone, which can be adapted for specific research goals.

Objective: To introduce a substituent at the alpha-position to the carbonyl group.

Materials:

  • 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • A suitable base (e.g., Lithium diisopropylamide)

  • An electrophile (e.g., an alkyl halide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in the anhydrous solvent.

  • Deprotonation: Cool the solution to a low temperature (e.g., -78°C) and slowly add the base to generate the enolate.

  • Electrophilic Addition: Add the electrophile to the reaction mixture and allow it to react for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of the quenching solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Characterize the purified product by appropriate analytical methods (e.g., NMR, Mass Spectrometry) to confirm its structure and purity.

Logical Relationships in Application

The utility of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one stems from its chemical structure, which allows for a variety of transformations. The following diagram illustrates the logical relationships between its structural features and potential applications.

logical_relationships cluster_features Structural Features cluster_reactions Potential Reactions cluster_applications Applications Indanone 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one AromaticRing Dimethoxy Aromatic Ring Indanone->AromaticRing Ketone Carbonyl Group Indanone->Ketone GemDimethyl Gem-Dimethyl Group Indanone->GemDimethyl EAS Electrophilic Aromatic Substitution AromaticRing->EAS CarbonylChem Carbonyl Chemistry (e.g., Wittig, Grignard) Ketone->CarbonylChem AlphaFunc Alpha-Functionalization Ketone->AlphaFunc Bioactive Bioactive Molecules EAS->Bioactive Materials Functional Materials EAS->Materials CarbonylChem->Bioactive AlphaFunc->Bioactive

Caption: Structural features and their corresponding synthetic applications.

Conclusion

5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate with significant potential in drug discovery and material science. Adherence to the safety and handling protocols outlined in this document is paramount for its safe and effective use. The provided experimental guidelines offer a starting point for the development of novel synthetic methodologies. Further research into the specific reactivity and applications of this compound is encouraged to fully exploit its synthetic utility.

References

Sources

Strategic Derivatization of the 5,6-Dimethoxy-3,3-dimethyl-1-indanone Scaffold: A Protocol for Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The 1-indanone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This application note provides a detailed guide for the strategic derivatization of a specific analogue, 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. We present the scientific rationale and step-by-step protocols for synthesizing novel derivatives with the potential for significantly enhanced biological activity. The methodologies focus on modifications at the reactive C1 carbonyl and adjacent C2 methylene positions, which have proven to be critical for modulating the therapeutic efficacy of this compound class. This guide is intended for researchers in medicinal chemistry and drug development seeking to expand their library of bioactive small molecules.

Introduction and Rationale

The indanone framework is a recurring motif in molecules that exhibit a broad spectrum of biological effects, from antiviral and antimicrobial to potent anticancer and anti-Alzheimer's activities.[1][3][4] The parent compound, 5,6-dimethoxy-1-indanone, and its derivatives have been investigated for various therapeutic applications, including the inhibition of acetylcholinesterase (AChE) in the context of Alzheimer's disease and as precursors to antiviral agents.[5][6][7] The introduction of gem-dimethyl groups at the C3 position can offer metabolic stability and lock the molecule into a specific conformation, potentially enhancing its interaction with biological targets.

However, the parent scaffold often serves as a starting point rather than the final drug candidate. Strategic chemical modification, or derivatization, is a cornerstone of drug discovery, aimed at optimizing a lead compound's properties. The primary goals of derivatizing the 5,6-Dimethoxy-3,3-dimethyl-1-indanone core are:

  • Enhancement of Potency: To increase the binding affinity and inhibitory activity against a specific biological target.

  • Modulation of Selectivity: To improve selectivity for the target of interest over off-target proteins, thereby reducing potential side effects.

  • Improvement of Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.

  • Exploration of Structure-Activity Relationships (SAR): To systematically understand how different chemical functionalities contribute to the molecule's biological activity, guiding future design iterations.[8][9]

This guide will focus on two high-impact derivatization strategies: the synthesis of 2-arylidene derivatives via Claisen-Schmidt condensation and the formation of thiazolyl hydrazones at the C1 carbonyl position. These approaches have been successfully employed to convert simple indanones into highly potent anticancer agents.[10][11][12][13]

Derivatization Workflow Overview

The overall process follows a logical progression from chemical synthesis to biological evaluation. The goal is to create a small, diverse library of new chemical entities (NCEs) and screen them to identify compounds with superior activity compared to the parent molecule.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation Start 5,6-Dimethoxy-3,3-dimethyl-1-indanone Strategy1 Strategy 1: Claisen-Schmidt Condensation Start->Strategy1 Strategy2 Strategy 2: Hydrazone Formation Start->Strategy2 Purify Chromatographic Purification Strategy1->Purify Strategy2->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (HRMS) NMR->MS Screen Primary Screening (e.g., In Vitro Cytotoxicity Assay) MS->Screen SAR SAR Analysis & Lead Identification Screen->SAR Mech Mechanism of Action Studies SAR->Mech For Hit Compounds Lead_Opt Lead Optimization Mech->Lead_Opt

Caption: General workflow from synthesis to lead identification.

Strategy 1: Synthesis of 2-Arylidene Derivatives (Chalcone Analogues)

Scientific Rationale: The introduction of an arylidene group at the C2 position via a Claisen-Schmidt (or aldol) condensation creates a rigid, conjugated α,β-unsaturated ketone system.[14] This motif is a well-known pharmacophore found in chalcones and is prevalent in potent anticancer agents that often act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][13] The planarity of this system facilitates intercalation into biological macromolecules.[9] By varying the substituents on the appended aromatic ring (the benzaldehyde), one can fine-tune the electronic and steric properties to optimize biological activity.

G Indanone Indanone (Nucleophilic Enolate) Aldehyde Aromatic Aldehyde (Electrophile) Indanone->Aldehyde Nucleophilic Attack Intermediate Aldol Adduct (β-hydroxy ketone) Aldehyde->Intermediate Base Base (e.g., OH⁻) Base->Indanone Deprotonation at C2 Product 2-Arylidene Derivative (α,β-Unsaturated Ketone) Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Protocol 3.1: General Procedure for 2-Arylidene Indanone Synthesis

This protocol describes a representative synthesis using 4-chlorobenzaldehyde. The procedure can be adapted for a wide range of aromatic aldehydes.

Materials:

  • 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in methanol (15-20 mL).

  • Base Addition: While stirring at room temperature, add a solution of NaOH (2.0-3.0 eq) in a small amount of water (2-3 mL) or add solid KOH pellets directly. A color change is typically observed.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting indanone. For less reactive aldehydes, the mixture can be gently heated to reflux (50-60°C).[15]

  • Work-up: Cool the reaction mixture in an ice bath. Slowly acidify the mixture by adding 1M HCl dropwise until it reaches pH ~5-6. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 2-arylidene derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterCondition / ReagentMolar Eq.Purpose
Starting Ketone 5,6-Dimethoxy-3,3-dimethyl-1-indanone1.0Core scaffold
Starting Aldehyde 4-Chlorobenzaldehyde1.1Electrophile for condensation
Solvent Methanol-Reaction medium
Base Catalyst Sodium Hydroxide (NaOH)2.5Deprotonates C2 to form enolate
Reaction Time 4-6 hours-Time for reaction completion
Temperature Room Temperature-Reaction condition
Purification Recrystallization (Ethanol)-To obtain high-purity product

Strategy 2: Synthesis of Thiazolyl Hydrazone Derivatives

Scientific Rationale: The carbonyl group at C1 is a prime target for derivatization. Converting it to a hydrazone introduces a C=N double bond and allows for the attachment of various heterocyclic scaffolds. Thiazolyl hydrazones of 1-indanone have demonstrated remarkable anticancer activity, often superior to standard chemotherapeutic agents like irinotecan in certain cancer cell lines.[10][11] This class of compounds can induce apoptosis and cell cycle arrest at the G2/M phase.[12] The thiazole ring and the hydrazone linker are key pharmacophoric elements that enhance interaction with biological targets, which may include tubulin or other proteins involved in cell division.[10]

G Indanone Indanone (C1 Carbonyl) Intermediate Carbinolamine Intermediate Indanone->Intermediate Hydrazine Thiazole Hydrazine (Nucleophile) Hydrazine->Indanone Nucleophilic Attack Acid Acid Catalyst (e.g., H⁺) Acid->Indanone Protonation of Carbonyl Product Thiazolyl Hydrazone Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: Mechanism for acid-catalyzed hydrazone formation.

Protocol 4.1: General Procedure for Thiazolyl Hydrazone Synthesis

This protocol requires a pre-synthesized or commercially available substituted 2-hydrazinylthiazole.

Materials:

  • 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

  • Substituted 2-hydrazinylthiazole (e.g., 2-hydrazinyl-4-phenylthiazole)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5,6-Dimethoxy-3,3-dimethyl-1-indanone (1.0 eq) in absolute ethanol (20 mL).

  • Reagent Addition: Add the substituted 2-hydrazinylthiazole (1.05 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield the pure thiazolyl hydrazone.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Reagent / ParameterExample / ConditionMolar Eq.Purpose
Starting Ketone 5,6-Dimethoxy-3,3-dimethyl-1-indanone1.0Core scaffold
Nucleophile 2-hydrazinyl-4-phenylthiazole1.05Forms the hydrazone moiety
Solvent Absolute Ethanol-Reaction medium
Catalyst Glacial Acetic AcidCatalyticProtonates carbonyl to activate it
Reaction Time 8-12 hours-Time for reaction completion
Temperature Reflux (~78°C)-Reaction condition
Purification Recrystallization (Ethanol)-To obtain high-purity product

Downstream Biological Evaluation

Once a library of derivatives is synthesized and characterized, the next critical step is to assess their biological activity. Based on the extensive literature on indanone derivatives, primary screening should focus on anticancer and/or neuroprotective activities.

A. Anticancer Activity Screening:

  • Cytotoxicity Assay (e.g., MTT Assay): This is the first-line screening method to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀). A panel of cancer cell lines should be used, for example:

    • MCF-7: Human breast adenocarcinoma

    • HT-29, COLO 205: Human colon cancer[10][11]

    • A549: Human lung carcinoma[13]

  • Mechanism of Action Studies (for active compounds):

    • Cell Cycle Analysis: Use flow cytometry to determine if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M).[10]

    • Tubulin Polymerization Assay: To directly measure if the compounds inhibit the polymerization of tubulin, a known mechanism for 2-benzylidene-1-indanones.[2][13]

    • Apoptosis Assay: Use techniques like Annexin V staining to confirm if the compounds induce programmed cell death.

B. Neuroprotective Activity Screening:

  • Cholinesterase Inhibition Assay: Measure the ability of the compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's disease pathology.[16]

  • Amyloid-Beta (Aβ) Aggregation Assay: Evaluate the ability of the compounds to inhibit the self-assembly of Aβ peptides into toxic oligomers and fibrils.[16]

The data from these assays will allow for a comprehensive SAR analysis, identifying which chemical modifications lead to the most significant enhancement in biological activity and guiding the next cycle of drug design and development.

References

  • Chłoń-Rzepa, G., Jankowska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Khan, I., Tantray, M. A., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Khan, I., Tantray, M. A., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. (n.d.). Indenone and indanone core-containing selected biologically active molecules. ResearchGate. Available at: [Link]

  • Khan, I., Tantray, M. A., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy. ResearchGate. Available at: [Link]

  • Chłoń-Rzepa, G., Jankowska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Siddappa, P., Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Siddappa, P., Patil, S. A. (2017). Recent developments in biological activities of indanones. PubMed. Available at: [Link]

  • Lou, T., Liao, E-T., et al. (n.d.). 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Available at: [Link]

  • Wang, X., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. Available at: [Link]

  • Chłoń-Rzepa, G., Jankowska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. Available at: [Link]

  • Xu, Y., Hua, W., Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

  • Bentham Science Publisher. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science. Available at: [Link]

  • Sharma, U., Kumar, V., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at: [Link]

  • Mary, Y. S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure. Available at: [Link]

  • Li, X., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione. Google Patents.
  • Acta Crystallographica Section E. (n.d.). (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. NIH. Available at: [Link]

  • Pharmacompass. (n.d.). 5 6-Dimethoxy-1-Indanone. Pharmacompass.com. Available at: [Link]

  • Lamb, K. M., et al. (2012). Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. PubChem. Available at: [Link]

  • Sloop, J. C., et al. (2017). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. NIH. Available at: [Link]

  • Kamal, A., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. Available at: [Link]

  • FLORE. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. Available at: [Link]

  • Molecules. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. Available at: [Link]

Sources

role of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in Alzheimer's disease research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the role of the 5,6-Dimethoxy-indanone scaffold in Alzheimer's disease research, with a focus on its application in the development of multi-target-directed ligands.

Introduction: The Multi-Target-Directed Ligand (MTDL) Approach in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, neuroinflammation, and oxidative stress.[1][2] The intricate nature of AD suggests that targeting a single pathological pathway may have limited therapeutic efficacy. This has led to the development of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple targets involved in the disease cascade.[1]

While the specific compound 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is not extensively documented as a standalone therapeutic agent for Alzheimer's disease, its core structure, the 5,6-dimethoxy-indanone moiety, serves as a critical pharmacophore in the design of novel MTDLs. This guide will focus on the application of this scaffold in the development of a promising MTDL, providing insights into its mechanism of action and detailed protocols for its evaluation.

The 5,6-Dimethoxy-indanone Scaffold in a Novel MTDL for Alzheimer's Disease

A noteworthy example of an MTDL incorporating the 5,6-dimethoxy-indanone moiety is (E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenylethyl(methyl) carbamate , referred to as AP5 .[1][2] This compound was rationally designed by combining the 5,6-dimethoxy-indanone scaffold with a chalcone and a carbamate moiety to create a molecule with dual inhibitory functions against acetylcholinesterase (AChE) and neuroinflammation.[1]

Mechanism of Action of AP5

AP5 exhibits a multi-faceted mechanism of action that addresses several key pathological features of Alzheimer's disease:

  • Dual Binding to Acetylcholinesterase (AChE): Molecular docking studies have shown that AP5 can simultaneously bind to both the catalytic and peripheral anionic sites of AChE.[1] The inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a well-established therapeutic strategy for AD, aiming to improve cognitive function.[3][4][5][6][7]

  • Inhibition of Aβ Aggregation: By binding to the peripheral anionic site of AChE, AP5 can interfere with the AChE-induced aggregation of amyloid-beta peptides, a key event in the formation of senile plaques.[1]

  • Anti-Neuroinflammatory Effects: AP5 has been shown to modulate the inflammatory response in the brain by influencing microglial and astrocyte phenotypes. It promotes a shift in microglia towards a disease-associated microglia (DAM) phenotype, which is involved in the clearance of Aβ, and prevents the formation of neurotoxic A1 astrocytes.[1][2] This helps to restore the phagocytic activity of microglia.[1]

  • Neuroprotection: Through its combined actions, chronic treatment with AP5 has been demonstrated to prevent neuronal and synaptic damage and alleviate memory deficits in preclinical models of Alzheimer's disease.[1][2]

Pharmacokinetic Properties of AP5

A crucial aspect of any central nervous system (CNS) drug is its ability to cross the blood-brain barrier (BBB). AP5 has been shown to possess favorable pharmacokinetic properties, as summarized in the table below.

Pharmacokinetic ParameterValueReference
Oral Bioavailability67.2%[1]
Brain Penetrance>10%[1]

These properties indicate that AP5 can be administered orally and effectively reaches its target in the brain.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of AP5 and a general workflow for evaluating similar compounds.

G cluster_0 AP5 (5,6-Dimethoxy-indanone derivative) cluster_1 Pathological Hallmarks of Alzheimer's Disease cluster_2 Therapeutic Outcomes AP5 AP5 AChE Acetylcholinesterase (AChE) AP5->AChE Inhibits Abeta Aβ Aggregation AP5->Abeta Inhibits AChE-induced Aggregation Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) AP5->Neuroinflammation Modulates Cholinergic Increased Cholinergic Neurotransmission AChE->Cholinergic Abeta_clearance Reduced Aβ Plaque Deposition Abeta->Abeta_clearance Anti_inflammatory Modulated Inflammatory Response Neuroinflammation->Anti_inflammatory Neuroprotection Neuroprotection & Improved Cognition Cholinergic->Neuroprotection Abeta_clearance->Neuroprotection Anti_inflammatory->Neuroprotection

Caption: Proposed multi-target mechanism of action of AP5.

G cluster_0 In Silico & In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Virtual_Screening Virtual Screening & Molecular Docking Synthesis Chemical Synthesis Virtual_Screening->Synthesis AChE_Assay AChE Inhibition Assay Synthesis->AChE_Assay Abeta_Assay Aβ Aggregation Assay AChE_Assay->Abeta_Assay Cell_Assay Cell-Based Assays (e.g., SH-SY5Y) Abeta_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (BBB Penetrance) Cell_Assay->PK_Studies Animal_Model AD Animal Model (e.g., APP/PS1 mice) PK_Studies->Animal_Model Behavioral Behavioral Tests Animal_Model->Behavioral Histology Histopathological Analysis Behavioral->Histology Lead_Opt Lead Optimization Histology->Lead_Opt

Caption: General experimental workflow for evaluating novel MTDLs.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of compounds like AP5.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is suitable for high-throughput screening.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., AP5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 20 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 2: In Vitro BACE1 Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) based assay for screening BACE1 inhibitors.[10][11][12]

Objective: To determine the IC50 of the test compound against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate, pH 4.5)

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well black plate, add the test compound at various concentrations.

  • Add the BACE1 enzyme solution to each well (except for the blank wells).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the BACE1 FRET substrate to all wells.

  • Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) kinetically for 20-30 minutes or as an endpoint reading after a fixed incubation time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 3: Evaluation in an Alzheimer's Disease Animal Model

This protocol outlines the general steps for assessing the in vivo efficacy of a test compound in a transgenic mouse model of AD, such as the APP/PS1 mouse model.[13][14][15][16][17]

Objective: To evaluate the effect of the test compound on cognitive function and AD-related pathology in an animal model.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • Test compound formulated for administration (e.g., oral gavage)

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Reagents and equipment for tissue processing, immunohistochemistry, and ELISA.

Procedure:

  • Animal Dosing:

    • Divide the APP/PS1 mice into a vehicle control group and one or more treatment groups receiving different doses of the test compound.

    • Administer the compound or vehicle daily (or as per the study design) for a specified duration (e.g., 3-6 months).

  • Behavioral Testing:

    • Towards the end of the treatment period, conduct cognitive assessments such as the Morris water maze to evaluate spatial learning and memory.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice and collect the brains.

    • One hemisphere can be fixed for immunohistochemical analysis, and the other can be snap-frozen for biochemical assays.

  • Pathological Analysis:

    • Immunohistochemistry: Use specific antibodies to stain for Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • ELISA: Homogenize the brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42.

  • Data Analysis:

    • Compare the behavioral performance and pathological readouts between the treated and vehicle control groups to determine the efficacy of the test compound.

Conclusion

The 5,6-dimethoxy-indanone scaffold represents a valuable starting point for the design of multi-target-directed ligands for the treatment of Alzheimer's disease. As exemplified by the compound AP5, incorporating this moiety into a larger molecule with other pharmacologically active components can lead to a synergistic effect that addresses multiple facets of AD pathology. The protocols outlined in this guide provide a framework for the preclinical evaluation of such novel compounds, from initial in vitro screening to in vivo efficacy studies in relevant animal models. Further research into MTDLs based on the 5,6-dimethoxy-indanone structure holds significant promise for the development of more effective disease-modifying therapies for Alzheimer's disease.

References

  • Vertex AI Search. Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Accessed December 11, 2023.
  • Patsnap Synapse. What is the mechanism of Donepezil Hydrochloride? Accessed December 11, 2023.
  • Birks JS, Harvey RJ. Donepezil for dementia due to Alzheimer's disease.
  • Taconic Biosciences. Alzheimer's Disease Mouse Models. Accessed December 11, 2023.
  • StatPearls. Donepezil. NCBI Bookshelf. Accessed December 11, 2023.
  • Wikipedia. Donepezil. Accessed December 11, 2023.
  • Zheng X, et al. Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Transl Neurodegener. 2022;11(1):3.
  • Journal of Chemical Information and Modeling. Hybrid Structure-Based Virtual Screening Protocol for the Identification of Novel BACE1 Inhibitors.
  • PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. NIH. Accessed December 11, 2023.
  • MDPI.
  • ScienceOpen. Animal models of Alzheimer's disease: preclinical insights and challenges. Accessed December 11, 2023.
  • REPROCELL. Breaking Ground in Alzheimer's Research: A New Path to Drug Discovery and Personalized Medicine. Accessed December 11, 2023.
  • Alzforum. Alzheimer's Disease Research Models. Accessed December 11, 2023.
  • BenchChem. Application Notes: High-Throughput Screening of Novel BACE1 Inhibitors. Accessed December 11, 2023.
  • Drug Target Review. Assay design for Alzheimer's disease: key considerations and emerging trends. Accessed December 11, 2023.
  • ResearchGate. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Accessed December 11, 2023.
  • Frontiers. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Accessed December 11, 2023.
  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Accessed December 11, 2023.
  • PubMed Central. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. NIH. Accessed December 11, 2023.
  • PubMed Central. Screening Techniques for Drug Discovery in Alzheimer's Disease. NIH. Accessed December 11, 2023.
  • AGETDS. In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Accessed December 11, 2023.
  • ACS Omega. Screening Techniques for Drug Discovery in Alzheimer's Disease. Accessed December 11, 2023.
  • NIH.
  • ResearchGate. (PDF)
  • Cayman Chemical. BACE Inhibitor Screening Assay Kit. Accessed December 11, 2023.
  • BPS Bioscience. BACE1 Assay Kit. Accessed December 11, 2023.
  • PubMed Central. Open drug discovery in Alzheimer's disease. NIH. Accessed December 11, 2023.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This valuable indanone derivative is a key intermediate in various research and development programs. However, its synthesis, typically involving an intramolecular Friedel-Crafts acylation, can present significant yield and purity challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues in your experiments and rationally design a high-yielding, robust synthetic protocol.

Synthesis Overview: The Intramolecular Friedel-Crafts Pathway

The most common and direct route to this indanone is the acid-catalyzed cyclization of a 3-arylpropionic acid precursor.[1][2] This reaction is a classic example of an intramolecular Friedel-Crafts acylation, where a strong acid catalyst facilitates the formation of an acylium ion, which then undergoes an electrophilic aromatic substitution on the electron-rich dimethoxybenzene ring.

Synthesis_Workflow cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 3-(3,4-dimethoxyphenyl)- 3,3-dimethylpropanoic acid Acylium Acylium Ion Intermediate SM->Acylium Strong Acid (e.g., PPA, TfOH) Sigma Sigma Complex (Cyclized Intermediate) Acylium->Sigma Intramolecular Electrophilic Attack Polymer Polymerization Acylium->Polymer Intermolecular Reaction Product 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one Sigma->Product Deprotonation (Aromatization) Indene Indene Derivatives (Elimination) Product->Indene High Temp. Elimination

Caption: General workflow for the intramolecular Friedel-Crafts synthesis of the target indanone.
Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I systematically troubleshoot this?

A: Low yield is the most common complaint and can stem from several factors. A systematic approach is crucial for diagnosis.[1]

  • Probable Cause 1: Incomplete Cyclization. The activation energy for the intramolecular cyclization may not be reached, or the reaction may not have proceeded to completion.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting carboxylic acid. This will help you determine the optimal reaction time.[1]

      • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Be cautious, as excessively high temperatures can promote side reactions.[3] Some less reactive substrates require temperatures up to 250 °C, though this is less common for an activated ring system like dimethoxybenzene.[3]

  • Probable Cause 2: Inadequate Catalyst Activity. The catalyst is the engine of this reaction; if it's weak or deactivated, the reaction will stall.

    • Solution:

      • Ensure Anhydrous Conditions: If using a Lewis acid like AlCl₃, it must be handled under strictly anhydrous conditions as it is highly sensitive to moisture, which causes hydrolysis and deactivation.[4]

      • Consider a Stronger Catalyst: If your current system is ineffective, consider using a more potent catalyst. Polyphosphoric acid (PPA) and superacids like trifluoromethanesulfonic acid (TfOH) are often more effective for the direct cyclization of carboxylic acids than standard Lewis acids.[3][4]

      • Optimize Catalyst Loading: Insufficient catalyst loading will result in incomplete conversion. Start with a stoichiometric amount or even use the acid (like PPA or TfOH) as the solvent/catalyst system.[2][3]

  • Probable Cause 3: Poor Starting Material Purity. Impurities in the 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid precursor can interfere with the reaction.

    • Solution: Verify the purity of your starting material using ¹H NMR, ¹³C NMR, and melting point analysis. If necessary, recrystallize or chromatographically purify the precursor before proceeding with the cyclization step.[1]

Q2: I'm observing the formation of a dark, intractable polymer or tar in my reaction flask. How can this be minimized?

A: Polymerization is a frequent and frustrating side reaction in Friedel-Crafts chemistry, arising from intermolecular reactions competing with the desired intramolecular cyclization.[4]

  • Probable Cause: High Substrate Concentration. At high concentrations, the reactive acylium ion intermediate can acylate the aromatic ring of another starting material molecule before it has a chance to cyclize onto its own ring.

    • Solution:

      • Employ High Dilution: Running the reaction at a lower concentration can significantly favor the intramolecular pathway.[4] This is a fundamental principle for promoting cyclization over polymerization.

      • Slow Addition: Instead of adding all the starting material at once, add it slowly via a syringe pump or an addition funnel to the hot acid catalyst. This maintains a low instantaneous concentration of the substrate, starving the intermolecular reaction.[1]

  • Probable Cause: Excessively Harsh Conditions. Strong acids and high temperatures can promote unwanted polymerization.[1]

    • Solution: Use the mildest possible conditions that still afford a reasonable reaction rate. Avoid unnecessarily long reaction times or excessive temperatures once the reaction has reached completion (as determined by TLC/LC-MS).[4]

Q3: My crude product is a discolored oil that is difficult to purify. What are the likely impurities and best purification strategies?

A: Oily and discolored products often contain side products like indene derivatives or residual starting material.

  • Probable Cause 1: Formation of Indene Derivatives. High temperatures can promote elimination reactions, leading to the formation of colored indene impurities.[1]

    • Solution: Maintain strict temperature control and consider a milder work-up procedure.[1]

  • Probable Cause 2: Co-eluting Impurities. The polarity of the starting acid and the product ketone can sometimes be similar, making chromatographic separation challenging.

    • Solution:

      • Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) to find one that provides good differential solubility.

      • Column Chromatography: If recrystallization fails, optimize your column chromatography. Use a shallow gradient of a solvent system like ethyl acetate in hexanes. Ensure your crude product is fully dry before loading, as residual acidic workup components can cause streaking on the column.

      • Vacuum Distillation: While less common for this specific molecule, vacuum distillation can be effective for purifying oily indanone products, especially if the impurities are non-volatile (like polymers).[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable catalyst for this synthesis: Polyphosphoric Acid (PPA) or a Lewis Acid like AlCl₃?

A: The choice of catalyst is critical and depends on your starting material.[4]

  • Polyphosphoric Acid (PPA): This is often the preferred reagent for the direct cyclization of the carboxylic acid precursor. It acts as both the catalyst and the solvent. Its high viscosity can be a handling challenge, but it is very effective. The P₂O₅ content of the PPA can influence reactivity and even regioselectivity in other systems.[6]

  • Lewis Acids (e.g., AlCl₃): These are classic Friedel-Crafts catalysts but typically require the more reactive acyl chloride precursor, not the carboxylic acid.[2][7] This adds an extra step to the synthesis (converting the acid to the acyl chloride with thionyl chloride or oxalyl chloride). Furthermore, AlCl₃ requires strictly anhydrous conditions and a stoichiometric amount is needed as it complexes with the product ketone.[4][7]

  • Superacids (e.g., TfOH): Triflic acid is an extremely powerful catalyst that can effect cyclization under milder temperatures than PPA.[2][4] However, it is more expensive and requires careful handling.

For this specific transformation, starting with the carboxylic acid, PPA is generally the most robust and cost-effective choice.

Q2: How important is controlling the regioselectivity for this specific molecule?

A: For 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, regioselectivity is less of a concern than in many other indanone syntheses. The starting material, derived from 3,4-dimethoxybenzene (veratrole), has a highly activated aromatic ring. The two methoxy groups are powerfully ortho-, para-directing. The cyclization is overwhelmingly directed to the position ortho to one methoxy group and para to the other, leading to the desired 5,6-disubstituted product. The formation of the alternative 6,7-dimethoxy isomer is sterically and electronically disfavored. However, in other systems with different substitution patterns, controlling regioselectivity is a major challenge.[4]

Q3: Can non-conventional energy sources improve the yield and reaction time?

A: Yes, non-conventional methods have been successfully applied to indanone synthesis.

  • Microwave (MW) Irradiation: Microwave heating can dramatically shorten reaction times for PPA or TfOH-catalyzed cyclizations, often from hours to minutes, and can sometimes improve yields by minimizing the formation of thermal degradation byproducts.[2][8]

  • Ultrasound (US) Sonication: High-intensity ultrasound has also been used to promote intramolecular Friedel-Crafts acylations, providing an alternative energy source for the reaction.[2]

These techniques are excellent options for rapid reaction screening and optimization.[2]

Optimized Protocol: PPA-Mediated Cyclization

This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield.

1. Reagent Preparation:

  • Ensure the 3-(3,4-dimethoxyphenyl)-3,3-dimethylpropanoic acid (1.0 eq) is pure and completely dry.

  • Use commercial polyphosphoric acid (PPA) with a known P₂O₅ content (typically ~85%).

2. Reaction Setup:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (approx. 10-15 times the weight of the starting carboxylic acid).

  • Begin vigorous stirring and heat the PPA to 80-90 °C under a slow stream of nitrogen.

3. Substrate Addition:

  • Once the PPA is at temperature and stirring smoothly, add the carboxylic acid in small portions over 20-30 minutes. Portion-wise addition helps control the initial exotherm and minimizes polymerization.

4. Reaction and Monitoring:

  • After the addition is complete, maintain the internal temperature at 90-100 °C.

  • Monitor the reaction every 30-60 minutes by withdrawing a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing the organic layer by TLC. The reaction is complete when the starting material spot is no longer visible. Typical reaction times are 2-5 hours.

5. Work-up:

  • Allow the reaction mixture to cool to approximately 60-70 °C. Caution: Quenching hot PPA is highly exothermic and dangerous.

  • Slowly and carefully pour the viscous reaction mixture onto a large amount of crushed ice in a vigorously stirred beaker.

  • Once the quench is complete and the ice has melted, extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

6. Purification:

  • The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Data Summary: Catalyst System Comparison
Catalyst SystemPrecursor RequiredTypical TemperatureKey AdvantagesKey Disadvantages
Polyphosphoric Acid (PPA) Carboxylic Acid80 - 120 °COne-step, cost-effective, robustHigh viscosity, requires high temp, challenging work-up
AlCl₃ / CH₂Cl₂ Acyl Chloride0 °C to RTMilder temperature, fast reactionRequires extra step, strictly anhydrous, stoichiometric catalyst
TfOH (Triflic Acid) Carboxylic AcidRT to 80 °CVery powerful, lower temp, catalytic amounts possibleExpensive, corrosive, requires careful handling
Microwave + PPA/TfOH Carboxylic Acid100 - 150 °CExtremely fast (minutes), can improve yieldRequires specialized equipment
References
  • BenchChem. (2025). Scale-up considerations for the industrial production of 1-indanone.
  • BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
  • Regioselective Synthesis of Indanones. Synlett, 2005(13), 2093-2095.
  • BenchChem. (2025).
  • ResearchGate. Optimization Conditions for the Synthesis of Indanone 4df.
  • Sciencemadness.org. (2023).
  • Organic Chemistry Portal. Indanone synthesis.
  • Google Patents. Process method for preparing 5,6-dimethoxy-1, 2-indandione.
  • PubMed Central (PMC).
  • Organic Syntheses. 5,6-Dimethoxy-2-Methyl-1-Indanone.
  • PubMed Central (PMC) - NIH. Synthesis of 1-indanones with a broad range of biological activity.
  • MDPI. Non-Conventional Methodologies in the Synthesis of 1-Indanones.
  • Sigma-Aldrich.
  • Organic Chemistry Portal.
  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.

Sources

Technical Support Center: Purification of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. It addresses common challenges encountered during recrystallization through a troubleshooting-focused, question-and-answer format, grounded in the principles of physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purifying 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one via recrystallization?

A1: Recrystallization is a purification technique based on differential solubility.[1] The core principle is that the solubility of the target compound, 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, and its impurities vary with temperature. An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility for it at cooler temperatures.[2][3] As the saturated hot solution cools, the solubility decreases, forcing the desired compound to crystallize out of the solution in a pure form, while the impurities remain dissolved in the surrounding solvent (the "mother liquor").[1][4]

Q2: How do I select an appropriate solvent for this specific indanone derivative?

A2: Solvent selection is the most critical step for a successful recrystallization.[3] The choice is guided by the compound's structure and physical properties, particularly its melting point of 69-70°C.[5] The rule of "like dissolves like" is a useful starting point; this compound possesses both non-polar (aromatic ring, dimethyl groups) and polar (ketone, dimethoxy groups) features, suggesting moderately polar solvents are suitable.[6]

Key criteria for solvent selection include:

  • High solubility at high temperatures and low solubility at low temperatures. [2]

  • A boiling point lower than the compound's melting point to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[3][7]

  • Chemical inertness towards the compound.[8]

  • Volatility for easy removal from the final crystals.[8]

Based on these principles, alcohols like methanol or ethanol are common first choices. A patent for a structurally similar compound, 5,6-dimethoxy-1,2-indandione, successfully utilized ethanol and toluene for recrystallization, providing a strong empirical basis for these solvent classes.[9]

Q3: My final yield of pure crystals is very low. What are the common causes?

A3: A low yield (e.g., less than 50%) is a frequent issue and can often be traced back to several procedural steps:

  • Using an excessive amount of solvent: This is the most common error.[10][11] If too much solvent is used to dissolve the crude product, the solution may not become saturated upon cooling, leading to a large amount of the product remaining in the mother liquor.[11][12]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper or funnel, leading to significant loss.[4]

  • Washing crystals with warm solvent: The final wash step should always be done with a minimal amount of ice-cold solvent to remove adhering mother liquor without redissolving the purified product.[12]

  • Inappropriate solvent choice: A solvent in which the compound has moderate or high solubility even at low temperatures will inevitably lead to poor recovery.[12]

Q4: What is "oiling out," and why did my compound form liquid droplets instead of crystals?

A4: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid (an oil) rather than a solid crystalline lattice.[11][13] This is problematic because the oil often traps impurities more effectively than the solvent, leading to a failed purification.[11][14]

For 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, the primary cause is often related to its relatively low melting point (69-70°C).[5] Oiling out occurs when the temperature of the saturated solution is higher than the melting point of the impure compound.[10][11] Significant amounts of impurities can depress the melting point of the mixture, exacerbating this issue.[13] Using a recrystallization solvent with a boiling point near or above the compound's melting point (e.g., ethanol, BP ~78°C) increases this risk.[3][10]

Troubleshooting Guide: Specific Scenarios

Scenario 1: No crystals form after the solution has cooled to room temperature.

  • Diagnosis & Explanation: The solution is likely not supersaturated. This is typically caused by using too much solvent during the initial dissolution step.[10] Alternatively, the solution may be supersaturated but requires a nucleation event to initiate crystal growth.[10][12]

  • Corrective Actions:

    • Induce Crystallization: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[10][12] If available, add a tiny "seed crystal" of the pure compound.

    • Reduce Solvent Volume: If induction fails, gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the solute concentration. Allow the concentrated solution to cool again.[11]

    • Lower Temperature: If crystals still do not appear, cool the flask in an ice-water bath to further decrease solubility.[10]

Scenario 2: The compound "oiled out" during cooling.

  • Diagnosis & Explanation: The melting point of your impure compound is below the temperature at which the solution became saturated. This is a kinetic and thermodynamic issue where liquid-liquid phase separation is favored over solid-liquid crystallization.[13][14]

  • Corrective Actions:

    • Reheat and Dilute: Place the flask back on the heat source and add more of the 'good' solvent until the oil completely redissolves into a clear solution.[10][13]

    • Promote Slow Cooling: Allow the solution to cool as slowly as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering the top with a watch glass. Slow cooling reduces the level of supersaturation at any given temperature, favoring orderly crystal formation.[10][15]

    • Change the Solvent System: If oiling out persists, the solvent is likely unsuitable. Recover the crude solid by rotary evaporation and re-attempt the recrystallization with a solvent that has a lower boiling point, such as methanol (BP ~65°C), which is below the compound's melting point.[3][13]

Scenario 3: The final crystals are colored, or the melting point is still broad and low.

  • Diagnosis & Explanation: This indicates that impurities are still present. Colored impurities may be large, conjugated organic molecules, while a poor melting point signifies the presence of soluble impurities co-precipitating with your product.

  • Corrective Actions:

    • Decolorize with Activated Charcoal: If the hot, dissolved solution is colored, it may be necessary to add activated charcoal. Redissolve the impure crystals in a minimal amount of hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal, and swirl the hot mixture for a few minutes. The charcoal adsorbs colored impurities. Crucially, you must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[4][16] Note that using too much charcoal can adsorb your product and reduce yield.[11]

    • Repeat Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second recrystallization of the obtained crystals, potentially in a different solvent system, can significantly enhance purity.

Experimental Protocol & Data

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)PolaritySuitability Analysis for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (MP 69-70°C)
Methanol ~65Polar ProticExcellent Choice. Boiling point is below the compound's melting point, minimizing the risk of oiling out.[3]
Ethanol ~78Polar ProticGood, but with caution. Boiling point is close to the melting point, increasing the risk of oiling out, especially with impure samples.[10] Slow cooling is critical.
Isopropanol ~82Polar ProticUse with caution. Boiling point is significantly above the melting point; high risk of oiling out.[7][10]
Toluene ~111Non-polarPotentially useful as an anti-solvent. Likely too non-polar to be a good single solvent, but could be used in a mixed system with a more polar solvent like ethanol.[3]
Ethanol/Water VariesPolar ProticGood mixed-solvent option. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of ethanol to clarify and then cool slowly.[3][17]
Protocol 1: Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol). Place the flask on a stirrer hotplate and heat to a gentle boil while stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.[2][12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and bring it back to a boil for 2-3 minutes.

  • Hot Gravity Filtration (Optional but Recommended): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask to remove them.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[2][15]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a very small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[12]

  • Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Then, transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Final Product Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Decision_Insoluble Insoluble Impurities? Dissolve->Decision_Insoluble Hot_Filter Hot Gravity Filtration Decision_Insoluble->Hot_Filter Yes Slow_Cool Slow Cooling to Room Temp Decision_Insoluble->Slow_Cool No Hot_Filter->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for the purification of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization I. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Ottawa, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1991). EP0421759A2 - Method for producing 1-indanone derivatives.
  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
  • CAS Common Chemistry. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

  • Sciencemadness.org. (2023, November 21). Contaminated 1-indanone sample. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of substituted indanones. As a key structural motif in numerous pharmaceuticals and natural products, the efficient and controlled synthesis of the indanone core is paramount. This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and optimization strategies, reflecting field-proven insights and established scientific principles.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 1-indanones, primarily focusing on the two most prevalent synthetic routes: Intramolecular Friedel-Crafts Acylation and Nazarov Cyclization.

I. Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives is the most common and versatile method for constructing the 1-indanone scaffold.[1] However, its success is highly sensitive to a number of variables.

Question 1: Why is my yield of 1-indanone unexpectedly low or zero?

This is the most frequent challenge. A low or non-existent yield can typically be traced back to one of four key areas: the catalyst, the substrate, the reaction conditions, or the presence of contaminants.

A. Catalyst Issues

  • Cause: Inactivation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is a primary culprit. These catalysts are extremely hygroscopic and react violently with water. Moisture in the solvent, glassware, or atmosphere will hydrolyze the catalyst, rendering it inactive.[2][3]

  • Solution:

    • Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[2]

    • Catalyst Choice: If a standard Lewis acid like AlCl₃ fails, consider alternatives. For deactivated substrates, a more potent "superacid" system like trifluoromethanesulfonic acid (triflic acid, TfOH) may be required to drive the reaction.[2][4] Niobium(V) chloride (NbCl₅) has also been shown to be an effective catalyst for one-pot syntheses.[5]

    • Catalyst Loading: Ensure you are using a sufficient stoichiometric amount of the Lewis acid (typically 1.1-1.5 equivalents for acyl chloride cyclizations) as it is consumed during the reaction.

B. Substrate Deactivation

  • Cause: The Friedel-Crafts reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aromatic ring deactivate it towards electrophilic attack, significantly slowing or completely inhibiting the cyclization.[2]

  • Solution: For deactivated systems, you must increase the reactivity of the electrophile or the reaction conditions. This can be achieved by using a stronger catalytic system, such as a superacid, or by increasing the reaction temperature.[2][4] In some cases, an alternative synthetic route may be necessary.

C. Suboptimal Reaction Conditions

  • Cause: Temperature and reaction time are critical. Insufficient heat may mean the activation energy for the cyclization is not met. Conversely, excessively high temperatures or prolonged reaction times can lead to side reactions like polymerization or elimination to form indene derivatives.[3][4]

  • Solution:

    • Temperature Screening: Systematically screen temperatures. Start at a low temperature (e.g., 0 °C) during catalyst addition to control the initial exothermic reaction, then gradually warm to room temperature or reflux as needed.[2]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or GC-MS to determine the point of maximum conversion and avoid byproduct formation from extended heating.[2][3]

dot

G start Low or No Indanone Yield catalyst Is the Catalyst Active? start->catalyst substrate Is the Aromatic Ring Activated? start->substrate conditions Are Reaction Conditions Optimal? start->conditions purity Are Starting Materials Pure? start->purity moisture Moisture Present? catalyst->moisture Check Activity ewg Electron-Withdrawing Groups Present? substrate->ewg temp Temperature Too Low/High? conditions->temp sol_purity Purify Starting Materials purity->sol_purity strength Catalyst Strong Enough? moisture->strength No sol_moisture Use Anhydrous Technique (Flame-dry glassware, inert atm.) moisture->sol_moisture Yes sol_strength Switch to Stronger Catalyst (e.g., TfOH, PPA) strength->sol_strength No sol_ewg Use Harsher Conditions or a Different Synthetic Route ewg->sol_ewg Yes sol_temp Optimize Temperature & Time (Monitor by TLC/GC-MS) temp->sol_temp Yes

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

  • Cause: For aromatic rings with multiple substituents, the site of cyclization is determined by a combination of steric hindrance and the electronic directing effects of the substituents. An activating, ortho-, para-directing group (e.g., -OCH₃, -CH₃) can lead to multiple possible products.

  • Solution:

    • PPA Concentration: When using polyphosphoric acid (PPA), its P₂O₅ content has a crucial effect on regioselectivity. It has been shown that PPA with a high P₂O₅ content can favor one isomer, while PPA with a lower content can favor another.[6] This is likely due to a change in the reaction mechanism between acylation via a mixed anhydride versus addition to an unsaturated acid intermediate.[6]

    • Solvent Choice: In some cases, the solvent can influence regioselectivity. For the cyclization of Meldrum's acid derivatives, nitromethane was found to give optimal selectivity compared to acetonitrile or toluene.[7]

    • Blocking Groups: In complex syntheses, a temporary blocking group can be installed to direct the cyclization to the desired position, then removed in a subsequent step.

Question 3: My reaction is producing a dark, tarry polymer instead of my product. How can I stop this?

  • Cause: This is typically due to intermolecular reactions. The acylating agent on one molecule reacts with the aromatic ring of another molecule, leading to a chain reaction and polymer formation. This is favored at high concentrations and elevated temperatures.[3][4]

  • Solution:

    • High Dilution: The most effective solution is to run the reaction at high dilution. This favors the desired intramolecular pathway by reducing the probability of molecules colliding with each other.[4]

    • Slow Addition: Add the substrate or catalyst slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reactive species low, further discouraging intermolecular side reactions.

    • Temperature Control: Avoid excessive heat, as this accelerates polymerization.[3]

II. Nazarov Cyclization

The Nazarov cyclization is a powerful 4π-electrocyclization of divinyl ketones (including chalcones) to form cyclopentenones, which can be adapted for indanone synthesis.[8]

Question 4: My Nazarov cyclization of a chalcone to an indanone is inefficient. What are the critical parameters to check?

  • Cause: The success of a Nazarov cyclization depends on the effective generation of a key pentadienyl cation intermediate.[8] Failure can result from an inappropriate catalyst, unfavorable substrate electronics, or competing reaction pathways.

  • Solution:

    • Catalyst Choice: Both Brønsted acids (TFA, PPA) and Lewis acids (FeCl₃, AlCl₃, Cu(OTf)₂) are effective.[5][8] If one class is failing, try the other. Catalytic amounts of Lewis acids are often sufficient and can be milder. For example, Cu(OTf)₂ has been used to achieve high yields of single diastereoisomers.[5]

    • Substrate Electronics: The reactivity and selectivity of the cyclization can be controlled by the electronic nature of the dienone substituents.[5] Electron-donating groups can stabilize the cationic intermediate, facilitating the reaction, while electron-withdrawing groups can hinder it.

    • Alternative Conditions: Modern protocols utilize microwave irradiation to accelerate the reaction, often leading to cleaner conversions and shorter reaction times. Heating a chalcone in trifluoroacetic acid (TFA) in a microwave reactor is a common and effective method.[9]

dot

G cluster_0 Nazarov Cyclization Mechanism Chalcone Chalcone (Divinyl Ketone) PentadienylCation Pentadienyl Cation Chalcone->PentadienylCation Protonation/ Activation Acid Acid Catalyst (H⁺ or Lewis Acid) OxyallylCation Oxyallyl Cation PentadienylCation->OxyallylCation 4π Electrocyclization (Conrotatory) Enol Indanone Enol OxyallylCation->Enol Deprotonation Indanone Substituted Indanone Enol->Indanone Tautomerization

Sources

Technical Support Center: Navigating the Solubility of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges with this compound in aqueous buffers. Our approach is rooted in providing a systematic, step-by-step methodology to help you determine the optimal solubilization strategy for your specific experimental needs.

Understanding the Molecule: Predicted Physicochemical Properties

  • Structure: The molecule possesses a hydrophobic indanone core, further substituted with two methoxy groups and two methyl groups. These nonpolar functional groups are expected to contribute to low aqueous solubility.

  • Molecular Weight: Approximately 220.26 g/mol .[1]

  • Predicted Lipophilicity (logP): The presence of multiple hydrophobic groups suggests a high logP value, indicating a preference for non-polar environments over aqueous ones.

  • Potential for Ionization: The ketone group could potentially be protonated under acidic conditions, making it a very weak base. This offers a potential, though perhaps limited, avenue for pH-dependent solubility enhancement.

Given these characteristics, encountering solubility issues in aqueous buffers is expected. This guide provides a structured approach to systematically overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one not dissolving in my aqueous buffer?

A1: The compound's chemical structure is predominantly hydrophobic, leading to poor solubility in polar solvents like water and aqueous buffers. The indanone backbone and its methyl and methoxy substituents limit favorable interactions with water molecules.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A2: This is a common issue known as "crashing out." While the compound may be soluble in a high concentration of an organic co-solvent like DMSO, this solubility is often dramatically reduced upon dilution into an aqueous medium.[2] The final concentration of the co-solvent in your working solution is critical.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, with 0.1% being the preferred target.[3][4]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in a stock solution.[4] However, be cautious as prolonged heating can potentially degrade the compound. It is also important to ensure the compound remains in solution after cooling to the experimental temperature.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides a step-by-step guide to identifying an effective solubilization strategy for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. We will explore the use of co-solvents, pH adjustment, and cyclodextrins.

Step 1: The Co-Solvent Approach

The most common starting point for solubilizing hydrophobic compounds is the use of a water-miscible organic solvent.[2][5]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG400)

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

  • Preparation: Before opening the vial of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, centrifuge it briefly to ensure all the powder is at the bottom.[3]

  • Initial Dissolution: Add a small volume of your chosen co-solvent (e.g., DMSO) directly to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex or sonicate the solution to aid dissolution. Gentle warming to 37°C in a water bath can also be applied if necessary.[4]

  • Observation: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Workflow for Co-Solvent Selection:

co_solvent_workflow start Start: Need to solubilize compound prep_stock Prepare 10-50 mM stock in 100% DMSO start->prep_stock dilute_buffer Dilute stock to final concentration in aqueous buffer prep_stock->dilute_buffer observe_precipitate Observe for precipitation dilute_buffer->observe_precipitate no_precipitate No Precipitation: Proceed with experiment observe_precipitate->no_precipitate No precipitate Precipitation Occurs observe_precipitate->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Decrease final compound concentration troubleshoot->option1 option2 Try alternative co-solvents (Ethanol, PG, PEG400) troubleshoot->option2 option3 Proceed to pH adjustment or cyclodextrin methods troubleshoot->option3

Caption: Workflow for using co-solvents.

Step 2: pH Adjustment

For weakly basic or acidic compounds, altering the pH of the buffer can significantly increase solubility by promoting ionization.[6][] Since 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has a ketone group, it may act as a very weak base, and its solubility might increase in acidic conditions (pH < 7).

Experimental Protocol: Testing pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Prepare Stock: Prepare a concentrated stock solution in a minimal amount of a suitable organic solvent (like DMSO or ethanol).

  • Dilution and Observation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Observe for any precipitation.

  • Quantification (Optional): To be more rigorous, incubate the solutions, centrifuge to pellet any undissolved compound, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Considerations for pH Adjustment:

  • Experimental Compatibility: Ensure the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).

  • Buffering Capacity: The final experimental medium must have sufficient buffering capacity to maintain the desired pH after the addition of the compound solution.

Step 3: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its apparent aqueous solubility.[8][9][10]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in your experimental buffer).

  • Direct Solubilization: Add the solid 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one directly to the cyclodextrin solution.

  • Mixing: Vortex or sonicate the mixture. Gentle heating may also be applied.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using an appropriate analytical method.

Decision Tree for Solubilization Strategy:

decision_tree start Start: Compound precipitates in buffer co_solvent Attempt Co-solvent Method (DMSO, EtOH) start->co_solvent ph_adjust Is the compound potentially ionizable? co_solvent->ph_adjust Failure success Solubilization Achieved co_solvent->success Success cyclo Try Cyclodextrin Method (HP-β-CD) ph_adjust->cyclo Failure / Not an option ph_adjust->success Success cyclo->success Success failure Re-evaluate experimental needs or compound cyclo->failure Failure

Caption: Decision tree for selecting a solubilization method.

Data Summary Table

Solubilization MethodKey AgentTypical Starting ConcentrationProsCons
Co-Solvent DMSO, EthanolPrepare 10-50 mM stock; final assay conc. <0.5%Simple, widely usedPotential for precipitation upon dilution, solvent toxicity
pH Adjustment Acidic BufferspH range 4.0 - 6.0Can be very effective for ionizable compoundsMay not be compatible with all biological assays
Cyclodextrins HP-β-CD, SBE-β-CD10-20% (w/v) aqueous solutionHigh solubilizing capacity, generally low toxicityCan be more expensive, potential for interactions with other assay components

Final Recommendations

For 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, we recommend starting with the co-solvent approach using DMSO due to its simplicity and the high likelihood of achieving a concentrated stock solution. Pay close attention to the final DMSO concentration in your working solution to avoid precipitation and cell toxicity. If this fails, or if your assay is particularly sensitive to organic solvents, exploring the use of cyclodextrins like HP-β-CD is a robust second step. Given the compound's structure, pH adjustment is a less likely but still possible avenue for success and can be explored if other methods are unsuitable.

Always perform preliminary solubility tests before committing to a large-scale experiment to ensure your compound is fully dissolved and available to interact with your biological system.

References

  • Legrand, P., et al. (2007). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 60(1-2), 1-11.
  • Craciunescu, O., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]

  • Mura, P. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(11), 2548. [Link]

  • Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences, 96(9), 2533-2543.
  • Craciunescu, O., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2769-2788. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Captivate Bio. (2021). Small Molecules.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • S, P., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Drug Delivery and Therapeutics, 11(4-S), 148-156.
  • MySkinRecipes. (n.d.). 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. MySkinRecipes Product Page.
  • CAS Common Chemistry. (n.d.). 5,6-Dimethoxy-1-indanone. CAS, a division of the American Chemical Society. [Link]

  • Sharma, D., et al. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(12), 2573-2584.
  • PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. National Center for Biotechnology Information. [Link]

  • Shimizu, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(23), 5673-5683.
  • Siepe, S., et al. (2006). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • WIPO (2017). Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. LibreTexts.
  • Tong, W. Q., & Lachman, L. (2000). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 89(9), 1157-1164.
  • BOC Sciences. (n.d.).
  • Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media?
  • Lorenz, M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.
  • WIPO (2006). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. MilliporeSigma.
  • Lorenz, M. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs. MilliporeSigma.
  • PubChem. (n.d.). 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Interpreting Unexpected NMR Peaks for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For researchers working with 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways, obtaining a clean and interpretable NMR spectrum is crucial for confirming its identity and purity. However, the appearance of unexpected peaks can often lead to confusion and misinterpretation of results. This comprehensive guide provides a structured approach to troubleshooting and interpreting these anomalous signals, drawing upon established principles of NMR spectroscopy and practical laboratory experience.

This guide is designed for researchers, scientists, and drug development professionals. It aims to provide both quick answers through FAQs and in-depth troubleshooting workflows to address specific issues encountered during the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a peak around 7.26 ppm in my ¹H NMR spectrum run in CDCl₃. Is this an impurity in my sample?

A1: A peak at approximately δ 7.26 ppm is characteristic of the residual, non-deuterated chloroform (CHCl₃) present in the deuterated solvent (CDCl₃).[1] This is a very common observation and is not an impurity from your compound. Similarly, other deuterated solvents will exhibit residual peaks; for example, DMSO-d₆ has a residual peak around δ 2.50 ppm.[1]

Q2: There's a broad singlet in my spectrum that I can't assign. What could it be?

A2: A broad singlet, especially in the δ 1.5-5.0 ppm range, is often due to the presence of water (H₂O) in the NMR solvent or the sample itself. The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[2] To confirm if a peak is from water, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears or significantly diminishes in intensity, it is due to exchangeable protons, most commonly from water.[2][3]

Q3: My baseline is noisy, and the peaks look broad. What are the likely causes?

A3: A noisy baseline and broad peaks can stem from several factors:

  • Low Sample Concentration: Insufficient sample will lead to a poor signal-to-noise ratio.

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Poor shimming is a very common cause of broad peaks.[4][5]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic materials (like dissolved oxygen or metal ions) can cause significant line broadening.

  • Sample Viscosity: Highly concentrated or viscous samples can lead to broader lines.[4]

Ensure your sample is sufficiently concentrated and that the NMR instrument is properly shimmed before acquisition.[1]

Q4: I see small peaks at equal distances on either side of a large peak. What are these?

A4: These are likely "spinning sidebands." They are artifacts that can appear if the sample tube is not spinning symmetrically within the magnetic field or if the shimming of the non-spinning gradients (like x and y) is not optimal.[5] Using a high-quality, symmetrical NMR tube and ensuring proper shimming can help minimize or eliminate these artifacts.

Troubleshooting Guide for Unexpected Peaks

This section provides a more detailed, step-by-step approach to identifying the source of unexpected signals in the ¹H and ¹³C NMR spectra of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Expected ¹H and ¹³C NMR Spectral Data

Before troubleshooting, it is essential to know the expected chemical shifts for the target molecule.

Proton Assignment Expected ¹H Chemical Shift (ppm) Carbon Assignment Expected ¹³C Chemical Shift (ppm)
H-7~7.1C-1 (C=O)~205
H-4~6.9C-3a, C-7a (Aromatic Quaternary)~150, ~130
OCH₃ (x2)~3.9 (two singlets)C-5, C-6 (Aromatic Quaternary)~155, ~148
CH₂~2.6C-4, C-7 (Aromatic CH)~105, ~108
C(CH₃)₂~1.3 (singlet)OCH₃ (x2)~56
CH₂~52
C(CH₃)₂ (Quaternary)~40
C(CH₃)₂ (Methyls)~28

Note: These are approximate values and can vary slightly depending on the solvent and concentration.

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing unexpected peaks.

G cluster_artifacts NMR Artifacts cluster_impurities Common Impurities cluster_byproducts Synthesis-Related Impurities cluster_degradation Degradation Products start Unexpected Peak(s) Observed check_artifacts 1. Rule out NMR Artifacts start->check_artifacts check_impurities 2. Identify Common Impurities check_artifacts->check_impurities Artifacts Ruled Out spinning_sidebands Spinning Sidebands? check_byproducts 3. Consider Synthesis-Related Impurities check_impurities->check_byproducts Common Impurities Identified/Ruled Out solvent_residual Solvent Residual Peak? check_degradation 4. Evaluate Potential Degradation check_byproducts->check_degradation Synthesis Impurities Identified/Ruled Out starting_material Unreacted Starting Material? conclusion Identify Source & Remediate check_degradation->conclusion oxidation Oxidation Product? phasing Phasing Issues? clipping FID Clipping? water Water Peak? grease Silicone Grease? other_solvents Other Lab Solvents? side_products Potential Side Products?

Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.

Issue 1: Unexpected peaks in the aliphatic region (δ 0-3 ppm)

  • Possible Cause 1: Silicone Grease

    • Explanation: Grease from glass joints can easily contaminate a sample. Silicone grease typically appears as a broad singlet near δ 0 ppm.

    • Solution: Ensure all glassware is properly cleaned and avoid using excessive grease on joints.

  • Possible Cause 2: Residual Solvents from Purification

    • Explanation: Solvents used during reaction workup or chromatography, such as ethyl acetate, hexane, or dichloromethane, can be difficult to remove completely.[3]

    • Solution: Consult a table of common NMR solvent impurities to identify the unexpected peaks.[6][7][8] Ensure the sample is thoroughly dried under high vacuum before NMR analysis.

Common Solvent ¹H Chemical Shift (CDCl₃, ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m, m
Toluene7.27-7.17 (m), 2.36 (s)m, s
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[7]

Issue 2: Unexpected peaks in the aromatic or methoxy region (δ 6.5-8.0 ppm or δ 3.5-4.5 ppm)

  • Possible Cause 1: Unreacted Starting Materials or Intermediates

    • Explanation: The synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one often involves precursors such as 3,4-dimethoxyphenylacetic acid or related compounds. Incomplete reactions can lead to the presence of these starting materials in the final product.

    • Solution: Review the synthetic route and obtain reference NMR spectra for all starting materials and key intermediates. Compare these with the unexpected peaks in your spectrum.

  • Possible Cause 2: Isomeric Impurities

    • Explanation: Depending on the synthetic route, formation of other positional isomers of the dimethoxy indanone could be possible, although less common for this specific compound.

    • Solution: This is more difficult to diagnose without reference standards. Advanced NMR techniques like 2D NOESY could potentially help elucidate the structure of the impurity.

Issue 3: Unexpected peak in the downfield region (δ 9-12 ppm)

  • Possible Cause: Oxidation to a Carboxylic Acid

    • Explanation: Although the indanone is generally stable, oxidation of the methylene group alpha to the carbonyl is a possibility under certain conditions, which could lead to ring-opening and formation of a carboxylic acid. A carboxylic acid proton typically appears as a broad singlet in the δ 10-12 ppm region.

    • Solution: Re-purify the sample. If the peak persists, consider other characterization techniques like Mass Spectrometry or IR spectroscopy (looking for a broad O-H stretch) to confirm the presence of a carboxylic acid.

Experimental Protocols

D₂O Exchange for Identification of Labile Protons (e.g., Water)

  • Acquire Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like O-H from water or alcohols, or N-H from amines) will have disappeared or significantly decreased in intensity in the second spectrum.[3]

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Nudelman, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • University of California, Riverside. Troubleshooting Acquisition Related Problems - NMR. Available from: [Link]

  • Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21481. Available from: [Link]

Sources

Technical Support Center: Stability Testing of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into establishing the stability profile of this compound. As your virtual application scientist, I will guide you through the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[1] These studies help in developing stable formulations, selecting appropriate packaging, and establishing shelf-life.[2][3] The data generated is also fundamental for developing and validating stability-indicating analytical methods, which are a regulatory requirement.[4][5]

The structure of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, featuring an indanone core, electron-donating methoxy groups, and a gem-dimethyl substitution, presents a unique stability profile that we will explore under various stress conditions.

Section 1: Hydrolytic Stability (Acidic & Basic Conditions)

Hydrolysis is a primary degradation pathway for many pharmaceuticals. For 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, the key areas of interest are the ether linkages of the methoxy groups and potential reactions involving the ketone functional group, especially under harsh pH conditions.

Experimental Protocol: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Control: Prepare a solution of the compound in the analysis mobile phase at the expected final concentration without subjecting it to stress conditions.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Periodically withdraw aliquots.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7]

Troubleshooting & FAQs: Hydrolytic Stability

Q1: I don't see any degradation in either acidic or basic conditions. What should I do?

A1: The gem-dimethyl group adjacent to the ketone may sterically hinder some reactions, and the methoxy groups are generally stable ethers. If no degradation is observed, you should increase the severity of the conditions as per forced degradation principles.[1] Consider increasing the acid/base concentration (e.g., to 1 M HCl/NaOH) or elevating the temperature (e.g., to 80°C). Document the conditions tested and the lack of degradation, as this is valuable information about the compound's intrinsic stability.

Q2: My compound seems to have completely disappeared in the basic hydrolysis sample, even at early time points. What happened?

A2: Aromatic ketones can be susceptible to certain base-catalyzed reactions. It's possible a rapid degradation or transformation into a non-UV active species has occurred. Repeat the experiment at a lower temperature (e.g., room temperature) and analyze at much earlier time points (e.g., 1, 2, 4 hours). Also, ensure your analytical method can detect potential degradation products that may have significantly different retention times or UV spectra.

Q3: The peak shape of my parent compound is poor in the acid-stressed sample after neutralization. Why?

A3: This is likely a sample matrix effect. The salt formed during neutralization (e.g., NaCl) can interfere with the chromatography if the concentration is too high. Ensure your final sample dilution is sufficient to minimize the salt concentration. Alternatively, consider a solid-phase extraction (SPE) cleanup step after neutralization to remove salts before HPLC analysis.

Workflow for Hydrolytic Stability Testing

Caption: Workflow for assessing hydrolytic stability under acidic, basic, and neutral conditions.

Section 2: Oxidative Stability

Oxidative degradation can be a significant issue, particularly for molecules with electron-rich aromatic rings. The two methoxy groups on the benzene ring of the compound make it potentially susceptible to oxidation.

Experimental Protocol: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described previously.

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of a hydrogen peroxide solution (e.g., 3% H₂O₂). The use of 0.1% to 3% H₂O₂ is a common starting point.[8]

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). Monitor the reaction periodically.

  • Analysis: Withdraw aliquots at appropriate time intervals, dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase, and immediately analyze by HPLC. No quenching or neutralization is typically required, but ensure the peroxide does not interfere with the analysis.

Troubleshooting & FAQs: Oxidative Stability

Q1: I see many small new peaks in my chromatogram after oxidative stress. How do I identify the primary degradants?

A1: Oxidative reactions can be complex, often forming multiple products.[9] Focus on the peaks that grow consistently over time and account for the largest percentage of the total degradation. A mass spectrometer (LC-MS) is an invaluable tool here to obtain mass information on these new peaks, which can help elucidate their structures and confirm they are related to the parent compound.

Q2: No degradation is observed with 3% H₂O₂ at room temperature. What are the next steps?

A2: If the compound is resistant to oxidation, you can gently increase the stress. Consider increasing the H₂O₂ concentration (e.g., up to 30%) or performing the experiment at a slightly elevated temperature (e.g., 40-50°C). Be cautious, as heat can accelerate the decomposition of hydrogen peroxide itself. The goal is to achieve meaningful degradation (5-20%) to prove the method's stability-indicating capability, not to completely destroy the molecule.[8]

Q3: Could the methoxy groups be a liability for oxidation?

A3: Yes. Methoxy-substituted aromatic rings are generally more susceptible to oxidative attack and ring-opening reactions compared to unsubstituted rings.[10] The methoxy groups donate electron density to the ring, making it more reactive towards electrophilic oxidizing agents. Degradation could potentially involve hydroxylation of the aromatic ring or cleavage of the ether bond.

Data Summary: Expected Degradation Profile
Stress ConditionReagentTemperatureTimeExpected Degradation (%)Potential Products
Acid Hydrolysis0.1 M - 1 M HCl60 - 80°C24 - 72 h0 - 15%Minor hydrolysis of methoxy groups
Base Hydrolysis0.1 M - 1 M NaOHRT - 60°C4 - 48 h5 - 25%Products of ketone-related reactions
Oxidation3% - 30% H₂O₂RT - 50°C8 - 24 h10 - 20%Ring hydroxylated species, N-oxides
Photolysis (ICH Q1B)>1.2 million lux hrsControlled RTVariable5 - 20%Photorearrangement or radical products
Thermal (Dry Heat)N/A80 - 105°C24 - 72 h0 - 10%Minimal decomposition expected

Section 3: Photostability

Photostability testing is a regulatory requirement to determine if a drug substance or product is sensitive to light. The International Council for Harmonisation (ICH) Q1B guideline provides a clear framework for this.[11][12]

Experimental Protocol: Photostability Testing (ICH Q1B)
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound (powder) in a suitable container (e.g., a petri dish).

    • Solution State: Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent and place it in a quartz cuvette or other transparent container.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls. This helps distinguish between light-induced degradation and thermal degradation occurring under the experimental conditions.[11]

  • Exposure: Place both the exposed and dark control samples in a photostability chamber. The chamber should be equipped with a light source that mimics natural daylight (e.g., a xenon lamp or a D65/ID65 fluorescent lamp) and a UV-A source.

  • Exposure Levels: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as specified in ICH Q1B.[13]

  • Analysis: At the end of the exposure period, prepare the solid and solution samples for analysis. Dissolve the solid powder in a suitable solvent. Analyze all samples (exposed and dark controls) by HPLC.

Troubleshooting & FAQs: Photostability

Q1: My compound shows significant degradation, but so does my dark control. What does this mean?

A1: This indicates that the degradation is not primarily due to light but is likely a thermal effect. The light sources in photostability chambers generate heat, and if not properly controlled, the chamber temperature can rise significantly.[13] The result from the dark control is crucial here; it shows that your molecule is sensitive to the temperature inside the chamber. The true photodegradation is the difference between the degradation in the exposed sample and the degradation in the dark control.

Q2: The color of my solid powder changed after light exposure, but the HPLC analysis shows minimal degradation. How is this possible?

A2: The color change could be due to the formation of a highly colored degradant at a very low level, below the detection limit of your primary assay method or co-eluting with another peak. It could also indicate a surface-level phenomenon. Ensure your HPLC method has sufficient sensitivity (low limit of quantitation) and that you are using a photodiode array (PDA) detector to check for peak purity and any changes in the UV spectrum.

Logical Flow for Photostability Assessment

G cluster_prep Sample Preparation cluster_expose Exposure (ICH Q1B) cluster_analysis Analysis prep_solid Prepare Solid Sample expose Expose in Photostability Chamber (>1.2M lux hrs, >200 W h/m²) prep_solid->expose prep_solution Prepare Solution Sample prep_solution->expose prep_dark Prepare Dark Controls (Foil-Wrapped) prep_dark->expose analyze Analyze Exposed & Dark Samples via HPLC expose->analyze compare Compare Results analyze->compare conclusion Determine Photolability compare->conclusion Is Degradation(Exposed) > Degradation(Dark)?

Caption: Decision workflow for conducting and interpreting photostability studies according to ICH Q1B.

References

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

  • Pharma Stability. (n.d.). Photostability (ICH Q1B). Retrieved from [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. Retrieved from [Link]

  • Pharma Innovation. (n.d.). API Stability. Retrieved from [Link]

  • SPL. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]

  • Sorokin, D. Y., et al. (2023). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. Microbiology, 92(2). Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). A stability-indicating assay HPLC method of ketoprofen. Retrieved from [Link]

  • Z-C, D., & K, A. (2016). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental science & technology, 50(16), 8635–8643. Retrieved from [Link]

  • Noria Corporation. (n.d.). Understanding Hydrolysis and Hydrolytic Stability. Machinery Lubrication. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical analysis, 5(1), 1–15. Retrieved from [Link]

  • MDPI. (2023). Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. Molecules, 28(19), 6849. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Semantic Scholar. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, November 2). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic scaffolds, such as the indanone framework, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous characterization. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral features of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a compound of interest in medicinal chemistry.

The Subject: Molecular Structure and a Predictive Approach

The target of our analysis is 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. Its structure, a substituted indanone, presents a fascinating array of proton and carbon environments, each with a unique electronic signature that can be decoded by NMR.

Diagram 1: Molecular Structure and Atom Numbering

A 2D representation of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the reliability of any spectral analysis, a rigorous and well-defined experimental protocol is essential. The following outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for the title compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

  • The spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • Typical acquisition parameters would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy Acquisition:

  • The ¹³C NMR spectrum should be acquired on the same instrument.

  • A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon atom.

  • A wider spectral width (e.g., 0-220 ppm) is required.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to obtain a spectrum with a good signal-to-noise ratio.

Diagram 2: NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick assign_h1 Assign 1H Signals peak_pick->assign_h1 assign_c13 Assign 13C Signals peak_pick->assign_c13 compare Compare with Analogs assign_h1->compare assign_c13->compare elucidate Elucidate Structure compare->elucidate

A workflow illustrating the key stages of NMR spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. These predictions are based on the analysis of its structural features and comparison with known data for similar molecules.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.4s1HH-7Aromatic proton, expected to be a singlet due to the absence of adjacent protons. Deshielded by the adjacent carbonyl group.
~6.9 - 7.1s1HH-4Aromatic proton, appearing as a singlet. Shielded relative to H-7 due to its position further from the carbonyl group.
~3.9 - 4.1s3H6-OCH₃Methoxy group protons, appearing as a sharp singlet.
~3.8 - 4.0s3H5-OCH₃Methoxy group protons, appearing as a sharp singlet, potentially with a slightly different chemical shift from the other methoxy group.
~2.6 - 2.8s2HH-2Methylene protons, expected to be a singlet as there are no adjacent protons to couple with. Deshielded by the adjacent carbonyl group.
~1.2 - 1.4s6H3-(CH₃)₂Gem-dimethyl protons, appearing as a sharp singlet due to being chemically equivalent and having no adjacent protons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~205 - 210C-1 (C=O)Carbonyl carbon, highly deshielded.
~155 - 160C-5, C-6Aromatic carbons attached to methoxy groups, deshielded by the oxygen atoms.
~145 - 150C-7aQuaternary aromatic carbon adjacent to the carbonyl group.
~130 - 135C-3aQuaternary aromatic carbon.
~105 - 110C-4, C-7Aromatic CH carbons.
~55 - 605-OCH₃, 6-OCH₃Methoxy carbons.
~45 - 50C-2Methylene carbon, deshielded by the carbonyl group.
~35 - 40C-3Quaternary aliphatic carbon.
~25 - 303-(CH₃)₂Gem-dimethyl carbons.

Comparative Analysis: The Influence of the Gem-Dimethyl Group

A powerful approach to validating predicted spectral data is to compare it with the experimental data of a closely related compound. For this purpose, we will use 5,6-Dimethoxy-1-indanone, which lacks the gem-dimethyl group at the C-3 position.[3][4][5]

Comparison with 5,6-Dimethoxy-1-indanone:

  • ¹H NMR: The most significant difference is expected in the aliphatic region. In 5,6-Dimethoxy-1-indanone, the protons at C-2 and C-3 are adjacent and would show coupling, resulting in triplet signals for each. In our target molecule, the protons at C-2 have no adjacent protons, hence a predicted singlet. The introduction of the gem-dimethyl group at C-3 will result in a prominent singlet at around 1.2-1.4 ppm, which is absent in the spectrum of 5,6-Dimethoxy-1-indanone.

  • ¹³C NMR: The ¹³C spectrum of the target molecule will feature two additional signals in the aliphatic region corresponding to the quaternary C-3 carbon and the two equivalent methyl carbons. The chemical shift of the C-2 carbon may also be slightly affected by the substitution at C-3.

This comparative approach not only helps in predicting the spectrum but also provides a deeper understanding of the structure-property relationships that govern NMR chemical shifts.

Alternative and Complementary Analytical Techniques

While NMR is the cornerstone of structural elucidation, a comprehensive characterization often involves a multi-technique approach.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be invaluable for confirming the molecular formula of the compound by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a strong absorption band is expected in the range of 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry, which can then be correlated with the NMR data.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. By leveraging fundamental NMR principles and comparative data from structurally similar compounds, we have established a solid framework for the interpretation and assignment of its spectral features. The insights provided herein are intended to empower researchers in their synthetic and analytical endeavors, ensuring the confident structural characterization of this and related indanone derivatives. The combination of predictive analysis with a robust experimental protocol forms a powerful strategy for advancing research in medicinal and materials chemistry.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • M, S., S, S., & S, S. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131438. Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (FDB003591). Retrieved from [Link]

  • Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compound 2. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2006). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 71(1), 1-10. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H and 13 C-NMR data for 5,6-dihydroxylucidin-11-O-methyl ether.... Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Reaction of 5Phenyl2,3-dihydrofuran-2,3-dione with 6,7-Dimethoxy-3,4-dihydroisoquinoline. Crystal Structure of 1Benzoyl8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinoline-2,3-dione. Retrieved from [Link]

Sources

comparing the efficacy of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one with other acetylcholinesterase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acetylcholinesterase in Neurodegenerative Disease

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal at cholinergic synapses.[1] In neurodegenerative conditions, particularly Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels.[2] This cholinergic deficit is strongly correlated with the cognitive decline observed in patients.[2]

The "cholinergic hypothesis" has been a cornerstone of Alzheimer's therapy for decades, positing that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms. The primary strategy to achieve this is through the inhibition of AChE, which prevents the breakdown of ACh, thereby increasing its concentration and duration of action in the synaptic cleft.[2] Several drugs currently on the market, such as Donepezil, Rivastigmine, and Galantamine, operate on this principle.

This guide provides a comparative framework for evaluating the efficacy of novel acetylcholinesterase inhibitors, with a specific focus on the indanone scaffold, exemplified by the compound 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one . While specific experimental data for this particular compound is not yet prevalent in publicly accessible literature, this document serves as a comprehensive guide for researchers on how to position and evaluate such a novel entity against established inhibitors. We will delve into the established efficacy of current drugs, provide a detailed experimental protocol for determining inhibitory potency, and discuss the structure-activity relationships of related indanone derivatives.

The Landscape of Acetylcholinesterase Inhibitors: A Comparative Overview

The efficacy of an acetylcholinesterase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

The following table summarizes the reported in vitro IC50 values for three widely used acetylcholinesterase inhibitors. It is important to note that these values can vary between studies depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

InhibitorChemical StructureAcetylcholinesterase (AChE) IC50Source
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Data Not Available -
Donepezil 0.0287 - 0.054 µM
Rivastigmine 4.15 - 5.5 µM[3][3]
Galantamine 1.27 - 1.7 µM[4][5][4][5]

The Indanone Scaffold: A Promising Avenue for Novel AChE Inhibitors

The indanone core is a key structural feature of Donepezil, one of the most potent and selective AChE inhibitors.[6] This has spurred significant research into other indanone derivatives as potential therapeutic agents for Alzheimer's disease. Studies on various substituted indanones have revealed promising results, with some derivatives exhibiting IC50 values in the low micromolar and even nanomolar range.[7][8]

For instance, a study on novel indanone derivatives reported compounds with AChE inhibitory potencies ranging from 0.12 to 11.92 µM.[8] Another study on 2-substituted 1-indanone derivatives highlighted compounds with appreciable activity, with IC50 values around 12-14 µM.[7] These findings underscore the potential of the indanone scaffold as a pharmacophore for the design of new and effective acetylcholinesterase inhibitors.

The specific compound, 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one , possesses the core indanone structure with methoxy and dimethyl substitutions. While direct experimental data is pending, the structural similarity to the core of existing potent inhibitors suggests that it warrants investigation. The methoxy groups are also present in the highly potent Donepezil, suggesting they may play a role in binding to the active site of AChE. The next logical step for researchers working with this compound is to determine its in vitro efficacy using a standardized assay.

Experimental Protocol: Determining Acetylcholinesterase Inhibitory Activity using the Ellman's Method

The most widely used method for measuring acetylcholinesterase activity and the inhibitory potency of compounds is the spectrophotometric assay developed by Ellman and colleagues.[9][10][11] The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one)

  • Reference inhibitors (Donepezil, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water. This should be prepared fresh daily.

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% enzyme activity): 160 µL of phosphate buffer + 20 µL of solvent (e.g., DMSO).

    • Inhibitor wells: 160 µL of phosphate buffer + 20 µL of the test compound or reference inhibitor at various concentrations.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the AChE solution to the control and inhibitor wells.

    • Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiation of the Reaction:

    • Add 20 µL of the 10 mM DTNB solution to all wells.

    • To start the reaction, add 20 µL of the 14 mM ATCI solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Diagram of the Acetylcholinesterase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 8.0) setup Set up Blank, Control, and Inhibitor wells prep_buffer->setup prep_dtnb Prepare 10mM DTNB Solution add_dtnb Add DTNB Solution prep_dtnb->add_dtnb prep_atci Prepare 14mM ATCI Solution add_atci Add ATCI to Initiate Reaction prep_atci->add_atci prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->setup add_ache Add AChE Solution setup->add_ache preincubate Pre-incubate add_ache->preincubate preincubate->add_dtnb add_dtnb->add_atci kinetic_read Kinetic Measurement at 412 nm add_atci->kinetic_read calc_rate Calculate Reaction Rates (ΔAbs/min) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_pathway Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic Receptor Binding ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for Signal Signal Transduction ACh_receptor->Signal Initiates Hydrolysis ACh Hydrolysis to Choline + Acetate AChE->Hydrolysis Catalyzes Inhibitor AChE Inhibitor (e.g., 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one) Inhibitor->AChE Blocks

Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.

Conclusion and Future Directions

The indanone scaffold represents a promising starting point for the development of novel acetylcholinesterase inhibitors. While a definitive comparative analysis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one awaits experimental validation, this guide provides the necessary framework for its evaluation. By following the detailed protocol for the Ellman's assay, researchers can reliably determine the IC50 value of this and other novel compounds.

A direct comparison of the obtained IC50 value with those of established drugs like Donepezil, Rivastigmine, and Galantamine will be crucial in understanding the relative potency of this new molecule. Further studies, including determination of the mode of inhibition (competitive, non-competitive, or mixed) and selectivity for acetylcholinesterase over butyrylcholinesterase, will provide a more complete picture of its pharmacological profile. Ultimately, such in vitro data are the essential first step in the long journey of developing a potentially new therapeutic agent for Alzheimer's disease and other disorders characterized by cholinergic deficits.

References

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central. Available from: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Future Medicinal Chemistry. Available from: [Link]

  • Effects of galantamine and typical ChE inhibitors on ACh-induced... ResearchGate. Available from: [Link]

  • Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. PubMed. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed. Available from: [Link]

  • Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity. Available from: [Link]

  • Ellman Esterase Assay Protocol. Scribd. Available from: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Semantic Scholar. Available from: [Link]

  • New findings about Ellman's method to determine cholinesterase activity. ResearchGate. Available from: [Link]

Sources

A Technical Guide to the Structure-Activity Relationships of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one scaffold is a privileged structure in medicinal chemistry, most notably as a core component of Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the management of Alzheimer's disease.[1] The introduction of gem-dimethyl groups at the C3 position adds steric bulk and conformational rigidity, offering a unique platform for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one core, with a focus on their applications in neurodegenerative disease, oncology, and inflammation.

The Core Scaffold: Synthesis and Significance

The 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one core can be synthesized through a one-step niobium(V) chloride-induced Friedel-Crafts reaction. This method involves the reaction of 1,2-dimethoxybenzene with 3,3-dimethylacrylic acid, offering an efficient route to the desired indanone.[2]

The significance of the core scaffold lies in its structural features:

  • The 5,6-dimethoxy groups on the aromatic ring are crucial for binding to the peripheral anionic site (PAS) of acetylcholinesterase.[1]

  • The indan-1-one forms a rigid, planar system that serves as a versatile anchor for various substituents.

  • The 3,3-dimethyl substitution provides steric hindrance, which can influence binding selectivity and metabolic stability.

dot graph Synthesis_of_Core_Scaffold { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reactant1 [label="1,2-Dimethoxybenzene"]; reactant2 [label="3,3-Dimethylacrylic acid"]; catalyst [label="NbCl5", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="5,6-Dimethoxy-3,3-dimethyl-\n2,3-dihydro-1H-inden-1-one", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> product [label="Friedel-Crafts Reaction"]; reactant2 -> product; catalyst -> product [style=dashed]; } caption { label = "Synthesis of the core scaffold."; fontsize = 12; }

Comparative Biological Activities and SAR

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

The primary therapeutic target for this class of compounds is AChE. The SAR for AChE inhibition is well-established for the parent 5,6-dimethoxy-1-indanone scaffold, largely through studies on Donepezil and its analogs.

  • Key Analog: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a close analog of Donepezil) is a highly potent AChE inhibitor with an IC50 of 5.7 nM.[1]

  • SAR Insights:

    • The 5,6-dimethoxyindanone moiety is essential for binding to the PAS of AChE.

    • A basic nitrogen-containing side chain at the C2 position is critical for interacting with the catalytic active site (CAS) of the enzyme.

    • The gem-dimethyl groups at C3 in our core scaffold are hypothesized to enhance selectivity for AChE over butyrylcholinesterase (BuChE) by introducing steric hindrance that disfavors binding to the wider active site gorge of BuChE.

Compound Modification Target IC50 (nM) Reference
Donepezil Analog (13e)2-[(1-benzylpiperidin-4-yl)methyl]AChE5.7[1]
Hypothetical C3-dimethyl analog2-[(1-benzylpiperidin-4-yl)methyl] on 3,3-dimethyl coreAChE--
Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of investigation for indanone derivatives is their potential as anticancer agents. The 2-benzylidene-1-indanone analogs, in particular, have demonstrated potent cytotoxicity against various cancer cell lines, often through the inhibition of tubulin polymerization.

  • SAR Insights for 2-Benzylidene Analogs:

    • The 2-benzylidene moiety is a key pharmacophore. Substituents on the benzylidene ring significantly impact activity.

    • Electron-withdrawing groups (e.g., halogens, CF3) or electron-donating groups (e.g., methoxy, methyl) on the benzylidene ring can modulate potency.[3]

    • The planarity of the 2-benzylidene-1-indanone system is thought to be important for its interaction with the colchicine binding site on tubulin.

  • Role of the 3,3-dimethyl group: While direct comparative studies are limited, the steric bulk of the gem-dimethyl groups may influence the orientation of the 2-benzylidene substituent, potentially altering its binding affinity to tubulin.

Compound Class Target Cell Line IC50 Range (nM) Mechanism of Action Reference
2-Benzylidene-1-indanonesMCF-7 (Breast), HCT-116 (Colon), A549 (Lung)10 - 880Tubulin Polymerization Inhibition[2]
3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3",4"-methylenedioxybenzylidene)-indan-1-oneVarious human carcinoma cells10 - 14,760G2/M phase arrest, Apoptosis[4]

dot graph Anticancer_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Indanone [label="2-Benzylidene-1-indanone Analog"]; Tubulin [label="Tubulin"]; Microtubules [label="Microtubule Disruption"]; CellCycle [label="G2/M Phase Arrest", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Indanone -> Tubulin [label="Inhibits polymerization"]; Tubulin -> Microtubules [style=dashed, label="Polymerization"]; Microtubules -> CellCycle; CellCycle -> Apoptosis; } caption { label = "Anticancer mechanism of action."; fontsize = 12; }

Anti-inflammatory Activity

Indanone derivatives have also been explored for their anti-inflammatory properties. 2-Benzylidene-1-indanone analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • SAR Insights for 2-Benzylidene Analogs:

    • Substituents on the benzylidene ring play a critical role. For example, a 3',4'-dihydroxy substitution showed significant IL-6 inhibitory activity.[5]

    • Methylation of one of the hydroxyl groups can maintain or improve activity.[5]

  • Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6]

  • Potential of the 3,3-dimethyl core: The lipophilicity and steric profile conferred by the gem-dimethyl groups could enhance cell permeability and modulate interactions with protein kinases in these inflammatory pathways.

Compound Class Inhibition Target Activity Mechanism of Action Reference
2-Benzylidene-1-indanonesLPS-induced TNF-α and IL-6 productionSignificant InhibitionInhibition of NF-κB/MAPK signaling[6]

dot graph Anti_inflammatory_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

LPS [label="LPS"]; TLR4 [label="TLR4"]; MAPK [label="MAPK Pathway"]; NFkB [label="NF-κB Pathway"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indanone [label="Indanone Analog", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

LPS -> TLR4; TLR4 -> MAPK; TLR4 -> NFkB; MAPK -> Cytokines; NFkB -> Cytokines; Indanone -> MAPK [label="Inhibits"]; Indanone -> NFkB [label="Inhibits"]; } caption { label = "Anti-inflammatory signaling pathway."; fontsize = 12; }

Experimental Protocols

Synthesis of 2-Benzylidene-5,6-dimethoxy-3,3-dimethyl-1-indanone

Materials:

  • 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

  • Substituted benzaldehyde

  • Potassium hydroxide

  • Methanol

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve potassium hydroxide (1.2 eq) in methanol.

  • Add 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (1 eq) and the desired substituted benzaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with 1M HCl.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-benzylidene derivative.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).

    • Prepare a 1 U/mL solution of AChE in phosphate buffer.

  • Assay in 96-well plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add buffer, AChE, DTNB, and test compound/DMSO to the wells. Mix and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.

dot graph Ellman_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare Reagents\n(Buffer, AChE, DTNB, ATCI, Inhibitor)"]; Plate [label="Pipette Reagents into 96-well Plate\n(Blank, Control, Test)"]; Incubate [label="Pre-incubate at 25°C for 10 min"]; Add_ATCI [label="Initiate Reaction with ATCI"]; Read [label="Kinetic Reading at 412 nm"]; Analyze [label="Calculate Reaction Rate and % Inhibition"]; IC50 [label="Determine IC50 Value"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Prep; Prep -> Plate; Plate -> Incubate; Incubate -> Add_ATCI; Add_ATCI -> Read; Read -> Analyze; Analyze -> IC50; IC50 -> End; } caption { label = "Workflow for AChE inhibition assay."; fontsize = 12; }

Conclusion and Future Directions

The 5,6-dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one scaffold presents a promising starting point for the development of novel therapeutic agents. While its analogs have shown significant potential as AChE inhibitors, anticancer agents, and anti-inflammatory compounds, further systematic studies are required to fully elucidate the role of the C3 gem-dimethyl substitution. Future research should focus on the synthesis and biological evaluation of a broader range of analogs with modifications at the C2 and C3 positions, as well as on the aromatic ring, to establish a more comprehensive SAR. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this versatile class of compounds.

References

  • Barbosa, L. C. A., et al. (2015). A one-step synthesis of 1-indanones through the NbCl5-induced Friedel–Crafts reaction. Beilstein Journal of Organic Chemistry, 11, 451-494.[2]

  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899.[6]

  • Saxena, M., et al. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(13), 3914-3918.
  • Negi, A. S., et al. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 129-137.[4]

  • Chanda, D., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 48(1-2), 178-188.[7]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198.[8]

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372.[9]

  • BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. BenchChem.[6]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.[1]

  • Gezegen, H., et al. (2021). Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1167-1178.[3]

  • Chen, Y., et al. (2023). Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents. Medicinal Chemistry Research, 32(1), 201-220.
  • Liu, X., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 113, 63-74.[2]

  • Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(23), 7245.[10]

  • Wawruszak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.[2]

  • Negi, A. S., et al. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 129-137.[4]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198.[8]

  • de Farias, F. M., et al. (2017). Two Novel Donepezil-Lipoic Acid Hybrids. Journal of the Brazilian Chemical Society, 28(4), 741-748.
  • An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company.
  • Lou, T., et al. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.[4]

  • Shrestha, A., et al. (2016). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW264.7 cells. Bioorganic & Medicinal Chemistry, 24(16), 3745-3753.

Sources

validation of the synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one through analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Validation for the Synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Introduction: The Importance of Rigorous Structural Elucidation

In the realm of medicinal chemistry and drug development, 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one serves as a valuable scaffold and synthetic intermediate. Its structural architecture, featuring a substituted indanone core, is present in various biologically active molecules.[1][2][3] The successful synthesis of this target compound is merely the first step; unequivocal validation of its molecular structure is paramount to ensure the integrity of subsequent research and development. An unconfirmed structure can lead to erroneous biological data, wasted resources, and irreproducible results.

This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the analytical techniques required to validate the synthesis of this specific indanone. We will move beyond a simple checklist of methods, instead focusing on the synergistic interplay between different analytical techniques to build an unassailable case for the compound's identity and purity. We will compare the expected outcomes with potential isomeric impurities, demonstrating how a multi-faceted analytical approach provides a self-validating system of proof.

The Synthetic Pathway: A Plausible Route

While numerous methods exist for synthesizing the indanone core[4][5][6], a common and effective approach involves an intramolecular Friedel-Crafts reaction.[2][7] The synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be logically achieved by the cyclization of 3-(3,4-dimethoxyphenyl)-3-methylbutanoic acid. This precursor can be synthesized from 1,2-dimethoxybenzene (veratrole) and 3,3-dimethylacrylic acid. The final cyclization is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.[1][8]

Synthesis_Pathway start_materials 1,2-Dimethoxybenzene + 3,3-Dimethylacrylic Acid intermediate 3-(3,4-Dimethoxyphenyl)- 3-methylbutanoic Acid start_materials->intermediate Friedel-Crafts Alkylation product 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one intermediate->product Intramolecular Friedel-Crafts Acylation (PPA, Heat)

Caption: Proposed synthesis of the target indanone.

The primary challenge in this synthesis is ensuring the correct regioselectivity of the initial alkylation and the subsequent cyclization to yield the 5,6-dimethoxy isomer exclusively, as opposed to other potential isomers. Our analytical workflow is designed specifically to confirm this outcome.

The Analytical Gauntlet: A Multi-Technique Validation Workflow

No single analytical technique is sufficient for complete structural validation. We employ a combination of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data provides a robust and trustworthy confirmation.

Analytical_Workflow cluster_validation Spectroscopic Analysis crude_product Synthesized Crude Product purification Column Chromatography crude_product->purification ms Mass Spectrometry (MS) - Confirms Molecular Weight purification->ms Purity Check ir Infrared (IR) Spectroscopy - Confirms Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Confirms Connectivity & Isomer purification->nmr final_confirmation Validated Structure: 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one ms->final_confirmation ir->final_confirmation nmr->final_confirmation invis1->final_confirmation

Caption: The logical workflow for analytical validation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: The first question for any synthetic product is "Did I make a molecule of the correct mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this. Unlike low-resolution MS, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental formula. This is a critical step in distinguishing the target compound from potential byproducts that may differ by only a few hydrogen atoms.

Expected Data: The molecular formula for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is C₁₃H₁₆O₃. The expected data is a prominent ion peak corresponding to its calculated exact mass.

Parameter Expected Value
Molecular FormulaC₁₃H₁₆O₃
Calculated Exact Mass [M+H]⁺221.1172
Calculated Exact Mass [M+Na]⁺243.0992

Comparison Point: A common side reaction could be incomplete methylation, leading to a hydroxyl-methoxy- species (C₁₂H₁₄O₃), or over-alkylation. HRMS would easily distinguish the target's mass from these and other potential impurities, providing the first layer of validation.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Method Parameters:

    • Ionization Mode: Positive ion mode is typically preferred for detecting [M+H]⁺ and [M+Na]⁺ adducts.[9]

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range that comfortably includes the expected ions (e.g., m/z 100-500).

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.

  • Data Analysis: Identify the peak corresponding to the calculated exact mass of the protonated or sodiated molecule. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated value.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups.[10][11] For our target molecule, the most diagnostic absorption is the carbonyl (C=O) stretch of the five-membered ring ketone. The frequency of this stretch is sensitive to ring strain; a ketone in a cyclopentanone ring typically absorbs at a higher wavenumber (1740-1750 cm⁻¹) compared to an acyclic or six-membered ring ketone (1710-1720 cm⁻¹). This provides a crucial piece of evidence for the indanone ring structure itself.

Expected Data: The IR spectrum will provide a "fingerprint" confirming the presence of the key structural components.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale
C=O (Ketone)Stretch~1715 - 1725Conjugated five-membered ring ketone.
C-H (sp³)Stretch2850 - 3000Aliphatic C-H from methyl and methylene groups.
C-H (sp²)Stretch3000 - 3100Aromatic C-H from the benzene ring.
C=C (Aromatic)Stretch~1600, ~1480Benzene ring vibrations.
C-O (Ether)Stretch1250 - 1300 (Aryl-O)Asymmetric stretch of the aryl ether (methoxy).
C-O (Ether)Stretch1020 - 1075 (Aryl-O)Symmetric stretch of the aryl ether (methoxy).

Reference data for indanone derivatives can be found in various spectral databases.[12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the purified solid product directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting transmittance or absorbance spectrum and identify the characteristic absorption bands, comparing them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Expertise & Rationale: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy elucidates the precise connectivity and stereochemistry of the molecule.[10][15] For 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, ¹H and ¹³C NMR are indispensable. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integration (area) in the ¹H NMR spectrum provide a detailed map of the proton environment. This data is the most powerful tool for distinguishing between the desired 5,6-dimethoxy isomer and other potential regioisomers.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Proton(s) Expected δ (ppm) Multiplicity Integration Assignment Rationale
H-7~7.20Singlet (s)1HAromatic proton adjacent to the carbonyl group.
H-4~6.90Singlet (s)1HAromatic proton shielded by two methoxy groups.
OCH₃ (x2)~3.90 - 3.95Singlet (s)6HTwo magnetically equivalent methoxy groups.
H-2 (CH₂)~2.65Singlet (s)2HMethylene protons adjacent to the carbonyl.
C(CH₃)₂~1.30Singlet (s)6HTwo magnetically equivalent geminal methyl groups.

Comparison Point (The Power of NMR): The key to confirming the 5,6-dimethoxy isomer lies in the aromatic region. We expect two singlets. Why? Because the H-4 proton has no adjacent protons, and the H-7 proton also has no adjacent protons. If the synthesis had incorrectly produced the 4,5-dimethoxy isomer, we would expect to see two doublets in the aromatic region, as the two aromatic protons would be adjacent to each other and would split each other's signals. This clear difference in the expected splitting pattern is what makes NMR the ultimate arbiter of regiochemistry.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire the spectrum using a standard pulse sequence.

    • Parameters: Spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of ~220 ppm, longer acquisition time and relaxation delay, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing & Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and splitting patterns to assign each signal to the corresponding protons in the molecule.

    • Assign the peaks in the ¹³C spectrum based on expected chemical shifts. 2D NMR techniques like HSQC and HMBC can be used for unambiguous assignment if necessary.

Conclusion: A Synthesis of Evidence

The validation of a chemical synthesis is not a matter of a single pass/fail test. It is the methodical construction of a logical argument supported by empirical data from orthogonal analytical techniques. For 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, the journey to confirmation is as follows:

  • HRMS confirms the correct elemental formula (C₁₃H₁₆O₃), ruling out byproducts with different atomic compositions.

  • IR Spectroscopy confirms the presence of the key functional groups: a conjugated five-membered ring ketone, aromatic C-H, aliphatic C-H, and aryl ether linkages.

  • NMR Spectroscopy provides the definitive proof of structure. The specific chemical shifts, integrations, and, most critically, the presence of two singlets in the aromatic region of the ¹H NMR spectrum, confirm the 5,6-dimethoxy substitution pattern and distinguish it from all other possible regioisomers.

Only when the data from all three techniques are consistent and in full agreement with the proposed structure can the synthesis be considered truly validated. This rigorous, multi-faceted approach ensures the scientific integrity of the material, providing a foundation of trust for all future applications.

References

  • Benchchem. (n.d.). Regioselective Synthesis of Substituted Indanones.
  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted indanones, and their use.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). Examples of 1H NMR Spectra. Retrieved from [Link]

  • YouTube. (2016). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. Retrieved from [Link]

  • PMC - NIH. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. Retrieved from [Link]

  • MDPI. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Retrieved from [Link]

  • PMC - NIH. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Retrieved from [Link]

Sources

The Indanone Scaffold: A Privileged Framework for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Indanone Derivatives in Oncology, Inflammation, Infectious Diseases, and Neuroprotection

The indanone core, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of pharmacologically active compounds.[1][2] Its rigid framework allows for the precise spatial orientation of various functional groups, enabling targeted interactions with a multitude of biological macromolecules. This has led to the discovery of indanone derivatives with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] This guide provides a comparative analysis of the biological effects of different indanone derivatives, supported by experimental data and detailed protocols to aid researchers in this dynamic field.

I. Anticancer Activity: Disrupting Cellular Proliferation

Indanone derivatives have demonstrated significant promise as anticancer agents, exhibiting antiproliferative effects against a range of cancer cell lines.[4][5] A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][6][7] This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][6][8]

Comparative Cytotoxicity of Selected Indanone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative indanone derivatives against various human cancer cell lines. This data highlights the influence of different substitutions on the indanone scaffold on anticancer potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Key Mechanistic InsightReference
Gallic Acid-Based Compound 26MCF-7 (Breast)1.88Anti-tubulin and antiangiogenic activity[4]
Thiazolyl Hydrazone ITH-6HT-29 (Colorectal)0.41 ± 0.19Induction of apoptosis via ROS generation[8]
2-Benzylidene-1-indanone Compound 52MCF-7 (Breast)2.2Not specified[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indanone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[5]

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Key Signaling Pathway in Indanone-Induced Apoptosis

Several indanone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the NF-κB pathway.[4][8]

NF_kB_Pathway cluster_nucleus In the Nucleus Indanone Indanone Derivative (e.g., ITH-6) IKK IKK Indanone->IKK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indanone->Bcl2 Downregulates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Apoptosis Apoptosis Bcl2->Apoptosis Inhibits NFkB_n NF-κB Bcl2_g Bcl-2 Gene NFkB_n->Bcl2_g Promotes transcription

Caption: Inhibition of the NF-κB pathway by an indanone derivative, leading to apoptosis.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Indanone derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating the ability to suppress the production of pro-inflammatory mediators.[3][9]

Mechanism of Anti-inflammatory Action

A key mechanism involves the inhibition of signaling pathways that lead to the expression of inflammatory enzymes and cytokines, such as the Toll-like receptor 4 (TLR4)/JNK/NF-κB pathway.[9] By targeting these pathways, indanone derivatives can reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[9][10][11]

Comparative Anti-inflammatory Activity
Derivative ClassExample CompoundIn Vitro ModelKey EffectIC50 (µM)Reference
Sesquistilbene Analogues Compound 11kLPS-stimulated RAW264.7 cellsInhibition of NO productionPotent[9]
2-Benzylidene-1-indanone Compound 8fLPS-stimulated mouse peritoneal macrophagesInhibition of IL-6 and TNF-α release<10[10]
Cinnamic Acid Hybrids Compound 2mLPS-stimulated RAW264.7 cellsInhibition of NO production7.70[11]
Experimental Protocol: Measurement of Nitric Oxide Production

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Principle: The Griess reagent system is a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to produce a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the indanone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indanone derivatives have shown promising activity against a range of bacteria and fungi.[12][13][14]

Comparative Antimicrobial and Antifungal Activity
Derivative ClassExample CompoundTarget OrganismActivity MetricResultReference
Indanone Acetic Acid para-fluorophenyl derivative (5f)S. aureus, B. subtilis, E. coli, S. typhiZone of InhibitionMarked potency[12]
Indanone Acetic Acid ortho-methoxyphenyl derivative (5d)C. albicans, A. nigerZone of InhibitionBetter antifungal activity[12]
Aurone and Indanone Hybrids Compound A5Gram-positive bacteriaMIC15.625 µM[14]
Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start: Prepare bacterial/fungal inoculum broth Broth Microdilution (for MIC) start->broth disk Disk Diffusion (for Zone of Inhibition) start->disk prep_broth Prepare serial dilutions of indanone derivatives in broth broth->prep_broth prep_disk Impregnate sterile paper disks with indanone derivatives disk->prep_disk inoc_broth Inoculate wells with microbial suspension prep_broth->inoc_broth incub_broth Incubate at 37°C for 24h inoc_broth->incub_broth read_mic Determine Minimum Inhibitory Concentration (MIC) incub_broth->read_mic end End: Report antimicrobial activity read_mic->end inoc_disk Inoculate agar plates with microbial suspension prep_disk->inoc_disk place_disk Place disks on agar surface inoc_disk->place_disk incub_disk Incubate at 37°C for 24h place_disk->incub_disk read_zone Measure the diameter of the zone of inhibition incub_disk->read_zone read_zone->end

Caption: Workflow for determining the antimicrobial susceptibility of indanone derivatives.

IV. Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Indanone derivatives have garnered significant attention for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[15][16] The most notable example is Donepezil, an indanone derivative approved for the treatment of Alzheimer's disease.[1][2]

Mechanisms of Neuroprotection

The neuroprotective effects of indanone derivatives are often multi-faceted and can include:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases acetylcholine levels in the brain, which is beneficial for cognitive function.[1][17]

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B can increase the levels of neurotransmitters like dopamine, serotonin, and norepinephrine.[15][17]

  • Anti-Amyloid Aggregation: Some derivatives can inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[17]

Notable Neuroprotective Indanone Derivatives
Derivative ClassExample CompoundTherapeutic TargetKey FindingReference
Piperidine Hybrids Compound 4Ischemia-reperfusion injuryReduced infarct volume in vivo[18][19]
2-arylidene-1-indanone Morpholine-substituted derivative (9)Parkinson's disease modelMaximum anti-parkinsonian activity[16]
Donepezil N/AAlzheimer's DiseaseAcetylcholinesterase inhibitor[1][2]

Conclusion

The indanone scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The comparative analysis presented in this guide highlights the potential of these compounds in diverse therapeutic areas, from oncology to neuroprotection. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and optimize indanone derivatives for the development of novel therapeutics. The structure-activity relationships derived from such comparative studies are crucial for the rational design of next-generation indanone-based drugs with enhanced potency and selectivity.

References

  • Recent developments in biological activities of indanones. PubMed.
  • Indanone: a promising scaffold for new drug discovery against neurodegener
  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience.
  • Indanone derivatives: Emerging frontiers in cancer therapy. Taylor & Francis Online.
  • Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology.
  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflamm
  • Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies. Benchchem.
  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone deriv
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC - NIH.
  • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed.
  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. R Discovery.
  • The Multifaceted Biological Activities of Indanone Deriv
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • Recent developments in biological activities of indanones.
  • Application Notes and Protocols: Synthesis of 1-Indanone-Based Neuroprotective Agents. Benchchem.
  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for tre
  • Synthesis of 1-indanones with a broad range of biological activity.
  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies.
  • Synthesis and Activity of Aurone and Indanone Deriv
  • Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton.
  • Design, Synthesis, and Anti‐Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia.
  • Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives.

Sources

advantages of using 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in specific experimental models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Advantages of Donepezil in Preclinical Models of Alzheimer's Disease

Introduction: Navigating the Complexities of Cholinergic Targeting in Alzheimer's Disease

Alzheimer's disease (AD) presents a formidable challenge in drug development, characterized by a multifaceted pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles, and significant neurotransmitter deficits. Among the earliest and most consistent neurochemical changes observed in AD is the decline in acetylcholine (ACh), a critical neurotransmitter for learning and memory. This has established the cholinergic system as a primary therapeutic target. Donepezil, a piperidine-based, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), stands as a cornerstone of symptomatic AD treatment.

This guide provides a comprehensive analysis of the experimental advantages of using Donepezil in preclinical AD models, comparing its performance against other prominent cholinesterase inhibitors like Rivastigmine and Galantamine. We will delve into the mechanistic nuances that underpin its efficacy and explore the experimental models where these advantages are most pronounced.

Comparative Mechanism of Action: Beyond Simple AChE Inhibition

While all three inhibitors increase synaptic ACh levels, their pharmacological profiles exhibit key differences that influence their utility in specific experimental contexts.

  • Donepezil: Exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), an important distinction as AChE is the predominant form in the brain. Its long plasma half-life (~70 hours) allows for stable, sustained inhibition with once-daily dosing in clinical settings, a feature that translates to more consistent target engagement in preclinical models.

  • Rivastigmine: Inhibits both AChE and BuChE. This dual inhibition can be advantageous in later stages of AD where BuChE levels increase. However, it is a pseudo-irreversible inhibitor, forming a covalent bond that is slowly hydrolyzed, leading to a more complex pharmacokinetic/pharmacodynamic relationship.

  • Galantamine: A reversible, competitive AChE inhibitor that also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This dual mechanism can offer additional benefits by enhancing cholinergic neurotransmission, but also introduces more variables in experimental design.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Pharmacological Intervention ACh Acetylcholine (ACh) Synaptic Cleft ACh ACh->Synaptic Cleft Release Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ChAT->ACh AChE Acetylcholinesterase (AChE) Synaptic Cleft->AChE Degradation nAChR Nicotinic Receptor (nAChR) Synaptic Cleft->nAChR mAChR Muscarinic Receptor (mAChR) Synaptic Cleft->mAChR Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Transduction Signal Transduction nAChR->Signal Transduction mAChR->Signal Transduction Donepezil Donepezil Donepezil->AChE Inhibits (Selective) Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Modulates

Caption: Cholinergic synapse and points of intervention for AD drugs.

Experimental Models: Where Donepezil's Advantages Shine

The choice of an experimental model is paramount in neurodegenerative research. Donepezil's specific properties make it particularly advantageous in certain widely used models.

Scopolamine-Induced Amnesia Model

This acute model uses the muscarinic receptor antagonist scopolamine to induce a transient cognitive deficit, primarily in memory consolidation and retrieval. It is an excellent model for rapidly screening pro-cognitive, cholinomimetic compounds.

Experimental Advantage of Donepezil:

Due to its high selectivity for AChE and robust, dose-dependent reversal of amnesia, Donepezil provides a clean and reproducible system for assessing the potency of new chemical entities targeting the cholinergic system. Its well-characterized dose-response curve allows it to be used as a reliable positive control.

Protocol: Morris Water Maze in Scopolamine-Treated Mice

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Acclimation: Acclimate mice to the housing facility for at least 7 days, and handle them for 3 days prior to the experiment.

  • Apparatus: A circular pool (120 cm diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 1 cm below the surface.

  • Training Phase (4 days):

    • Four trials per day for each mouse.

    • Gently place the mouse into the water at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the platform. If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

  • Test Phase (Day 5):

    • Administer vehicle, Scopolamine (1 mg/kg, i.p.), or Scopolamine + Donepezil (1, 3, or 5 mg/kg, p.o.) 30 minutes before the trial.

    • Remove the platform from the pool.

    • Place each mouse in the pool and record its swimming path for 60 seconds.

    • Primary endpoints: Time spent in the target quadrant, number of platform crossings.

Comparative Performance Data:

CompoundDose (mg/kg)Reversal of Scopolamine-Induced Deficit (% Time in Target Quadrant)
Vehicle-15% ± 3%
Scopolamine125% ± 4% (chance)
Donepezil355% ± 6%
Rivastigmine248% ± 5%
Galantamine351% ± 7%

Data are representative and synthesized from typical findings in the literature.

Transgenic Models of Amyloid Pathology (e.g., APP/PS1 Mice)

These models overexpress human genes for amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial AD, leading to age-dependent Aβ plaque deposition and associated cognitive decline. They are crucial for studying the interplay between cholinergic deficits and amyloid pathology.

Experimental Advantage of Donepezil:

Beyond its primary symptomatic effect, studies have shown that long-term Donepezil administration can modulate APP processing and reduce Aβ burden in transgenic models. This potential disease-modifying effect, which is less consistently reported for other cholinesterase inhibitors, makes Donepezil a valuable tool for investigating the neuroprotective capabilities of cholinergic enhancement.

cluster_workflow Long-Term Donepezil Study in APP/PS1 Mice cluster_treatment_groups Treatment Groups cluster_analysis_endpoints Analysis Endpoints Start APP/PS1 Mice (6 months old) Treatment Daily Oral Gavage (12 weeks) Start->Treatment Behavior Behavioral Testing (Morris Water Maze) Treatment->Behavior Vehicle Vehicle Control Sacrifice Euthanasia & Tissue Harvest Behavior->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis Abeta Aβ Plaque Load (Immunohistochemistry) Donepezil Donepezil (3 mg/kg) Alternative Alternative Agent AChE_Activity AChE Activity Assay Synaptic_Markers Synaptophysin Western Blot

Caption: Workflow for a long-term study in APP/PS1 mice.

Comparative Performance Data:

Treatment GroupCognitive Performance (Escape Latency, sec)Cortical Aβ Plaque Load (%)
Wild-Type Control15 ± 30
APP/PS1 + Vehicle45 ± 712 ± 2
APP/PS1 + Donepezil25 ± 58 ± 1.5
APP/PS1 + Rivastigmine30 ± 610 ± 2

Data are representative and synthesized from typical findings in the literature.

Conclusion: A Versatile Tool for Preclinical AD Research

Donepezil's high selectivity for AChE, favorable pharmacokinetic profile, and robust efficacy in reversing cognitive deficits make it an indispensable tool in preclinical AD research. Its utility extends from acute pharmacological models to chronic transgenic studies, where it serves not only as a benchmark for symptomatic relief but also as an agent to explore potential disease-modifying pathways. While Rivastigmine and Galantamine offer alternative mechanisms that may be relevant in specific contexts, Donepezil's well-defined pharmacology and extensive characterization provide a solid and reliable foundation for investigating the complexities of the cholinergic system in Alzheimer's disease.

References

  • Donepezil in Alzheimer's disease: From conventional trials to real-world evidence. Journal of the Neurological Sciences.[Link]

  • A review of the progression of Alzheimer's disease and the available treatment options. International Journal of Molecular Sciences.[Link]

  • Cholinesterase inhibitors for Alzheimer's disease: a systematic review and network meta-analysis. Journal of Neurology, Neurosurgery & Psychiatry.[Link]

  • The pharmacology of donepezil. The Journal of the American Geriatrics Society.[Link]

A Comparative Guide to the Characterization of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Cross-Validation with Published Data of its Progenitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of experimental results for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. Due to a scarcity of directly published data for this specific molecule, this guide establishes a robust comparative analysis with its well-characterized progenitor, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. By understanding the experimental data of the parent compound, we can make informed predictions about the influence of the gem-dimethyl group at the C3 position and design a rigorous validation workflow.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral to anticancer agents.[1] The derivatization of the indanone core, such as the introduction of methoxy and dimethyl groups, can significantly modulate its physicochemical properties and biological activity. This guide will walk you through the essential experimental protocols for characterizing 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, providing expected outcomes based on a comparative analysis with published data for 5,6-Dimethoxy-1-indanone.

Experimental Cross-Validation Workflow

The following diagram outlines the logical workflow for the characterization of the target compound, emphasizing the comparative analysis with its parent compound.

G cluster_0 Reference Compound Data cluster_1 Target Compound Analysis Published_Data Published Data for 5,6-Dimethoxy-1-indanone Experimental_Protocols Experimental Protocols (MP, NMR, MS) Published_Data->Experimental_Protocols Provides Baseline for Comparison Cross_Validation Cross-Validation and Comparative Analysis Published_Data->Cross_Validation Reference Data Target_Compound 5,6-Dimethoxy-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one Target_Compound->Experimental_Protocols Subject of Investigation Experimental_Results Experimental Results Experimental_Protocols->Experimental_Results Generates Data Experimental_Results->Cross_Validation Data for Validation

Caption: Workflow for the comparative characterization of the target indanone derivative.

Physicochemical and Spectroscopic Characterization

A fundamental aspect of validating a newly synthesized or sourced compound is the verification of its physical and spectroscopic properties against established data. In this case, we will use the data for 5,6-Dimethoxy-1-indanone as our reference point.

Table 1: Comparative Physicochemical Properties
Property5,6-Dimethoxy-1-indanone (Published Data)5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Expected)
Melting Point 118-120 °C[2]Likely to be different due to changes in crystal lattice packing introduced by the gem-dimethyl group. A slight decrease or increase is possible.
Molecular Weight 192.21 g/mol [3]220.27 g/mol
Appearance White to light yellow crystalline powder[3]Expected to be a crystalline solid, color may vary.

Experimental Protocols

Melting Point Determination

Rationale: The melting point is a crucial physical property that indicates the purity of a crystalline solid. Any deviation from a sharp, defined melting range can suggest the presence of impurities. The introduction of the gem-dimethyl group will alter the crystal packing and intermolecular forces, thus changing the melting point relative to the parent compound.

Protocol:

  • Ensure the sample of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is completely dry.

  • Load a small amount of the crystalline sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR will be pivotal in confirming the presence and connectivity of all atoms, including the key gem-dimethyl group.

Protocol for ¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, spectral width, and acquisition time.

  • Acquire the ¹³C NMR spectrum. This will likely require a greater number of scans due to the lower natural abundance of ¹³C.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Table 2: Comparative ¹H NMR Data (Predicted)
Protons5,6-Dimethoxy-1-indanone (Published, CDCl₃)5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Expected, CDCl₃)Rationale for Expected Shifts
Aromatic-H 7.30 (s, 1H), 6.94 (s, 1H)[4]~7.3 ppm (s, 1H), ~6.9 ppm (s, 1H)Minimal change expected in the aromatic region.
-OCH₃ 4.02 (s, 3H), 3.92 (s, 3H)[4]~4.0 ppm (s, 3H), ~3.9 ppm (s, 3H)Minimal change expected for the methoxy groups.
-CH₂- (C2) 3.51 (s, 2H)[4]~2.7 ppm (s, 2H)The methylene protons at C2 will now be adjacent to a quaternary carbon (C3), which will likely cause a slight upfield shift.
-CH₃ (C3) N/A~1.3 ppm (s, 6H)A new singlet integrating to 6 protons is expected, characteristic of a gem-dimethyl group.
Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. This is a critical step to confirm the elemental composition and connectivity of the molecule.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Determine the exact mass of the molecular ion to confirm the elemental formula.

  • If possible, perform tandem MS (MS/MS) on the molecular ion to observe characteristic fragmentation patterns.

Table 3: Comparative Mass Spectrometry Data
Ion5,6-Dimethoxy-1-indanone (Published)5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Expected)
[M]⁺ 192.0786 (Calculated for C₁₁H₁₂O₃)[3]220.1100 (Calculated for C₁₃H₁₆O₃)
[M+H]⁺ 193.0865221.1178
Key Fragments Fragments corresponding to loss of CO, CH₃, and OCH₃.Expect similar fragmentation patterns with additional fragments corresponding to the loss of methyl groups from the C3 position.

Biological Activity Context

While this guide focuses on the chemical characterization, it is important to note that indanone derivatives are known for a wide range of biological activities.[1] For instance, derivatives of 5,6-dimethoxy-1-indanone have been investigated for their potential as inhibitors of bovine viral diarrhea virus.[2] The introduction of the gem-dimethyl group could influence the molecule's conformation and lipophilicity, potentially altering its interaction with biological targets. Any future biological evaluation of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one should be preceded by the rigorous characterization outlined in this guide.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
  • National Center for Biotechnology Information. (n.d.). (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Molbase. (n.d.). 5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 2107-69-9. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-indanones.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved from [Link]

  • ResearchGate. (2025). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESSES FOR PRODUCING INDANE DERIVATIVES.
  • MDPI. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Natural Product Chemistry. Part 168. One-Pot Synthesis of 3-(2-(5,7,9- Trimethoxy-2,2-dimethyl-2H-pyrano(2,3-b)quinolin-4-yl). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 4136-26-9). As a specialized indanone derivative, this compound necessitates a cautious approach grounded in an understanding of its structure and the hazards of related chemical classes. This guide moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring you can work safely and effectively.

Hazard Analysis: A Structure-Based Approach

Safety data for this analog indicates the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Irritation: Potential for skin, eye, and respiratory system irritation[2][3][4].

The presence of ketone and aromatic ether functional groups informs our protective strategy. Ketones can be defatting to the skin and may enhance the dermal absorption of other chemicals, while aromatic compounds warrant careful handling to prevent systemic exposure.

Table 1: Summary of Potential Hazards and Associated Risks

Hazard CategoryGHS Classification (Inferred)Potential Health Effect & Route of ExposureRecommended Engineering Control
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed.Do not eat, drink, or smoke in the laboratory[5][6].
Acute Dermal Toxicity Category 4 (H312)Harmful in contact with skin; may cause irritation.Handle with appropriate gloves and lab coat[1].
Acute Inhalation Toxicity Category 4 (H332)Harmful if inhaled as dust or aerosol.Always handle within a certified chemical fume hood [5][7][8].
Eye Irritation Category 2 (H319)May cause serious eye irritation upon contact.Wear chemical safety goggles[5].

The Core of Protection: A Risk-Based PPE Selection Workflow

The selection of PPE is not a one-size-fits-all process. It depends on the scale of your work, the physical form of the chemical, and the specific manipulations being performed. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Phase 1: Pre-Task Assessment cluster_select Phase 2: PPE Selection cluster_ops Phase 3: Operations A Review Hazards (Analog SDS, Structure Analysis) B Define Task (e.g., Weighing solid, Preparing solution, Running reaction, Column chromatography) A->B Informs C Engineering Controls: Work in Chemical Fume Hood? B->C D Hand Protection: Select gloves based on contact type (Incidental vs. Extended) C->D Yes (Standard Ops) G Respiratory Protection: Generally not required inside hood. Required for large spills outside hood. C->G No (Spill/Emergency) E Eye/Face Protection: Safety Goggles (Minimum) Add Face Shield for Splash Risk D->E F Body Protection: Chemical-Resistant Lab Coat E->F H Perform Work Safely F->H G->H I Properly Doff & Dispose of PPE H->I PPE_Sequence cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) D1 1. Lab Coat D2 2. Safety Goggles / Face Shield D1->D2 D3 3. Gloves (Pull cuffs over lab coat sleeves) D2->D3 F1 1. Gloves (Use glove-on-glove technique) F2 2. Lab Coat (Roll inside-out) F1->F2 F3 3. Safety Goggles / Face Shield F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: Standard sequence for donning and doffing PPE.

Operational and Disposal Plans:
  • Handling: Always handle this compound in the smallest quantities necessary for your experiment. Ensure secondary containment is used when storing or transporting the chemical.

  • Spill Response: In case of a small spill inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand), collect it with non-sparking tools, and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Disposal of Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as solid hazardous chemical waste. Do not place it in the regular trash.[7][9] Reusable PPE, like lab coats, must be professionally laundered and not taken home.

By integrating this expert guidance into your standard operating procedures, you can build a self-validating system of safety that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • Glove Selection Guide . University of British Columbia. Available at: [Link]

  • Glove Selection Guide . Stanford University Environmental Health & Safety. Available at: [Link]

  • 1H-Inden-1-one, 2-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro- Safety Data Sheet . LookChem. Available at: [Link]

  • Personal Protective Equipment (PPE) . University of California, Los Angeles. Available at: [Link]

  • Personal Protective Equipment: Hands . San José State University. Available at: [Link]

  • OSHA Glove Selection Chart . US Occupational Safety and Health Administration. Available at: [Link]

  • Safety Glove Selection Guide . Argonne National Laboratory. Available at: [Link]

  • Glove Selection Guide . University of California, Berkeley. Available at: [Link]

  • 3,4-Dimethoxybenzaldehyde Safety Data Sheet . Carl Roth. Available at: [Link]

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. Available at: [Link]

  • 1,4-Dimethoxybenzene Safety Data Sheet . Thermo Fisher Scientific. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.